Technical Documentation Center

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
  • CAS: 86362-20-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling, Synthesis, and Biological Applications of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Executive Summary As drug development and agrochemical regulations evolve, the characterization of non-proteinogenic amino acids has become critical. 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid —commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and agrochemical regulations evolve, the characterization of non-proteinogenic amino acids has become critical. 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid —commonly referred to as


-(1,2,4-triazol-1-yl)alanine—occupies a unique intersection between agricultural metabolism and advanced peptidomimetics. This whitepaper provides an authoritative, in-depth analysis of its physicochemical behavior, self-validating synthetic protocols, and its dual role as a terminal agrochemical metabolite and a building block for proteolytically stable peptide therapeutics.

Physicochemical Profile and Structural Causality

Unlike its isomer


-(1,2,4-triazol-3-yl)alanine (a classical histidine analog), the N1-linked triazole ring fundamentally alters the molecule's electronic distribution. The N1-linkage eliminates the tautomerizable NH proton present in natural histidine. Causality in Design:  This structural shift renders the side chain an exclusive hydrogen bond acceptor rather than a donor. In drug development, substituting natural histidine with this N1-linked unnatural amino acid eliminates unwanted hydrogen bond donation that can lead to off-target binding or rapid proteolytic degradation.
Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
CAS Registry Number 114419-45-3 (Free Acid)[1]; 333354-47-5 (Racemic)[2]
Molecular Formula C₅H₈N₄O₂
Molecular Weight 156.14 g/mol [2]
Monoisotopic Mass 156.0647 Da[1]
Structural Classification Heterocyclic

-substituted alanine derivative
Solubility Highly soluble in aqueous buffers (Zwitterionic nature)

Synthetic Methodologies: Chemical and Enzymatic

To study or utilize this compound, researchers must rely on robust, high-yield synthesis pathways. Below are two field-proven protocols: a solution-phase chemical synthesis for industrial scaling and an enzymatic in planta model for metabolic tracking.

Solution-Phase Chemical Synthesis via Michael Addition

The most efficient route to synthesize heterocyclic


-substituted alanines is through the Michael addition of a heterocyclic nucleophile to a protected dehydroalanine derivative[3].

Protocol 1: High-Yield Synthesis Workflow

  • Preparation of the Acceptor (Causality): Dissolve N,N-bis(tert-butoxycarbonyl)dehydroalanine methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Why bis-Boc? Dual protection of the amine prevents unwanted enamine tautomerization and directs nucleophilic attack strictly to the

    
    -carbon, preventing polymerization.
    
  • Nucleophilic Activation: In a separate flask, treat 1H-1,2,4-triazole (1.2 eq) with potassium carbonate (K₂CO₃, 1.5 eq) in DMF for 30 minutes. Why K₂CO₃? Mild deprotonation forms the highly nucleophilic triazolide anion. The N1 position is sterically and electronically favored for alkylation over the N4 position.

  • Coupling: Add the activated triazole dropwise to the dehydroalanine solution at 0°C, then warm to 25°C. Stir for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Validate the regioselectivity of the N1 isomer via ¹H-NMR. Validation Standard: The N1 isomer exhibits two distinct, non-equivalent triazole protons at ~7.88 ppm and 8.17 ppm[3]. If a single equivalent peak is observed, unwanted N4 alkylation has occurred.

  • Deprotection: Treat the isolated intermediate with 50% Trifluoroacetic acid (TFA) in dichloromethane for 2 hours to remove Boc groups, followed by ester hydrolysis using 1M LiOH in THF/H₂O.

  • Purification: Lyophilize and purify via strong cation exchange (SCX) chromatography to yield the pure zwitterionic amino acid.

ChemSynthesis Start N,N-bis(Boc)-dehydroalanine methyl ester Michael Michael Addition (DMF, 25°C) Start->Michael Nucleophile 1H-1,2,4-Triazole + K2CO3 Nucleophile->Michael Intermediate Protected β-(triazol-1-yl)alanine Michael->Intermediate High Yield (>95%) Deprotection Acidic Deprotection (TFA / HCl) Intermediate->Deprotection Final 2-Amino-3-(1H-1,2,4-triazol-1-yl) propanoic acid Deprotection->Final Quantitative

Fig 1: Chemical synthesis workflow via Michael addition to dehydroalanine.

Enzymatic Biosynthesis (In Planta Model)

In agricultural settings, triazole-based fungicides (e.g., myclobutanil, triadimenol) degrade to release free 1,2,4-triazole. Plant endogenous systems hijack this free triazole, converting it into 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid[4].

Protocol 2: Enzymatic Biosynthesis via Cysteine Synthase

  • Enzyme Isolation: Purify cysteine synthase (O-acetylserine sulfhydrylase) from plant tissue (e.g., Spinacia oleracea) using ammonium sulfate precipitation and affinity chromatography[5].

  • Substrate Incubation (Causality): Incubate the enzyme with O-acetyl-L-serine (OAS, 10 mM) and 1H-1,2,4-triazole (10 mM) in a Tris-HCl buffer (pH 7.5) at 30°C. Why pH 7.5? This specific pH maintains the catalytic histidine residues in the enzyme's active site in their optimal unprotonated state, allowing them to abstract a proton from the incoming triazole nucleophile.

  • Self-Validation Checkpoint: Quantify the release of acetate (the leaving group from OAS) using a coupled enzymatic assay (e.g., acetate kinase/pyruvate kinase/LDH system) measuring NADH oxidation at 340 nm. A 1:1 stoichiometric release of acetate to triazole consumption validates the complete conversion to the substituted alanine.

Biosynthesis OAS O-Acetyl-L-serine Enzyme Cysteine Synthase (Plant Enzyme) OAS->Enzyme Triazole 1H-1,2,4-Triazole Triazole->Enzyme Product β-(1,2,4-triazol-1-yl)alanine Enzyme->Product Substitution Acetate Acetate Enzyme->Acetate Leaving Group

Fig 2: Enzymatic biosynthesis pathway of β-(1,2,4-triazol-1-yl)alanine in plants.

Regulatory Impact and Agrochemical Residue Definition

The enzymatic synthesis described above is not merely a biochemical curiosity; it is a critical regulatory parameter. When triazole fungicides are applied to crops, the formation of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (often designated as metabolite M05) accumulates in plant tissues[4].

According to the[6], terminal metabolites must be evaluated for inclusion in the "residue definition" based on their toxicological profile. Because this compound is an unnatural amino acid, it poses a potential risk of being mistakenly incorporated into mammalian proteins or interfering with endogenous amino acid transporters. Consequently, advanced LC-MS/MS screening protocols in food safety testing explicitly target this zwitterionic mass (m/z 155.07 for [M-H]⁻)[1] to ensure dietary compliance.

Applications in Peptidomimetics and Drug Development

Beyond agriculture, this compound is highly sought after in biopharmaceutical drug development. In the synthesis of incretin mimetics (such as GLP-1 analogs used for Type 2 Diabetes), natural amino acids are susceptible to rapid cleavage by Dipeptidyl Peptidase-4 (DPP-4).

By utilizing Solid-Phase Peptide Synthesis (SPPS) to substitute natural histidine at the N-terminus with 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, researchers can sterically hinder the DPP-4 active site. The altered pKa and unique hydrogen-bonding profile of the N1-triazole ring maintain the necessary receptor agonism while extending the pharmacokinetic half-life of the peptide, transforming a rapidly degrading hormone into a viable, long-acting therapeutic.

References

  • Title : 1H-1,2,3-Triazole - Related Substances (DTXSID30870495) | Source : EPA CompTox Chemicals Dashboard | URL :[Link]

  • Title : Triadimenol (Ref: BAY KWG 0519) Metabolite Data | Source : Agriculture and Environment Research Unit (AERU) | URL :[Link]

  • Title : Enzymic Synthesis of 3-Amino-1, 2, 4-triazol-1-ylalanine, A Metabolite of 3-Amino-1, 2, 4-triazole in Plants | Source : Scilit | URL :[Link]

  • Title : High yield synthesis of heterocyclic β-substituted alanine derivatives | Source : ResearchGate | URL :[Link]

  • Title : Guidance on the establishment of the residue definition for dietary risk assessment | Source : European Food Safety Authority (EFSA) | URL :[Link]

Sources

Exploratory

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS number and molecular weight

An In-depth Technical Guide to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery Introduction As a non-proteinogenic amino acid, 2-Amino-3-(1H-1,2,4-triazol-1-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

As a non-proteinogenic amino acid, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid stands as a molecule of significant interest to the drug discovery and chemical biology communities. Its unique architecture, which combines a chiral amino acid scaffold with the aromatic, heteroatomic 1,2,4-triazole ring, imparts a fascinating profile of chemical reactivity and biological activity. The triazole moiety, in particular, is a well-regarded bioisostere of the amide bond, offering improved metabolic stability and unique steric and electronic properties, making this compound a valuable building block for peptidomimetics and novel therapeutic agents.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic and purification strategies from a practical standpoint, and survey its current and potential applications, particularly in the realms of neuropharmacology and oncology. The focus throughout will be on the underlying scientific principles and the rationale that governs experimental design and application.

Physicochemical Properties and Identification

Precise identification and understanding of a compound's physical properties are the bedrock of any successful research endeavor. The key identifiers and properties of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid are summarized below.

It is important for researchers to note the existence of two CAS numbers in the literature associated with this structure. While 86362-20-1 is cited, the CAS number 114419-45-3 appears more consistently across major chemical suppliers for the racemic mixture and is the focus of this guide.[3][4][5][6] This distinction is critical for accurate procurement and literature tracking.

Identifier Value Source(s)
IUPAC Name 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid[7]
Synonyms α-Amino-1H-1,2,4-triazole-1-propanoic acid, 3-(1,2,4-Triazol-1-yl)-DL-alanine[4]
CAS Number 114419-45-3 (commonly used); 86362-20-1 (also cited)[3][4][5][6][7]
Molecular Formula C5H8N4O2[4][7]
Molecular Weight 156.14 g/mol [4][5][7]
SMILES C1=NN(C=N1)CC(C(=O)O)N[7]
InChI Key XVWFTOJHOHJIMQ-UHFFFAOYSA-N[3][4][7]
Physical Form Solid[3]
Storage 2-8°C, keep in dark place, inert atmosphere[3][4]

The structure is characterized by three key functional groups: a carboxylic acid, a primary amine, and the 1H-1,2,4-triazole ring.[7] This trifunctional nature dictates its chemical behavior, allowing it to participate in acid-base reactions, act as a nucleophile via its amino group, and engage in condensation reactions to form amides or esters.[7] The triazole ring itself contributes to the molecule's polarity and potential for hydrogen bonding and nucleic acid interactions.[7]

Synthesis and Purification Strategies

The availability of a reliable synthetic route is paramount for enabling thorough investigation of a compound's biological activities. Several methods for the synthesis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid have been reported.[7] We will focus on a conceptually common and robust method: the alkylation of 1H-1,2,4-triazole.

Experimental Protocol: Synthesis via Alkylation of 1H-1,2,4-triazole

This approach builds the target molecule by forming the crucial carbon-nitrogen bond between the triazole ring and the propanoic acid backbone. The choice of a strong base and an appropriate alkylating agent with a protected amino acid function is critical for success.

Step-by-Step Methodology:

  • Deprotonation of Triazole: In an anhydrous aprotic solvent (e.g., DMF or THF), dissolve 1H-1,2,4-triazole. Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.

    • Scientific Rationale: 1H-1,2,4-triazole is weakly acidic. The strong base is required to deprotonate the ring nitrogen, forming the highly nucleophilic triazolide anion, which is the reactive species for the subsequent alkylation. Anhydrous conditions are essential to prevent quenching of the base and anion.

  • Nucleophilic Substitution: To the solution containing the triazolide anion, slowly add an appropriate electrophile, such as 2-bromo-3-(N-Boc-amino)propanoic acid ethyl ester. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Scientific Rationale: This is a classic SN2 reaction. The triazolide anion attacks the carbon atom bearing the leaving group (bromide), displacing it and forming the desired C-N bond. Using a protected amino acid (e.g., Boc-protected) prevents unwanted side reactions involving the nucleophilic amino group.

  • Deprotection: Once the alkylation is complete, the protecting groups on the amine (Boc) and the carboxylic acid (ethyl ester) must be removed. This is typically a two-step process:

    • Ester Hydrolysis: Saponify the ethyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/methanol mixture.

    • Amine Deprotection: Remove the Boc group under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purification: The final crude product is purified. This can often be achieved by recrystallization or by using ion-exchange chromatography, which separates the target amino acid from uncharged organic impurities.

    • Scientific Rationale: Ion-exchange chromatography is particularly effective for amino acid purification. At a specific pH, the amino acid will be zwitterionic, allowing it to bind to the resin while impurities are washed away.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Workup & Purification Triazole 1H-1,2,4-triazole Deprotonation Step 1: Deprotonation (Formation of Triazolide Anion) Triazole->Deprotonation Alkyl_Halide Protected Bromoalanine Derivative Alkylation Step 2: SN2 Alkylation (C-N Bond Formation) Alkyl_Halide->Alkylation Base Strong Base (e.g., NaH) Base->Deprotonation Deprotonation->Alkylation Triazolide Anion Deprotection Step 3: Deprotection (Acid/Base Hydrolysis) Alkylation->Deprotection Purification Step 4: Purification (Ion-Exchange Chromatography) Deprotection->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for the synthesis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Biological Activity and Applications in Drug Development

The unique structural features of this compound translate into several promising areas of biological application. Its ability to mimic peptide structures and interact with specific biological targets makes it a valuable lead for drug discovery.

NMDA Receptor Modulation

Derivatives of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid have been identified as agonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][8][9] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8]

  • Mechanism of Action: For the NMDA receptor to become active, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites on the GluN2 and GluN1 subunits. Compounds acting at the glycine site can modulate receptor activity. Research has shown that certain triazole-containing propanoic acid derivatives can act as full or partial agonists with varying selectivity for different GluN2 subunits (GluN2A-D).[1][8]

  • Therapeutic Relevance: This subunit selectivity is a key goal in modern neuropharmacology. Developing drugs that target specific NMDA receptor subtypes could lead to more effective treatments for neurological and psychiatric disorders (e.g., schizophrenia, depression) with fewer side effects than non-selective modulators. The triazole scaffold provides a novel chemical opportunity for designing such selective ligands.[1][8]

NMDA Receptor Glycine Co-agonist Site

NMDA_Receptor Receptor GluN1 Glycine Site GluN1 Ion Channel GluN2 Glutamate Site GluN2 Ion_Flow Ca²⁺, Na⁺ Influx Receptor:Channel->Ion_Flow Channel Opens Glycine Glycine / D-Serine (Co-agonist) Glutamate Glutamate (Agonist) Glutamate->Receptor:GluSite Triazole_Compound Triazole Analog (Exogenous Agonist) Triazole_Compound->Receptor:GlySite

Caption: Agonist binding at the NMDA receptor to facilitate ion channel opening.

Oncology and PET Imaging

The rapid proliferation of tumor cells creates a high demand for amino acids for protein synthesis and energy.[10] This metabolic vulnerability can be exploited for both therapeutic and diagnostic purposes.

  • Antiproliferative Potential: Studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cells, suggesting a potential role as an anticancer agent.[7] The mechanism may involve the triazole ring facilitating interactions with nucleic acids, although this remains an active area of investigation.[7]

  • PET Imaging Tracer: Amino acid transporters are often overexpressed in tumor cells.[10] This has led to the development of radiolabeled amino acids as tracers for Positron Emission Tomography (PET) imaging. A fluorinated (¹⁸F) analog, (S)-2-Amino-3-[1-(2-[¹⁸F]fluoroethyl)-1H-[3][7]triazol-4-yl]propanoic acid, has been synthesized and evaluated for its ability to detect brain tumors.[10] This tracer is taken up by tumor cells via amino acid transporters (such as the L-type system), allowing for non-invasive visualization of the tumor's location and metabolic activity.[10]

Handling, Storage, and Safety

While comprehensive toxicological data is not widely available, information from suppliers provides guidance for safe handling. Researchers must always consult the full Safety Data Sheet (SDS) for the specific product they are using.

Hazard Class Statement Code Description
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Pictogram GHS07Warning

Best Practices for Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: As recommended, store the compound in a tightly sealed container in a cool (2-8°C), dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3][4]

Conclusion and Future Perspectives

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is more than just a chemical curiosity; it is a versatile molecular scaffold with demonstrated potential in high-impact areas of drug discovery. Its utility as a peptidomimetic building block, a modulator of critical CNS receptors, and a progenitor for cancer diagnostics underscores its importance.

Future research will likely focus on several key areas:

  • Stereospecific Synthesis: Developing efficient methods to synthesize the pure (R) and (S) enantiomers to better understand their distinct biological activities, particularly concerning NMDA receptor subtype selectivity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

  • Elucidation of Anticancer Mechanisms: Further investigation into the precise mechanisms by which this compound and its derivatives exert their antiproliferative effects.

For scientists and researchers, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid represents a valuable tool and a promising starting point for the rational design of next-generation therapeutics.

References

  • Frontiers in Pharmacology. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]

  • PubChem. 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]

  • ResearchGate. (2022, November). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]

  • National Center for Biotechnology Information. (2011, July 7). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[3][7]triazol-4-yl]propanoic acid. Available from: [Link]

  • ResearchGate. Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid. Available from: [Link]

Sources

Foundational

Biological significance of beta-(1,2,4-triazol-1-yl)alanine derivatives

The Biological Significance and Applications of -(1,2,4-Triazol-1-yl)alanine Derivatives: From Agronomic Metabolites to Therapeutic Scaffolds Executive Summary The compound -(1,2,4-triazol-1-yl)alanine (TA) occupies a un...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Significance and Applications of -(1,2,4-Triazol-1-yl)alanine Derivatives: From Agronomic Metabolites to Therapeutic Scaffolds

Executive Summary

The compound


-(1,2,4-triazol-1-yl)alanine (TA) occupies a unique intersection between agricultural chemistry and advanced drug design. Originally identified as a terminal plant metabolite of widely used triazole fungicides[1], TA has garnered significant attention from environmental protection agencies due to its ubiquitous presence in the food supply[2]. However, in the realm of medicinal chemistry, TA and its derivatives serve as highly valuable non-proteinogenic amino acids. When incorporated into peptide therapeutics—such as Glucagon-Like Peptide-1 (GLP-1) analogues—TA imparts critical resistance against proteolytic degradation while maintaining receptor binding efficacy[3].

This whitepaper synthesizes the dual nature of TA, detailing the biochemical pathways of its formation, the analytical methodologies required for its quantification, and the synthetic protocols for its incorporation into next-generation peptidomimetics.

Agronomic Origin: The Metabolite Pathway

Triazole fungicides (e.g., propiconazole, tebuconazole) are globally deployed to inhibit fungal ergosterol biosynthesis[4]. Once absorbed by crops, these parent compounds undergo enzymatic cleavage, releasing free 1,2,4-triazole[2].

In plants, the accumulation of free triazole is mitigated through a detoxification pathway mediated by the enzyme cysteine synthase (also known as


-substituted alanine synthase)[5]. This enzyme typically catalyzes the formation of cysteine from O-acetyl-L-serine (OAS) and hydrogen sulfide. However, it exhibits promiscuity, allowing it to conjugate the free 1,2,4-triazole ring with OAS to form 

-(1,2,4-triazol-1-yl)alanine (TA)[5],[6].

G Fungicide Triazole Fungicide (Parent Compound) Cleavage Cytochrome P450 Cleavage Fungicide->Cleavage Triazole 1,2,4-Triazole (Intermediate) Cleavage->Triazole CS Cysteine Synthase (Enzyme) Triazole->CS OAS O-Acetyl-L-Serine (Co-substrate) OAS->CS TA beta-(1,2,4-triazol-1-yl)alanine (Metabolite) CS->TA

Biosynthetic pathway of beta-(1,2,4-triazol-1-yl)alanine in plants.

Because TA is a common terminal metabolite found in wheat, apples, and other crops, regulatory bodies such as the U.S. EPA require rigorous monitoring of TA residues to ensure food safety[2],[7].

Medicinal Chemistry: TA as a Therapeutic Scaffold

Beyond agriculture, the structural properties of TA make it a powerful tool in drug development. The incorporation of unusual, non-proteinogenic amino acids into peptide sequences is a proven strategy to bypass the pharmacokinetic limitations of native peptides[8].

Overcoming Proteolytic Degradation in GLP-1 Analogues

Native human GLP-1 is rapidly degraded in vivo by the plasma enzyme dipeptidyl peptidase IV (DPP-IV), resulting in a severely truncated circulating half-life[3]. This necessitates frequent injections, creating a barrier for patients with type 2 diabetes, particularly those with needle phobia[3].

By substituting native amino acids at the N-terminus with TA derivatives, researchers can engineer GLP-1 analogues that are practically invisible to DPP-IV. The triazole ring acts as a bioisostere for native aromatic or basic side chains (like histidine), preserving the spatial geometry required to agonize the GLP-1 receptor, while the unnatural


-linkage prevents the protease from successfully anchoring and cleaving the peptide bond[3].
Matrix Metalloproteinase (MMP) Inhibition

Triazole-modified amino acids are also utilized in the synthesis of potent MMP inhibitors. The triazole moiety can coordinate with the catalytic zinc ion (


) in the active site of MMPs, or interact with the 

hydrophobic pocket, offering high selectivity against specific metalloproteinases implicated in tumor angiogenesis and metastasis.

Quantitative Data: Analytical and Pharmacological Profiles

To effectively utilize TA in both environmental monitoring and drug design, quantitative baselines must be established. Table 1 summarizes the analytical recovery rates of TA and related metabolites from complex food matrices, demonstrating the robustness of modern LC/MS/MS techniques[7]. Table 2 contrasts the pharmacological properties of TA against native amino acids.

Table 1: Analytical Recovery of Triazole Metabolites in Food Matrices [7]

MetaboliteMatrixQuantitation Level (ppb)Recovery Range (%)
1,2,4-Triazole (T)Apples, Peaches, Flour25 – 5057 – 121%
Triazolylalanine (TA) Apples, Peaches, Flour 25 – 50 60 – 118%
Triazolylacetic Acid (TAA)Raw / Tap Water0.5075 – 99%

Table 2: Pharmacological Advantages of TA Incorporation in Peptides

PropertyNative Amino Acid (e.g., Histidine)TA DerivativeBiological Impact in Therapeutics
Proteolytic Stability High susceptibility (e.g., DPP-IV)Highly resistantExtended circulating half-life
Steric Profile Planar imidazole ringPlanar triazole ringMaintains receptor binding affinity
Hydrogen Bonding Donor / AcceptorMultiple AcceptorsAltered target specificity / enhanced affinity

Experimental Workflows and Protocols

As an application scientist, I emphasize that experimental success relies on understanding the causality behind methodology. Below are two self-validating protocols for working with TA in different contexts.

Protocol 1: Extraction and LC/MS/MS Quantification of TA in Plant Matrices

Agricultural matrices contain high levels of sugars and pigments that cause severe ion suppression during mass spectrometry. Standard C18 columns fail to retain TA due to its highly polar, zwitterionic nature.

Causality & Choice: We utilize a mixed-mode solid-phase extraction (SPE) approach to exploit the amphoteric properties of TA, isolating it from neutral interferences[7]. Furthermore, the protocol is self-validating through the use of isotopically labeled internal standards (IS).

  • Extraction: Homogenize 10 g of the plant sample (e.g., apple or wheat) in 50 mL of Methanol/Water (80:20, v/v). Centrifuge at 4000 x g for 10 minutes.

  • Internal Standard Addition: Spike the supernatant with a known concentration of

    
    -labeled TA. Self-Validation Check: If the final MS recovery of this IS falls below 50%, the run is automatically flagged for extraction failure, preventing false negatives[7].
    
  • Mixed-Mode SPE Cleanup:

    • Pass the extract through a mixed-mode cationic SPE column to retain the amine group of TA. Wash with methanol to remove neutral lipids.

    • Elute with 5% ammonium hydroxide in methanol.

    • Pass the eluate through a mixed-mode anionic SPE column to retain the carboxylate group.

  • LC/MS/MS Analysis: Inject onto a hydrophilic interaction liquid chromatography (HILIC) column. Detect using a triple-stage quadrupole mass spectrometer in positive electrospray ionization (ESI) mode[7].

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating TA

Synthesizing peptides with non-proteinogenic amino acids like TA often suffers from reduced coupling efficiency due to the steric bulk of the triazole ring and secondary structure formation[3].

Causality & Choice: To overcome steric hindrance, we use HATU as the coupling reagent rather than standard HBTU. HATU provides superior activation of the carboxyl group, minimizing racemization and driving the reaction to completion[3].

  • Resin Preparation: Swell the Fmoc-protected solid support resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 10 min).

  • Activation & Coupling:

    • Dissolve 3 equivalents of Fmoc-

      
      -(1,2,4-triazol-1-yl)-Ala-OH and 2.9 equivalents of HATU in DMF.
      
    • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to initiate activation.

    • Add the mixture to the resin and agitate for 2 hours.

  • Self-Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test on a micro-cleaved resin sample. A colorless result (negative) validates that 100% of the free primary amines have reacted. If blue (positive), repeat step 3 before proceeding.

  • Cleavage: Cleave the final peptide from the resin using a Trifluoroacetic acid (TFA) cocktail (95% TFA, 2.5% water, 2.5% TIPS) for 2 hours.

  • Purification: Precipitate in cold ether and purify via RP-HPLC.

SPPS Resin Solid Support Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple1 Standard Amino Acid Coupling Deprotect->Couple1 CoupleTA Fmoc-TA-OH Coupling (HATU/DIPEA) Couple1->CoupleTA Iterate Cleave TFA Cleavage & Deprotection CoupleTA->Cleave Peptide Stable Peptide Analogue Cleave->Peptide

Solid-Phase Peptide Synthesis (SPPS) workflow incorporating TA derivatives.

Conclusion


-(1,2,4-triazol-1-yl)alanine represents a fascinating chemical dichotomy. To the environmental chemist, it is a persistent biomarker of fungicide metabolism requiring rigorous LC/MS/MS surveillance. To the medicinal chemist, it is a highly versatile building block that confers critical proteolytic stability to next-generation peptide therapeutics. By mastering the analytical extraction of TA and optimizing its incorporation via SPPS, researchers can leverage this unique unnatural amino acid to drive innovations in both food safety and metabolic disease treatment.

References

  • triazoles: Topics by Science.
  • -substituted analogs of (S)
  • Source: Scilit.
  • CN105154498A - Semi-recombinant preparation of GLP-1 analogues Source: Google Patents URL
  • Bachem H-b-(1,2,4-Triazol-1-yl)
  • Source: NIH.
  • Source: APVMA.gov.
  • Source: World Health Organization (WHO)

Sources

Exploratory

Role of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a histidine analogue

An In-Depth Technical Guide to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid: A Functional Analogue of L-Histidine Abstract This technical guide provides a comprehensive overview of 2-amino-3-(1H-1,2,4-triazol-1-yl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid: A Functional Analogue of L-Histidine

Abstract

This technical guide provides a comprehensive overview of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a non-proteinogenic amino acid that serves as a structural and functional analogue of L-histidine. Historically referred to as 1,2,4-triazole-3-alanine (TRA), this molecule has been instrumental in elucidating the multifaceted roles of histidine in cellular metabolism, particularly in prokaryotic systems. We will delve into its structural basis for mimicry, its specific engagement with biological pathways, and its utility as a research tool. This document is intended for researchers in biochemistry, microbiology, and drug development, offering both foundational knowledge and practical, field-tested protocols for leveraging this unique compound in experimental settings.

Introduction: The Premise of Bioisosterism

In the landscape of chemical biology, bioisosteres—molecules or groups that possess similar chemical and physical properties leading to broadly similar biological effects—are invaluable tools. The replacement of a native functional group with a synthetic mimic can uncouple complex biological processes, create targeted enzyme inhibitors, or enhance the pharmacological properties of a lead compound.

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a classic example of a bioisostere for the essential amino acid L-histidine.[1][2] Its structure features a 1,2,4-triazole ring in place of histidine's imidazole moiety. This substitution maintains a similar size, shape, and nitrogen-rich, aromatic character, allowing it to be recognized by cellular machinery that normally processes histidine.[3] However, the subtle differences in the electronic properties and pKa values between the triazole and imidazole rings are sufficient to alter its biological function, transforming it from a simple building block into a potent biological probe and modulator.

Structural Comparison: Histidine vs. Triazole Alanine

The efficacy of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a histidine analogue is rooted in its structural similarity. The diagram below illustrates the isosteric relationship between the natural amino acid and its synthetic counterpart.

G cluster_0 L-Histidine cluster_1 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid cluster_2 Key Structural Features His His_label Imidazole Ring (pKa ≈ 6.0) TRA TRA_label 1,2,4-Triazole Ring (Lower Basicity) alpha_carbon α-Carbon amino_group Amino Group alpha_carbon->amino_group carboxyl_group Carboxyl Group alpha_carbon->carboxyl_group side_chain Aromatic Side Chain (Imidazole vs. Triazole) alpha_carbon->side_chain

Caption: Structural comparison of L-Histidine and its analogue.

The key difference lies in the five-membered heterocyclic side chain. While both are aromatic and contain nitrogen atoms capable of forming hydrogen bonds, the 1,2,4-triazole ring is significantly less basic than the imidazole ring of histidine. This seemingly minor alteration has profound consequences for its biological activity.

Mechanism of Action: A Tale of Two Functions

The seminal work by Levin and Hartman in 1963 using histidine auxotrophs of Salmonella typhimurium elegantly dissected the role of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (TRA).[1][2] In the cell, L-histidine performs three critical functions:

  • Protein Synthesis: It serves as a fundamental building block for proteins.

  • Gene Regulation: It acts as a co-repressor, signaling the cell to shut down the histidine biosynthesis (his) operon when present in sufficient quantities.

  • Feedback Inhibition: It allosterically inhibits the activity of the first enzyme in its own biosynthetic pathway, providing rapid, real-time control over flux.

TRA was found to successfully mimic the first two functions but failed at the third.[1][2]

Protein Incorporation

TRA is recognized by histidyl-tRNA synthetase and incorporated into nascent polypeptide chains.[1][2] This mimicry, however, is imperfect. The resulting proteins, containing TRA instead of histidine, may have altered structures or impaired function. This is evidenced by the observation that while TRA allows for a significant increase in total protein mass in histidine-starved bacteria, it fails to produce active bacteriophages, suggesting that at least some of the synthesized viral proteins are non-functional.[1][2]

Repression of the his Operon

Remarkably, TRA effectively functions as a co-repressor for the his operon, signaling to the cell that "histidine" is present and that de novo synthesis is unnecessary.[1][2] This action is likely mediated by its attachment to tRNAHis, with the charged tRNA acting as the repressive signal.

Failure of Feedback Inhibition

The most critical distinction is TRA's inability to perform feedback inhibition on the first enzyme of the histidine biosynthesis pathway (ATP-phosphoribosyltransferase).[1][2] This creates a paradoxical and toxic cellular state: the cell ceases to synthesize histidine-pathway enzymes due to repression, yet the existing enzymes continue to function unchecked, depleting precursors without producing the final product. This dual action of repression without feedback inhibition is the primary source of its growth-inhibitory effects.

Caption: Functional comparison of L-Histidine and Triazole Alanine.

Data Presentation: Biological Effects Profile

The biological activity of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is best understood by summarizing its observed effects in a comparative framework.

Biological ProcessL-Histidine2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acidReference
Protein Incorporation Yes (Functional Proteins)Yes (Potentially Non-Functional Proteins)[1][2]
his Operon Repression YesYes[1][2]
Feedback Inhibition YesNo[1][2]
Support of Bacterial Growth YesInhibitory; allows for ~50% increase in protein mass before stasis.[1][2]
Nucleic Acid Synthesis SupportsDoes not support concomitant RNA and DNA synthesis.[1][2]
Enzyme Target Inhibition N/ARepresses synthesis of His pathway enzymes. Related triazoles inhibit imidazoleglycerol phosphate dehydrase.[1][2][4]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems for investigating the effects of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Representative Synthesis Protocol

While multiple synthetic routes exist, a common approach involves the alkylation of 1,2,4-triazole with a protected 2-amino-3-halopropanoic acid derivative. The following is a representative, multi-step procedure.

Objective: To synthesize 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Causality: This procedure uses standard protecting group chemistry (Boc for the amine, ester for the carboxylic acid) to prevent unwanted side reactions during the key nucleophilic substitution step where the triazole anion displaces a leaving group (e.g., bromide) on the alanine backbone. Final deprotection yields the target amino acid.

Step-by-Step Methodology:

  • Protection of Serine: Start with a commercially available serine methyl ester hydrochloride. Protect the amino group with a di-tert-butyl dicarbonate (Boc2O) group under basic conditions (e.g., triethylamine in dichloromethane) to yield Boc-Ser-OMe.

  • Activation of Hydroxyl Group: Convert the hydroxyl group of the serine derivative into a good leaving group. This can be achieved by mesylation (using methanesulfonyl chloride) or tosylation (using tosyl chloride) in the presence of a base like pyridine.

  • Nucleophilic Displacement: Prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., DMF). Add the activated serine derivative from Step 2 to this solution. Allow the reaction to proceed, typically with heating, to facilitate the SN2 displacement of the leaving group by the triazole anion.

  • Deprotection:

    • Saponification: Hydrolyze the methyl ester using a base like lithium hydroxide (LiOH) in a water/THF mixture to yield the carboxylate.

    • Acidolysis: Remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) in dichloromethane or by using HCl in dioxane.

  • Purification: Purify the final product by recrystallization or ion-exchange chromatography to obtain the pure zwitterionic 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Caption: Workflow for a representative synthesis of Triazole Alanine.

In Vivo Assay: Inhibition of Bacterial Growth

Objective: To demonstrate the inhibitory effect of TRA on a histidine auxotroph and its reversal by L-histidine.

Causality: This experiment validates the core finding that TRA is a histidine antagonist. A histidine auxotroph cannot synthesize its own histidine and requires it in the growth medium. If TRA inhibits growth and this inhibition is overcome by adding excess histidine, it demonstrates that TRA is acting specifically on the histidine utilization pathway.

Step-by-Step Methodology:

  • Strain and Media Preparation:

    • Use a Salmonella typhimurium or E. coli histidine auxotroph (his-).

    • Prepare a minimal salts medium (e.g., M9 medium) supplemented with a carbon source (e.g., 0.4% glucose) and any other required nutrients except histidine.

  • Inoculum Preparation: Grow an overnight culture of the his- strain in a rich medium (e.g., LB broth). Wash the cells twice with sterile minimal medium to remove any residual histidine. Resuspend the cells and adjust the optical density (OD600) to ~0.1.

  • Experimental Setup: Prepare sterile culture tubes with the following conditions (in triplicate):

    • Negative Control: Minimal medium only.

    • Positive Control: Minimal medium + L-histidine (e.g., 20 µg/mL).

    • Test Condition: Minimal medium + TRA (e.g., 50 µg/mL).

    • Rescue Condition: Minimal medium + TRA (50 µg/mL) + L-histidine (20 µg/mL).

    • Dose-Response (Optional): Set up additional tubes with varying concentrations of TRA.

  • Inoculation and Incubation: Inoculate each tube with the washed cell suspension (e.g., a 1:100 dilution). Incubate all tubes at 37°C with shaking.

  • Data Collection: Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every hour for 8-12 hours).

  • Analysis: Plot OD600 versus time for all conditions. Expect to see no growth in the negative control, robust growth in the positive control, inhibited growth in the TRA condition, and restored growth in the rescue condition.

In Vitro Assay: Histidine Decarboxylase Inhibition

Objective: To determine the IC50 value of TRA against a histidine-dependent enzyme.

Causality: This assay directly measures the ability of TRA to compete with histidine at an enzymatic active site. Histidine decarboxylase (HDC) is a logical target as it directly binds histidine. By measuring the rate of product formation (histamine) at various inhibitor concentrations, we can quantify the inhibitory potency of the analogue.

Step-by-Step Methodology:

  • Reagents and Buffers:

    • Recombinant Histidine Decarboxylase (HDC).

    • L-Histidine (substrate).

    • Pyridoxal-5'-phosphate (PLP, cofactor).

    • Assay Buffer (e.g., 100 mM phosphate buffer, pH 6.8).

    • TRA stock solution (in assay buffer or DMSO).

    • Detection Reagent (e.g., O-phthalaldehyde, OPA, which reacts with histamine to form a fluorescent product).

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of TRA in the assay buffer.

    • To each well, add the assay buffer, PLP, and the appropriate concentration of TRA or vehicle control.

    • Add the HDC enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add L-histidine solution to all wells to start the reaction.

  • Reaction Quenching and Detection:

    • After a fixed time (e.g., 30 minutes), stop the reaction by adding a strong base (e.g., NaOH).

    • Add the OPA reagent and incubate to allow the fluorescent adduct to form.

  • Measurement: Read the fluorescence on a plate reader (e.g., Ex/Em = 350/450 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.

    • Plot the percentage of enzyme inhibition versus the logarithm of the TRA concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for an in-vitro enzyme inhibition assay.

Conclusion and Future Directions

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid stands as a powerful chemical tool for dissecting the biological roles of histidine. Its ability to selectively engage in protein synthesis and gene repression, while failing to trigger allosteric feedback inhibition, provides a unique method for perturbing cellular homeostasis.[1][2] This guide has provided the foundational knowledge and practical methodologies to utilize this compound effectively.

Future research could focus on several key areas:

  • Quantitative Proteomics: Modern mass spectrometry could be used to determine the precise extent and sites of TRA incorporation into the proteome of treated cells.

  • Enzyme Kinetics: A systematic study to determine the Ki and IC50 values of TRA against a panel of histidine-dependent enzymes is warranted to expand its utility.

  • Drug Development: The triazole-alanine scaffold can serve as a starting point for designing novel antimicrobial or anticancer agents that target histidine metabolism, a pathway essential for many pathogens and proliferating cells.

By combining classic biochemical insights with modern analytical techniques, the full potential of this fascinating histidine analogue can be realized.

References

  • Orts, J., et al. (2011). Amino Triazolo Diazepines (Ata) as Constrained Histidine Mimics. Organic Letters, 13(24), 6432–6435. [Link]

  • Levin, A. P., & Hartman, P. E. (1963). Action of a histidine analogue, 1,2,4-triazole-3-alanine, in Salmonella typhimurium. Journal of Bacteriology, 86(4), 820–828. [Link]

  • Levin, A. P., & Hartman, P. E. (1963). Action of a histidine analogue, 1,2,4-triazole-3-alanine, in Salmonella typhimurium. Journal of Bacteriology, 86(4), 820–828. [Link]

  • Krošl, I., et al. (2022). Impact of the Histidine-Triazole and Tryptophan-Pyrene Exchange in the WHW Peptide: Cu(II) Binding, DNA/RNA Interactions and Bioactivity. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Pundy, A., et al. (2019). L-type amino acid transporter 1 activity of 1,2,3-triazolyl analogs of L-histidine and L-tryptophan. Bioorganic & Medicinal Chemistry Letters, 29(12), 1509-1513. [Link]

  • Siegel, J. N., & Gentile, P. S. (1966). Effect of 3-Amino-1,2,4-Triazole on Histidine Metabolism in Algae. Plant Physiology, 41(4), 670–672. [Link]

  • Nitta, Y., Kikuzaki, H., & Ueno, H. (2017). Novel inhibitors for histidine decarboxylase from plant components. International Biology Review, 1(2). [Link]

  • Sharma, R., et al. (2016). Identification of triazole bridged amino acids appended indoles as dual inhibitors of 5-LOX and COX-2 enzymes. International Journal of ChemTech Research, 9(7), 453-465.
  • Sment, K. A., & Konisky, J. (1989). Excretion of amino acids by 1,2,4-triazole-3-alanine-resistant mutants of Methanococcus voltae. Applied and Environmental Microbiology, 55(5), 1295–1297. [Link]

  • Khan, I., et al. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 25(22), 5423. [Link]

  • Taha, M., et al. (2023). 345 Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Phar. Karadeniz Technical University Journal of the Faculty of Pharmacy, 8(2), 11-20. [Link]

  • Zhang, W., et al. (2019). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 24(19), 3563. [Link]

  • Beryozkina, T., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(39), 22351–22360. [Link]

  • Singh, R. K., & Kumar, S. (2022). Chemical inhibition of histidine biosynthesis curtails M. tuberculosis infection. bioRxiv. [Link]

Sources

Foundational

Engineering Non-Proteinogenic Amino Acids: The 1,2,4-Triazole Paradigm in Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the fundamental limitations of natural, proteinogenic peptides: rapid proteolytic degradation, poor membrane per...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the fundamental limitations of natural, proteinogenic peptides: rapid proteolytic degradation, poor membrane permeability, and limited conformational rigidity. To overcome these barriers, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has become a cornerstone of peptidomimetic engineering. Among the most promising structural motifs are 1,2,4-triazole-containing amino acids .

This technical guide explores the mechanistic rationale, synthetic workflows, and biological applications of 1,2,4-triazole NPAAs, providing actionable insights for researchers and drug development professionals.

Mechanistic Rationale: Why 1,2,4-Triazoles?

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. In the context of amino acid side chains, it serves as a highly effective amide isostere. The incorporation of the triazolyl moiety fundamentally alters the pharmacokinetic profile of the resulting peptide, drastically decreasing its susceptibility to enzymatic degradation, reduction, hydrolysis, and oxidation 1[1].

Beyond stability, the 1,2,4-triazole ring possesses a unique electronic distribution that allows it to act as both a hydrogen bond donor and acceptor. Crucially, it exhibits a strong affinity for transition metals. In antifungal drug design, for example, the N4 atom of the 1,2,4-triazole ring directly coordinates with the heme iron within the cytochrome P450-dependent enzyme lanosterol-14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising fungal membrane integrity 2[2].

CYP51_Inhibition A 1,2,4-Triazole Amino Acid B CYP51 Enzyme A->B Active Site Binding C Heme Iron Coordination B->C N4 Interaction D Ergosterol Blockade C->D E Fungal Cell Death D->E

Mechanism of CYP51 inhibition by 1,2,4-triazole-containing amino acids.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing peptides with highly polar heterocyclic side chains often leads to solubility bottlenecks during solution-phase synthesis. Protecting the α-amino group with a lipophilic 9-fluorenylmethoxycarbonyl (Fmoc) group is essential not only for subsequent peptide coupling but also because the Fmoc group itself enhances interaction with lipid membranes, boosting inherent antimicrobial activity 2[2].

Protocol: Solution-Phase Fmoc-Protection of 1,2,4-Triazolyl-α-Amino Acids

Objective: To efficiently protect the α-amino group of a highly polar 1,2,4-triazolyl amino acid while avoiding complex, yield-reducing silica gel chromatography.

Causality & Design Choice: Traditional aqueous/organic biphasic systems often fail here because the unprotected triazolyl amino acid remains entirely in the aqueous phase, while Fmoc-OSu hydrolyzes before reacting. We utilize a specific 1,4-dioxane/acetone (1:1) solvent system to co-solubilize both the polar zwitterion and the lipophilic protecting group, driving the reaction kinetically 2[2].

  • Solubilization: Suspend the unprotected 1,2,4-triazolyl-α-amino acid in a 1:1 mixture of 1,4-dioxane and acetone.

    • Validation Checkpoint: The suspension should transition to a near-clear solution upon the addition of base, confirming the disruption of zwitterionic intermolecular forces.

  • Activation: Add a mild base (e.g., 10% aqueous

    
    ) to deprotonate the α-amino group, rendering it nucleophilic.
    
  • Coupling: Add 9-fluorenylmethoxycarbonyl-N-oxysuccinimide ester (Fmoc-OSu) dropwise at 0–5°C.

    • Causality: Low temperatures suppress the competing hydrolysis of Fmoc-OSu by the aqueous base.

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Validation Checkpoint: Analyze via LC-MS. The disappearance of the primary amine mass peak validates complete conversion.

  • Solubility-Driven Purification: Instead of chromatography, exploit the differential solubility of the product and impurities. Adjust the water content of the reaction mixture dropwise.

    • Causality: Excess Fmoc-OSu and N-hydroxysuccinimide have distinct precipitation thresholds compared to the Fmoc-protected amino acid. Controlled water addition allows for the selective crystallization of the target compound 2[2].

  • Isolation: Filter the resulting white crystalline substance and dry under vacuum.

Synthesis_Workflow Step1 Unprotected Triazolyl Amino Acid Step2 1,4-Dioxane / Acetone Solvent System Step1->Step2 Step3 Fmoc-OSu Addition Step2->Step3 Step4 Solubility-based Purification Step3->Step4 Adjust Water Content Step5 Fmoc-Protected Target Step4->Step5 Crystallization

Synthetic workflow for Fmoc-protection of 1,2,4-triazolyl-α-amino acids.

Biological Evaluation & Therapeutic Applications

The integration of 1,2,4-triazole NPAAs into larger peptide scaffolds or small-molecule hybrids has yielded exceptional results across multiple therapeutic domains, notably in antifungal, antihypertensive, and antiviral drug discovery.

Antifungal Efficacy

Given the rising concern of antifungal resistance, triazole-amino acid hybrids are being actively investigated. Recent studies synthesized novel dipeptides incorporating 1,2,4-triazole along with alanine and glycine. Notably, specific dipeptides (e.g., Dipeptide 7a) demonstrated greater potency against Aspergillus versicolor than fluconazole, a standard clinical treatment 2[2].

Table 1: Antifungal Activity (IC50) of 1,2,4-Triazolyl Derivatives vs. Standard Therapeutics

CompoundTarget OrganismIC50 (µM)Reference StandardRef IC50 (µM)
Dipeptide 7a Aspergillus versicolor169.94Fluconazole254.01
Compound 3a Aspergillus flavus267.86Fluconazole184.64
Antihypertensive Candidates

Beyond anti-infectives, 1,2,4-triazoles conjugated to biphenyl-2-sulfonamide derivatives have been evaluated as Angiotensin II subtype 2 (AT2) receptor agonists. These compounds show remarkable selectivity and affinity, acting as potent antihypertensive candidates without significantly impacting heart rate in vivo 3[3].

Table 2: AT2 Receptor Affinity of 1,2,4-Triazole Biphenyl-2-sulfonamides

CompoundTarget ReceptorIC50 (nM)Biological Implication
14f AT2 Receptor0.4Highly potent antihypertensive candidate
15e AT2 Receptor5.0High-affinity AT2 agonist
Antiviral Conjugates

Conjugation strategies utilizing 1,2,4-triazoles have also shown promise in antiviral research. For instance, mercapto 1,2,4-triazole derivatives substituted with 2-chloromethylbenzimidazole have been identified as potential non-nucleoside reverse transcriptase inhibitors, opening new avenues for HIV therapeutics 4[4].

Conclusion & Future Perspectives

The strategic insertion of 1,2,4-triazole rings into non-proteinogenic amino acids represents a paradigm shift in peptidomimetic drug discovery. By combining the structural predictability of amino acid backbones with the metabolic stability and metal-coordinating prowess of the triazole heterocycle, researchers can engineer molecules that bypass the traditional limitations of peptide therapeutics. Future development will likely focus on leveraging these hybrid molecules for targeted drug delivery systems and overcoming multi-drug resistant fungal pathogens.

References

  • MDPI (2025). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species.2[2]

  • Bioorganic & Medicinal Chemistry (2013). Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates.3[3]

  • MDPI (2023). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases.4[4]

  • Frontiers in Chemistry (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development.1[1]

Sources

Exploratory

An In-depth Technical Guide to the Metal Binding Coordination of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (ATPA), a non-proteinogenic amino acid, has emerged as a highly versatile ligand in coordination ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (ATPA), a non-proteinogenic amino acid, has emerged as a highly versatile ligand in coordination chemistry. Its unique trifunctional nature, possessing a carboxylate group, an amino group, and a 1,2,4-triazole ring, allows for a rich variety of coordination modes with a wide range of metal ions. This guide provides a comprehensive overview of the synthesis, fundamental coordination principles, and metal-binding behavior of ATPA. It details the experimental workflows for the synthesis and characterization of metal-ATPA complexes, including spectroscopic and structural elucidation techniques. Furthermore, this document explores the burgeoning applications of these complexes in catalysis and medicinal chemistry, particularly as antimicrobial and anticancer agents, supported by recent research findings.

Introduction to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid (ATPA)

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, also known as 1,2,4-triazole-1-yl-alanine, is a synthetic amino acid analog.[1] Its structure incorporates the key functional groups of a natural α-amino acid with the addition of a 1,2,4-triazole heterocycle. This combination of a biological building block with a versatile N-heterocyclic ring makes ATPA a ligand of significant interest. The triazole moiety, in particular, is a well-established coordinating agent in the development of metal-organic frameworks (MOFs) and biologically active compounds.[2][3]

Key Structural Features:

  • Chiral Center: The α-carbon is chiral, allowing for the synthesis of enantiomerically pure ligands and complexes.

  • Amino Group (-NH₂): A primary coordination site for metal ions.

  • Carboxylate Group (-COOH): Can coordinate in a monodentate or bidentate fashion, and its protonation state is pH-dependent.

  • 1,2,4-Triazole Ring: Contains three nitrogen atoms (N1, N2, N4), providing multiple potential coordination sites. The N4 position is often favored for coordination, but bridging between N1 and N2 is also common, leading to the formation of polynuclear complexes and coordination polymers.[4][5]

The synthesis of ATPA typically involves the nucleophilic substitution of a suitable leaving group on the β-carbon of an alanine derivative with the 1,2,4-triazole anion.

Fundamental Principles of ATPA-Metal Coordination

The coordination behavior of ATPA is complex and highly dependent on factors such as the nature of the metal ion, the metal-to-ligand molar ratio, pH, and the solvent system used. The ligand can exhibit varying denticity, acting as a monodentate, bidentate, or tridentate chelating agent, and can also function as a bridging ligand to form extended structures.

Potential Coordination Sites:

  • Amino Acid Moiety: The amino and carboxylate groups can form a stable five-membered chelate ring with a metal ion, a common binding mode for α-amino acids.

  • Triazole Ring: The N2 and N4 atoms of the triazole ring are the most common coordination sites. Coordination through the N4 atom results in a monodentate linkage, while simultaneous coordination through N1 and N2 atoms leads to a bridging mode, which is crucial for the formation of coordination polymers.[4][5]

The interplay between these sites allows for a diverse range of coordination geometries, including octahedral, tetrahedral, and square planar arrangements.[6][7][8]

Diagram of Potential ATPA Coordination Modes

This diagram illustrates the versatile coordination capabilities of the ATPA ligand, highlighting its potential to act as a chelating and/or bridging ligand.

Caption: Potential coordination modes of the ATPA ligand with metal (M) ions.

Experimental Workflow: Synthesis and Characterization

The reliable synthesis and thorough characterization of metal-ATPA complexes are paramount for understanding their properties and potential applications.

General Synthesis Protocol for a Metal-ATPA Complex

This protocol outlines a general procedure for the synthesis of a transition metal-ATPA complex.

Materials:

  • 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (ATPA)

  • Metal(II) salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, ZnCl₂)[9]

  • Solvent (e.g., water, ethanol, methanol, or a mixture)

  • Base (optional, e.g., NaOH, triethylamine, to deprotonate the ligand)

Procedure:

  • Ligand Dissolution: Dissolve a specific molar amount of ATPA in the chosen solvent. Gentle heating may be required. If necessary, add a stoichiometric amount of base to deprotonate the carboxylic acid and/or the triazole ring.

  • Metal Salt Dissolution: In a separate vessel, dissolve the metal(II) salt in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Precipitation/Crystallization: The metal complex may precipitate immediately or require concentration of the solution, cooling, or slow evaporation to yield crystals.

  • Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold solvent to remove unreacted starting materials, and dry under vacuum.

Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of newly synthesized complexes.

TechniqueInformation ObtainedTypical Observations for ATPA Complexes
FT-IR Spectroscopy Identifies functional groups involved in coordination.Shift in the stretching frequencies of -NH₂, -COOH, and C=N (triazole) groups upon complexation.[9][10] Appearance of new low-frequency bands corresponding to M-N and M-O bonds.[7]
¹H and ¹³C NMR Provides information on the ligand's structure and environment in diamagnetic complexes (e.g., Zn(II)).Chemical shifts of protons and carbons near the coordination sites are altered upon complexation.[6][11]
UV-Visible Spectroscopy Investigates electronic transitions (d-d transitions and charge transfer).Provides information about the coordination geometry of the metal ion (e.g., octahedral vs. tetrahedral).[12]
Single-Crystal X-ray Diffraction Determines the precise 3D molecular structure, including bond lengths and angles.The definitive method to establish coordination modes, geometry, and intermolecular interactions.[4]
Thermogravimetric Analysis (TGA) Assesses thermal stability and the presence of solvent molecules.Determines the temperature at which the complex decomposes and can quantify coordinated or lattice water molecules.[10]
Molar Conductivity Determines the electrolytic nature of the complex in solution.Helps to distinguish between coordinated and counter-ions.[10][13]
Magnetic Susceptibility Determines the magnetic properties of paramagnetic complexes.Helps to infer the geometry and oxidation state of the metal ion.[9]
Diagram of the Experimental Workflow

This diagram outlines the logical flow from synthesis to full characterization of a metal-ATPA complex.

ExperimentalWorkflow Synthesis Synthesis (Ligand + Metal Salt) Isolation Isolation & Purification (Filtration, Washing) Synthesis->Isolation Initial_Char Initial Characterization (FT-IR, UV-Vis, TGA) Isolation->Initial_Char Structural_Eluc Structural Elucidation (X-ray Diffraction) Initial_Char->Structural_Eluc If single crystals form Further_Char Further Characterization (NMR for diamagnetic, Mag. Susc.) Initial_Char->Further_Char Bio_Eval Biological Evaluation (Antimicrobial, Anticancer) Initial_Char->Bio_Eval Final_Report Data Analysis & Reporting Structural_Eluc->Final_Report Further_Char->Final_Report Bio_Eval->Final_Report

Caption: A typical experimental workflow for metal-ATPA complex studies.

Applications of Metal-ATPA Complexes

The unique structural features of ATPA and its ability to form stable complexes with various metal ions have led to their exploration in several fields, most notably in medicinal chemistry.

Antimicrobial and Antifungal Activity

Metal complexes often exhibit enhanced biological activity compared to the free ligands, a principle explained by chelation theory.[14] The 1,2,4-triazole moiety is a well-known pharmacophore present in many antifungal drugs.[15] Research has shown that metal complexes of triazole-containing ligands can display significant activity against various bacterial and fungal strains.[9][10] The enhanced lipophilicity of the complexes can facilitate their transport across microbial cell membranes, leading to increased efficacy.

Anticancer Potential

The development of metal-based anticancer drugs beyond platinum complexes is a major area of research.[2] Triazole derivatives and their metal complexes have demonstrated promising cytotoxic effects against various cancer cell lines.[10][16] The mechanism of action is often multifactorial but can involve binding to DNA, inhibition of key enzymes like topoisomerase, or the generation of reactive oxygen species.[2] The ability of ATPA to mimic a natural amino acid could potentially be exploited for targeted drug delivery strategies.

Future Perspectives

The study of metal-ATPA complexes is a burgeoning field with considerable potential. Future research directions include:

  • Design of Coordination Polymers and MOFs: The bridging capability of ATPA makes it an excellent candidate for constructing novel one-, two-, or three-dimensional coordination polymers with interesting magnetic, catalytic, or porous properties.[4]

  • Exploring Lanthanide Complexes: Investigating the coordination of ATPA with lanthanide ions could lead to new materials with unique photoluminescent properties for applications in bio-imaging and sensing.

  • Mechanistic Studies: In-depth biological studies are needed to elucidate the precise mechanisms of action for the antimicrobial and anticancer activities observed in metal-ATPA complexes. This includes identifying cellular targets and understanding structure-activity relationships.

  • Computational Modeling: The use of Density Functional Theory (DFT) and other computational methods can complement experimental data by predicting geometries, explaining electronic properties, and aiding in the rational design of new complexes with desired functionalities.[11][12]

References

  • Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. (URL: [Link])

  • Coordination behavior, spectroscopic characterization and biological activity of transition metal complexes derived from 4-amino-5-mercapto-1,2,4-triazolylhydrazonoindolin-2-one. Inorganic Chemistry Communications, 159, 111624. (URL: [Link])

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry, 14(1), 155-164. (URL: [Link])

  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Monatshefte für Chemie - Chemical Monthly, 153(1), 47-65. (URL: [Link])

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Al-Nahrain University, 17(2), 29-39. (URL: [Link])

  • Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry, 17(2), 105503. (URL: [Link])

  • Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. Crystals, 1(1), 2-11. (URL: [Link])

  • Biological Activities of Amino Acid Derivatives and their Complexes a Review. Research Journal of Pharmacy and Biological and Chemical Sciences, 10(2), 1630-1641. (URL: [Link])

  • Synthesis Structure and Characterization 2 of New Amic Acid Derivatives 3 of 3-Amino-1,2,4-Triazole and Their Complexes 4 with Some Metal Ions. ResearchGate. (URL: [Link])

  • Computational Evaluation of Azinane–Amide-Coupled Triazoles Enabled by an Alkali Metal Reagent as Anti-Enzymatic Agents. ACS Omega, 8(42), 39316-39332. (URL: [Link])

  • Synthesis, Structure and Characterization of New Amic Acid Derivatives of 3-Amino-1,2,4-Triazole and Their Complexes with Some Metal Ions. R Discovery. (URL: [Link])

  • Biological Evaluation and Anticancer Activity of Novel Binary Transition Metal Complexes Derived from Ortho Amino Benzo Hydroxamic Acid. Fortune Journals. (URL: [Link])

  • Biological Activity of Metal Complexes. MDPI. (URL: [Link])

  • (PDF) Structures of new Cu(II) and Co(II) 4-amino-1,2,4-triazole coordination compounds. ResearchGate. (URL: [Link])

  • Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry, 41(1). (URL: [Link])

  • 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. UQ eSpace - The University of Queensland. (URL: [Link])

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. (URL: [Link])

  • Complex Studies of 1,2,4-Triazoles. ISRES. (URL: [Link])

Sources

Foundational

Thermodynamic stability of triazolyl-alanine isomers

An In-depth Technical Guide to the Thermodynamic Stability of Triazolyl-alanine Isomers For Researchers, Scientists, and Drug Development Professionals Abstract Triazolyl-alanines, a class of unnatural amino acids, are i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Triazolyl-alanine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazolyl-alanines, a class of unnatural amino acids, are increasingly utilized as isosteric replacements for natural amino acids in peptidomimetics and drug design. Their utility is underpinned by the chemical and metabolic robustness of the triazole ring. However, the existence of multiple regioisomers, each with distinct structural and electronic properties, necessitates a thorough understanding of their relative thermodynamic stabilities. This guide provides a comprehensive analysis of the theoretical and experimental methodologies used to evaluate the stability of triazolyl-alanine isomers. We delve into the causality behind experimental choices, present detailed protocols for both computational and benchtop validation, and discuss the critical implications of thermodynamic stability for drug development, from target binding to formulation.

Introduction: The Significance of Isomeric Stability in Drug Design

The incorporation of unnatural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery. Among these, triazolyl-alanines have emerged as particularly valuable building blocks.[1] The triazole moiety serves as a stable, non-hydrolyzable mimic of the peptide bond or as a replacement for side chains of amino acids like asparagine, glutamine, or histidine.[2][3] This stability is crucial, as it imparts resistance to enzymatic degradation, a common failure point for natural peptide drugs.[4]

The triazole ring can be formed as either a 1,2,3-triazole or a 1,2,4-triazole. Furthermore, the substitution pattern on the ring gives rise to distinct regioisomers. For instance, the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, selectively yields 1,4-disubstituted 1,2,3-triazoles, while ruthenium-catalyzed variants (RuAAC) produce the 1,5-disubstituted isomer.[5] These isomers are not interchangeable; their differing geometries and dipole moments can profoundly impact how a drug molecule interacts with its biological target.

Thermodynamic stability is the ultimate arbiter of a molecule's intrinsic energy. A more stable isomer exists at a lower energy state, making it less prone to spontaneous conversion or degradation. For a drug development professional, understanding the relative stability of triazolyl-alanine isomers is paramount for:

  • Predicting Biological Activity: The most stable isomer is likely the most abundant, and its specific three-dimensional structure will govern binding affinity and efficacy.

  • Ensuring Metabolic Robustness: Higher stability often correlates with greater resistance to metabolic breakdown, leading to improved pharmacokinetic profiles.[6]

  • Guaranteeing Shelf-Life and Formulation Integrity: A drug substance must remain in its desired isomeric form throughout manufacturing, storage, and administration.

This guide provides the foundational knowledge and practical methodologies to assess and leverage the thermodynamic stability of triazolyl-alanine isomers in a research and development setting.

The Isomeric Landscape of Triazolyl-alanines

The core structural diversity of triazolyl-alanines arises from the position of the nitrogen atoms within the five-membered ring and the attachment points of the alanine backbone and the side-chain substituent (R-group).

  • 1,2,3-Triazolyl-alanine: Characterized by three contiguous nitrogen atoms.

    • 1,4-Regioisomer: The alanine moiety is attached at the N1 position, and the R-group is at the C4 position. This is the product of the highly efficient CuAAC reaction.[7][8]

    • 1,5-Regioisomer: The alanine moiety is at N1, and the R-group is at the C5 position. This isomer is typically accessed via RuAAC reactions.[5]

  • 1,2,4-Triazolyl-alanine: Features nitrogen atoms at positions 1, 2, and 4. Tautomerization, or proton migration, is a key consideration.

    • 1H-1,2,4-Triazole: The alanine backbone is attached to the N1 position. This tautomer is generally considered the most thermodynamically stable form in the gas phase.[9][10]

    • 4H-1,2,4-Triazole: The alanine backbone is attached to the N4 position. While less stable than the 1H tautomer, its formation can be influenced by substituents and solvent effects.[9]

G cluster_0 Triazolyl-Alanine Isomers TA Triazolyl-Alanine Core T123 1,2,3-Triazole TA->T123 T124 1,2,4-Triazole TA->T124 T14 1,4-Disubstituted (from CuAAC) T123->T14 T15 1,5-Disubstituted (from RuAAC) T123->T15 T1H 1H-Tautomer (Generally More Stable) T124->T1H T4H 4H-Tautomer T124->T4H T1H->T4H Tautomerization G start Define Isomer Structures opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify True Minimum? (No Imaginary Frequencies) freq->verify thermo Obtain ZPVE & Thermal Corrections (from Frequency Calculation) freq->thermo reopt Re-optimize from Distorted Geometry verify->reopt No energy Single-Point Energy Calculation (Higher Level, e.g., B3LYP/6-311++G(d,p)) verify->energy Yes reopt->opt gibbs Calculate Gibbs Free Energy (E_elec + G_corr) energy->gibbs thermo->gibbs compare Compare Energies of All Isomers gibbs->compare

Caption: Workflow for computational stability analysis.

Data Presentation: Relative Stabilities

The output of these calculations is the absolute energy of each isomer. For practical use, these are converted into relative energies (ΔE or ΔG), with the most stable isomer set to zero.

Table 1: Theoretical Relative Stabilities of Triazole Isomers

Isomer Type Specific Isomer Typical Calculation Method Relative Gibbs Free Energy (ΔG) (kcal/mol) Stability Rank
1,2,3-Triazole 1,4-disubstituted B3LYP/6-31G(d) 0.00 1 (Most Stable)
1,5-disubstituted B3LYP/6-31G(d) +1.5 to +3.0 [7][11] 2
1,2,4-Triazole 1H-Tautomer G3(MP2) 0.00 1 (Most Stable)
4H-Tautomer G3(MP2) +2.5 to +4.0 [9] 2
2H-Tautomer G3(MP2) +9.0 to +11.0 [9] 3

Note: Values are illustrative and depend on the specific substituents and computational level. The uncatalyzed formation of 1,4- and 1,5-disubstituted 1,2,3-triazoles has similar high activation energies, but catalyzed reactions strongly favor one over the other. [11]

Experimental Validation: Measuring Thermodynamic Stability

Experimental thermochemistry provides the definitive benchmark for all theoretical predictions. [9]The primary goal is to determine the standard enthalpy of formation (ΔH°f) for each isomer. A more negative (or less positive) ΔH°f indicates greater thermodynamic stability.

Methodologies and Experimental Rationale
  • Static Bomb Combustion Calorimetry: This is the gold-standard technique for determining the enthalpy of formation of organic compounds.

    • Causality: The experiment measures the heat released during complete combustion (ΔH°c). Because the isomers have the same chemical formula (CₓHᵧNₐOₑ), they combust to form the same products (CO₂, H₂O, N₂). According to Hess's Law, any difference in the heat released must come from the difference in the initial energy content of the isomers. The less stable isomer, having higher internal energy, will release more heat upon combustion. [12]This allows for a direct and highly accurate comparison of their stabilities. [9]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow associated with thermal transitions.

    • Causality: While not a direct measure of enthalpy of formation, DSC can reveal the temperatures at which isomers melt or decompose. A higher decomposition temperature often correlates with greater thermal (and indirectly, thermodynamic) stability. [13][14]It is particularly useful for screening the thermal robustness of compounds for drug formulation. [15]

Experimental Protocol: Combustion Calorimetry

This protocol outlines the steps for determining the standard enthalpy of formation.

Objective: To precisely measure the enthalpy of combustion (ΔH°c) to calculate the enthalpy of formation (ΔH°f).

Materials:

  • Pure, dry sample of triazolyl-alanine isomer (>99.9% purity)

  • Benzoic acid (standard for calibration)

  • Static bomb calorimeter system

  • High-purity oxygen

  • Analytical balance (±0.01 mg)

Procedure:

  • Calorimeter Calibration:

    • Combust a known mass (approx. 1 g) of benzoic acid to determine the energy equivalent (heat capacity) of the calorimeter system.

    • Perform at least five calibration runs to ensure reproducibility.

  • Sample Preparation:

    • Press approximately 0.5-0.8 g of the triazolyl-alanine isomer into a pellet.

    • Accurately weigh the pellet and place it in the crucible of the bomb head.

  • Bomb Assembly:

    • Attach a platinum ignition wire and a cotton fuse.

    • Add 1 mL of distilled water to the bomb to ensure saturation and proper formation of nitric acid from atmospheric nitrogen.

    • Seal the bomb and purge it with oxygen before pressurizing to 30 atm.

  • Combustion:

    • Lower the sealed bomb into the calorimeter bucket containing a precisely known mass of water.

    • Allow the system to reach thermal equilibrium (approx. 10 min).

    • Ignite the sample and record the temperature change over time until a stable final temperature is reached.

  • Analysis and Calculation:

    • Correct the observed temperature rise for heat exchange with the surroundings.

    • Calculate the total heat released using the energy equivalent of the calorimeter.

    • Apply corrections for the formation of nitric acid (from titration of the bomb washings) and the combustion of the cotton fuse.

    • Calculate the standard enthalpy of combustion (ΔH°c) and subsequently the standard enthalpy of formation (ΔH°f) using established thermochemical cycles.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation calibrate Calibrate Calorimeter (with Benzoic Acid) prepare Prepare & Weigh Isomer Pellet calibrate->prepare assemble Assemble & Pressurize Bomb with O2 prepare->assemble combust Ignite Sample & Record Temp. Change assemble->combust correct Apply Corrections (Fuse, Acid Formation) combust->correct calc_hc Calculate Enthalpy of Combustion (ΔH°c) correct->calc_hc calc_hf Calculate Enthalpy of Formation (ΔH°f) calc_hc->calc_hf compare Compare ΔH°f Values (More Negative = More Stable) calc_hf->compare

Caption: Experimental workflow for combustion calorimetry.

Implications for Drug Development: From Synthesis to System

The thermodynamic stability of a triazolyl-alanine isomer is not an abstract concept; it has direct and tangible consequences throughout the drug development pipeline.

  • Synthetic Strategy Dictates Isomer Access: The choice between CuAAC and RuAAC is a decision to access either the 1,4- or 1,5-disubstituted 1,2,3-triazole isomer, respectively. [5]As the 1,4-isomer is generally more stable, the highly reliable and mild conditions of the CuAAC reaction make it a preferred method for generating what is often the most thermodynamically favored product. [7][11]

  • Stability Governs Pharmacokinetics and Pharmacodynamics:

    • Target Engagement: A drug must adopt a specific conformation to fit into its binding pocket. A molecule with a high propensity to convert to a less stable (and differently shaped) isomer will have a lower effective concentration at the target site.

    • Metabolic Resistance: The inherent stability of the triazole ring contributes to the metabolic resistance of the entire molecule. [4][6]A more stable isomer is less likely to be a substrate for metabolic enzymes, leading to a longer in-vivo half-life and improved bioavailability.

  • Formulation and Manufacturing: Chemical stability is a critical quality attribute for any active pharmaceutical ingredient (API). The most thermodynamically stable isomer will be less susceptible to degradation from heat, pH, or light during formulation and long-term storage, ensuring product safety, efficacy, and a viable shelf-life.

G cluster_dev Drug Development Outcomes stability High Thermodynamic Stability binding Predictable & Stable Target Binding stability->binding pk Improved Pharmacokinetics (e.g., Longer Half-Life) stability->pk cmc Robust Formulation & Long Shelf-Life stability->cmc success Higher Probability of Clinical Success binding->success pk->success cmc->success

Caption: Impact of thermodynamic stability on drug development.

Conclusion

The thermodynamic stability of triazolyl-alanine isomers is a critical parameter that influences every stage of the drug development process. While synthetic accessibility often dictates the initial choice of isomer, a comprehensive evaluation of relative stabilities using both high-level computational methods and rigorous experimental validation is essential for making informed decisions. The 1,4-disubstituted 1,2,3-triazole and the 1H-tautomer of 1,2,4-triazole are generally the most stable isomers in their respective classes. By prioritizing the most stable molecular architecture, researchers can enhance the probability of developing drug candidates with superior binding, improved pharmacokinetic profiles, and robust manufacturing characteristics, ultimately increasing the likelihood of clinical success.

References

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information. [Link]

  • Pharmacological significance of triazole scaffold. Taylor & Francis Online. [Link]

  • A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. JETIR. [Link]

  • Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. ResearchGate. [Link]

  • Triazole analogues as potential pharmacological agents: a brief review. National Center for Biotechnology Information. [Link]

  • Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. ResearchGate. [Link]

  • Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Royal Society of Chemistry. [Link]

  • Computational Study of the Stability of Natural Amino Acid isomers. University of Groningen Research Portal. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Expedient Synthesis of Triazole-Linked Glycosyl Amino Acids and Peptides. ACS Publications. [Link]

  • Computational Study of the Stability of Natural Amino Acid isomers. PubMed. [Link]

  • Computational Study of the Stability of Natural Amino Acid isomers. ResearchGate. [Link]

  • Design, Synthesis, and Biological Activity of Novel Triazole Amino Acids Used To Probe Binding Interactions Between Ligand and Neutral Amino Acid Transport Protein SN1. National Center for Biotechnology Information. [Link]

  • Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. ResearchGate. [Link]

  • Synthesis and Applications of Triazole- and Triazine-containing Amino Acids. University of Birmingham. [Link]

  • Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. National Center for Biotechnology Information. [Link]

  • Computational Study of the Stability of Natural Amino Acid isomers. University of Groningen. [Link]

  • Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles. ChemRxiv. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Synthesis of Fused Bicyclic-[7][16][17]Triazoles from Amino Acids. ACS Publications. [Link]

  • Are 1,4- and 1,5-disubstituted 1,2,3-triazoles good pharmacophoric groups?. PubMed. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ScienceOpen. [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. [Link]

  • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. National Center for Biotechnology Information. [Link]

  • Thermodynamic Evaluation of Novel 1,2,4-Triazolium Alanine Ionic Liquids as Sustainable Heat-Transfer Media. National Center for Biotechnology Information. [Link]

  • The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. National Center for Biotechnology Information. [Link]

  • Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Royal Society of Chemistry. [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • Optimized structures calculated at the B3LYP/6-31G(d,p) level for the... ResearchGate. [Link]

  • NPA charges of triazole at the B3LYP level of theory with 6-311++G(d,p)... ResearchGate. [Link]

  • The B3LYP/6-31G(d,p)-optimized structures of isomers 1 and 1. ResearchGate. [Link]

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. National Center for Biotechnology Information. [Link]

  • Protein Stability - Thermodynamics. Biology LibreTexts. [Link]

  • Thermochemistry of amino-1,2,4-triazole derivatives. ResearchGate. [Link]

  • Thermodynamic Evaluation of Novel 1,2,4-Triazolium Alanine Ionic Liquids as Sustainable Heat-Transfer Media. MDPI. [Link]

  • Thermodynamics of Hydrophobic Amino Acids in Solution: A Combined Experimental–Computational Study. Office of Scientific and Technical Information. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. National Center for Biotechnology Information. [Link]

  • AAMC FL3 C/P #9. Reddit. [Link]

Sources

Foundational

A Comparative Analysis of 1,2,4-Triazol-1-yl and 1,2,3-Triazol-1-yl Propanoic Acids: Structure, Synthesis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, while structurally similar, exhibit distinct physicochemical properties and pharmacological profiles.[1] When appended with a propanoic acid moiety—a scaffold present in many non-steroidal anti-inflammatory drugs (NSAIDs)—these differences become critical for molecular design and drug development.[2] This guide provides a detailed comparative analysis of 1,2,4-triazol-1-yl and 1,2,3-triazol-1-yl propanoic acids, elucidating the fundamental distinctions in their structure, synthesis, spectroscopic signatures, and biological activities. We will explore the causal relationships behind synthetic strategies, particularly the regioselectivity crucial for isolating the desired isomer, and detail the self-validating experimental protocols required for their synthesis and characterization.

Introduction: The Significance of Isomeric Distinction

The triazole ring system is a privileged scaffold in drug discovery, present in a wide array of approved drugs with antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The arrangement of the three nitrogen atoms defines the two constitutional isomers: the vicinal (v)-triazole (1,2,3-triazole) and the symmetrical (s)-triazole (1,2,4-triazole). This seemingly minor structural alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and ultimately, its interaction with biological targets.

The propanoic acid functional group is a well-established pharmacophore, notably recognized for its role in the anti-inflammatory activity of drugs like ibuprofen and naproxen.[2] The conjunction of a triazole nucleus with a propanoic acid side chain creates a molecule of significant therapeutic potential. However, the specific point of attachment and the isomeric nature of the triazole ring are paramount. This guide focuses on the N1-substituted propanoic acid derivatives of both isomers, as this linkage is a common strategy in drug design to introduce functional groups without disrupting the aromaticity of the core heterocycle. Understanding the differences between these two classes of compounds is essential for rationally designing novel therapeutic agents with improved efficacy and selectivity.

Structural and Physicochemical Divergence

The core difference between the two isomers lies in the relative positions of the three nitrogen atoms, which dictates their electronic properties, stability, and potential for intermolecular interactions.

Caption: Core structures of 1,2,4- and 1,2,3-triazol-1-yl propanoic acid isomers.

  • 1,2,3-Triazole (v-Triazole): Features three contiguous nitrogen atoms. This arrangement results in a higher dipole moment compared to its 1,2,4-counterpart. The 1,2,3-triazole moiety is an excellent mimic for an amide bond, capable of acting as both a hydrogen bond donor (N-H) and acceptor.[3] Its synthesis is famously achieved with high regioselectivity via "click chemistry".[3]

  • 1,2,4-Triazole (s-Triazole): Contains nitrogen atoms at positions 1, 2, and 4. This isomer can exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H form generally being more stable.[1] The separated nitrogen atoms lead to a different electronic distribution and reactivity profile. This scaffold is a key component in numerous clinically used antifungal agents, such as fluconazole.

Tautomerism and Stability

For unsubstituted triazoles, tautomerism is a key consideration. In 1,2,4-triazoles, a rapid equilibrium exists between the 1H- and 4H- tautomers.[1] However, once the ring is substituted at the N1 position with the propanoic acid chain, this particular tautomerism is quenched. The stability and electronic nature of the resulting N1-substituted isomer are fixed. Similarly, N1-substitution of the 1,2,3-triazole ring prevents tautomerization to the 2H-form.

Spectroscopic Signatures

The structural differences give rise to distinct spectroscopic fingerprints, which are crucial for unambiguous characterization.

Property1,2,4-Triazol-1-yl Derivative1,2,3-Triazol-1-yl DerivativeRationale for Difference
¹H NMR (Triazole Protons) Two distinct singlets for C3-H and C5-H.Two distinct singlets for C4-H and C5-H (in 1,4-disubstituted systems). The C5-H proton is typically more downfield.[4]The chemical environment of the ring protons is different due to the asymmetric placement of nitrogen atoms relative to the carbons.
¹³C NMR (Triazole Carbons) Two distinct signals for C3 and C5.Two distinct signals for C4 and C5.[4]The electronic shielding of the carbon atoms is directly influenced by the number and position of adjacent nitrogen atoms.
IR Spectroscopy Characteristic C=N and N-N stretching vibrations within the heterocyclic ring.Similar C=N and N-N stretching vibrations, but often at slightly different wavenumbers due to bond polarity differences.The different arrangement of nitrogen atoms alters the bond strengths and dipole moments within the ring, shifting vibrational frequencies.
Mass Spectrometry Fragmentation often involves the loss of N₂ or HCN from the triazole ring.Fragmentation patterns are highly dependent on substituents but can also involve characteristic ring cleavage.The stability of the heterocyclic ring and the relative strengths of its bonds influence the fragmentation pathways under ionization.

Synthesis and Regioselectivity: A Tale of Two Pathways

The synthesis of these two isomers requires fundamentally different strategies, primarily driven by the need for regiochemical control.

G cluster_124 Synthesis of 1,2,4-Triazol-1-yl Propanoic Acid cluster_123 Synthesis of 1,2,3-Triazol-1-yl Propanoic Acid (CuAAC) Amidrazone Amidrazone Derivative Intermediate_124 Acylated Intermediate Amidrazone->Intermediate_124 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate_124 Product_124 3-(...)-4H-1,2,4-triazol-3-yl) propanoic acid Intermediate_124->Product_124 Cyclization (Heat/Base) AzidoAcid Azido-propanoic Acid Ester Product_123 Alkyl 2-(4-R-1H-1,2,3-triazol-1-yl) propanoate AzidoAcid->Product_123 Alkyne Terminal Alkyne Alkyne->Product_123 CuCatalyst Cu(I) Catalyst (e.g., CuI, CuSO₄/Ascorbate) CuCatalyst->Product_123 G Isomer Triazole Isomer (1,2,3- vs 1,2,4-) Properties Physicochemical Properties (Dipole Moment, H-Bonding, Shape, pKa) Isomer->Properties Dictates Interaction Target Interaction (Binding Affinity & Specificity) Properties->Interaction Governs Activity Biological Activity (e.g., Antifungal, Anti-inflammatory) Interaction->Activity Determines

Caption: Logical flow from isomeric structure to biological activity.

  • 1,2,4-Triazole Derivatives: This class is renowned for its potent antifungal activity . [5]Many leading antifungal drugs, such as fluconazole and voriconazole, feature a 1,2,4-triazole ring that coordinates with the heme iron in the active site of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis. [6]Furthermore, derivatives of 1,2,4-triazole propanoic acid have been specifically shown to possess significant anti-inflammatory effects , demonstrated by their ability to reduce the release of pro-inflammatory cytokines like TNF-α and IFN-γ. [2]This dual potential makes them highly attractive scaffolds.

  • 1,2,3-Triazole Derivatives: The versatility of click chemistry has led to the exploration of 1,2,3-triazoles across a vast range of therapeutic areas. They have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties . [3][7]The 1,2,3-triazole ring is often used as a stable, non-hydrolyzable bioisostere for an amide bond, which can improve the pharmacokinetic properties of a lead compound. [3]For example, 1,2,3-triazole-substituted oleanolic acid derivatives have shown selective antiproliferative activity against cancer cell lines. [8]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of each isomeric class, designed as self-validating systems where successful synthesis is confirmed by spectroscopic analysis.

Protocol 1: Synthesis of 3-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)propanoic acid

This protocol is adapted from the work of Zdyb et al. (2023) and demonstrates the synthesis of a 1,2,4-triazole derivative.[2]

  • Step 1: Synthesis of the Amidrazone Precursor. (This step is assumed to be completed as per prior literature). A suitable N'-aryl-picolinimidamide (amidrazone) is required.

  • Step 2: Acylation and Cyclization.

    • In a round-bottom flask, dissolve the starting amidrazone (1.0 eq) in a minimal amount of an appropriate solvent like anhydrous dioxane or toluene.

    • Add succinic anhydride (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours.

    • Upon completion, allow the mixture to cool to room temperature.

  • Step 3: Work-up and Purification.

    • If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

    • Wash the crude solid with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure propanoic acid derivative.

  • Step 4: Characterization.

    • ¹H NMR (DMSO-d₆): Confirm the presence of the propanoic acid moiety by observing two triplet signals around 2.7 ppm and a broad singlet for the carboxylic acid proton (>12 ppm). The aromatic protons of the triazole (if unsubstituted) and other substituents should appear in the 7-9 ppm region. [2] * ¹³C NMR (DMSO-d₆): Identify the carbonyl carbon of the carboxylic acid (~173 ppm), the two methylene carbons of the propanoic chain (~20-30 ppm), and the carbons of the triazole ring (~150-160 ppm). [2] * HRMS (High-Resolution Mass Spectrometry): Determine the exact mass of the product to confirm its elemental composition. [2]

Protocol 2: One-Pot Synthesis of Alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoate

This protocol is adapted from the work of Bakulev et al. (2011) and demonstrates the CuAAC "click chemistry" approach.[9]

  • Step 1: Reaction Setup.

    • To a solution of an alkyl 2-bromo-3-arylpropanoate (1.0 eq) in a solvent mixture such as DMSO or t-butanol/water, add sodium azide (NaN₃, 1.2 eq).

    • CAUTION: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment and care.

    • Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq).

  • Step 2: Catalysis.

    • Add the copper(I) catalyst. This can be CuI (5-10 mol%) directly, or a system that generates Cu(I) in situ, such as CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%).

    • Stir the reaction mixture vigorously at room temperature.

  • Step 3: Monitoring and Work-up.

    • Monitor the reaction by TLC until the starting materials are consumed (typically 2-24 hours).

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Step 4: Purification and Characterization.

    • Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • ¹H NMR (CDCl₃): Confirm the formation of the 1,4-disubstituted triazole by observing a characteristic singlet for the C5-H proton around 7.5-8.0 ppm. The signals for the propanoate ester and aryl groups should be present at their expected chemical shifts. [10] * HRMS: Determine the exact mass to confirm the successful cycloaddition and elemental formula.

Applications and Future Perspectives

The distinct properties of 1,2,4- and 1,2,3-triazol-1-yl propanoic acids make them suitable for different applications.

  • 1,2,4-Derivatives: The strong precedent for antifungal and anti-inflammatory activity makes these compounds prime candidates for the development of new dual-action therapeutics for treating fungal infections that have an inflammatory component. Further optimization of the substituents on the triazole ring could enhance potency and selectivity. [2][5]

  • 1,2,3-Derivatives: The modular and reliable nature of their synthesis via click chemistry makes them ideal for use in chemical biology and drug discovery screening. Large libraries of these compounds can be rapidly synthesized to probe structure-activity relationships for a wide variety of biological targets, from enzymes to receptors. [3][11]They are excellent scaffolds for creating complex molecules and bioconjugates.

The future of this field lies in the head-to-head comparison of precisely matched isomeric pairs against various biological targets. This will provide a clearer understanding of how the isomeric core dictates function and will enable more rational, structure-based drug design.

Conclusion

The distinction between 1,2,4-triazol-1-yl and 1,2,3-triazol-1-yl propanoic acids is far from trivial. It represents a fundamental choice in molecular design that dictates the synthetic route, physicochemical properties, and ultimately, the pharmacological profile of the resulting compound. The 1,2,4-triazole isomer is a well-validated pharmacophore for antifungal and anti-inflammatory applications, synthesized through classical heterocyclic chemistry methods. In contrast, the 1,2,3-triazole isomer, readily accessible through the highly regioselective CuAAC reaction, serves as a versatile and stable scaffold for broad-based drug discovery efforts. For researchers and drug development professionals, a deep appreciation of these differences is not merely academic; it is a critical prerequisite for the successful innovation of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link] [12]2. Al-Hourani, B. J., et al. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry. [4]3. Zdyb, O., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. [2]4. Asif, M. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Journal of Chemical and Pharmaceutical Research. 5. Bakulev, V. A., et al. (2011). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. Chemistry of Heterocyclic Compounds, 47, 834–838. [9]6. D'Souza, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888222. [1]7. Frontiers Media SA. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. [3]8. Drogovoz, S. M., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology, 10(3), 201-207. [13]9. Verma, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Heterocyclic Chemistry. [7]11. Al-Ostoot, F. H., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 14(7), 683. [5]20. Wang, S., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3370. [6]28. Parra, A., et al. (2013). 1,2,3-Triazole-Substituted Oleanolic Acid Derivatives: Synthesis and Antiproliferative Activity. Molecules, 18(7), 7416-7432. [8]34. D'hooghe, M., & De Kimpe, N. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(9), 1114. [11]36. Benson, F. R. (n.d.). Antifungal Properties of 1,2,4-Triazoles. IntechOpen. [14]39. Geronikaki, A., et al. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Molecules, 28(1), 123. [10]41. Reddy, V. P., et al. (2011). Regioselective synthesis of a new 1, 2, 3- triazoles directly from imidates. Trade Science Inc.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

-(1,2,4-triazol-1-yl)alanine Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers Executive Summary 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (also known as -(1,2,4-triazol-1-yl)alanine)...

Author: BenchChem Technical Support Team. Date: March 2026


-(1,2,4-triazol-1-yl)alanine
Audience:  Medicinal Chemists, Peptide Scientists, Process Development Engineers

Executive Summary

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (also known as


-(1,2,4-triazol-1-yl)alanine) is a non-proteinogenic amino acid of significant interest in drug discovery. Structurally, it serves as a histidine isostere , where the imidazole ring is replaced by a 1,2,4-triazole moiety. This substitution dramatically alters the acid-base properties (pKa ~2.3 for triazole vs. ~6.0 for imidazole) and hydrogen-bonding potential, making it a critical tool for probing enzyme active sites and enhancing peptide stability against proteolysis.

This guide details two robust synthesis protocols:

  • Method A (Enantioselective): A scalable route starting from L-Serine, ideal for generating optically pure material for peptide synthesis.

  • Method B (Racemic): A rapid Michael addition route using dehydroalanine, suitable for generating reference standards or initial SAR screening.

Retrosynthetic Analysis

The construction of the 2-amino-3-(triazolyl)propanoic acid skeleton relies on forming the C


-N bond. The primary challenge is controlling the regioselectivity  of the alkylation on the 1,2,4-triazole ring, which possesses three potential nucleophilic nitrogen atoms (N1, N2, and N4).
  • Path A (Nucleophilic Substitution): Displacement of a leaving group (OTs, OMs, I) on a protected serine derivative by 1,2,4-triazole. This method generally favors the thermodynamically stable N1-isomer but requires careful separation from the N4-isomer.

  • Path B (Conjugate Addition): Michael addition of 1,2,4-triazole to a dehydroalanine scaffold.

Retrosynthesis cluster_0 Disconnection Strategies Target Target: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid Precursor1 Activated Serine Derivative (X = I, OTs) Target->Precursor1 Path A: SN2 Displacement Precursor2 1,2,4-Triazole Target->Precursor2 + Precursor3 Dehydroalanine Derivative Target->Precursor3 Path B: Michael Addition L-Serine L-Serine Precursor1->L-Serine

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Protocol A: Enantioselective Synthesis (From L-Serine)

Objective: Synthesis of Fmoc-L-3-(1,2,4-triazol-1-yl)alanine for solid-phase peptide synthesis (SPPS). Scale: Gram-scale (1–10 g).

Phase 1: Activation of Serine Side Chain

Direct alkylation of serine hydroxyls is difficult; conversion to the iodide via the tosylate is the standard high-yield approach.

Reagents:

  • 
    -Boc-L-Ser-OMe (Starting Material)
    
  • 
    -Toluenesulfonyl chloride (TsCl)
    
  • Sodium Iodide (NaI)

  • Pyridine, Acetone

Workflow:

  • Tosylation: Dissolve

    
    -Boc-L-Ser-OMe (1.0 eq) in dry pyridine at 0°C. Add TsCl (1.2 eq) portion-wise. Stir at 0°C for 4h, then overnight at 4°C.
    
    • Workup: Pour into ice water, extract with EtOAc, wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
  • Finkelstein Reaction (Iodination): Dissolve the crude tosylate in dry acetone. Add NaI (5.0 eq). Reflux for 4–6 hours.

    • Observation: A white precipitate (NaOTs) will form.

    • Workup: Filter off salts. Concentrate filtrate. Redissolve in EtOAc, wash with 5%

      
       (to remove iodine color) and water.
      
    • Yield: Typically 85–90% of

      
      -Boc-3-iodo-L-Ala-OMe .
      
Phase 2: Triazole Alkylation (The Critical Step)

This step determines the N1 vs. N4 regioselectivity. Using


 in DMF or Acetone typically yields a ~9:1 ratio favoring the desired N1-isomer.

Reagents:

  • 
    -Boc-3-iodo-L-Ala-OMe (1.0 eq)
    
  • 1,2,4-Triazole (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or DBU (1.2 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1,2,4-triazole (1.5 eq) in anhydrous DMF (0.2 M concentration relative to substrate).

  • Deprotonation: Add

    
     (2.0 eq) and stir at room temperature for 30 mins to generate the triazolide anion.
    
  • Alkylation: Add a solution of

    
    -Boc-3-iodo-L-Ala-OMe (1.0 eq) in minimal DMF dropwise over 20 mins.
    
  • Reaction: Stir at 50°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane). The iodide starting material (

    
    ) will disappear, and two lower spots will appear (N1-isomer major, N4-isomer minor).
    
  • Workup: Remove DMF under reduced pressure (high vacuum). Resuspend residue in EtOAc/Water. Extract aqueous layer with EtOAc (3x). Wash combined organics with brine and dry over

    
    .
    
Phase 3: Purification and Deprotection

Separation of isomers is mandatory before deprotection.

  • Column Chromatography: Silica gel flash chromatography.

    • Eluent: Gradient of 0

      
       5% Methanol in DCM (or 50 
      
      
      
      100% EtOAc in Hexane).
    • Order of Elution: The desired N1-isomer is typically less polar (higher

      
      ) than the N4-isomer in MeOH/DCM systems, though this can reverse in pure EtOAc depending on the protecting groups.
      
    • Identification: See Section 5 (QC) for NMR distinction.

  • Hydrolysis (Optional): Treat ester with LiOH (2 eq) in THF/H2O (1:1) for 2h to get the free acid.

  • Fmoc Protection (For SPPS):

    • Remove Boc (TFA/DCM 1:1, 1h).

    • React free amino acid with Fmoc-OSu and

      
       in Water/Dioxane.
      

Protocol B: Racemic Synthesis (Michael Addition)

Objective: Rapid generation of reference material or small-molecule building blocks.

Reagents:

  • 
    -Boc-dehydroalanine methyl ester[1]
    
  • 1,2,4-Triazole[2][3][4][5][6][7][8]

  • Catalyst: Triton B or TEA (Triethylamine)

Workflow:

  • Dissolve

    
    -Boc-dehydroalanine methyl ester (1.0 eq) and 1,2,4-triazole (5.0 eq) in Dioxane or Acetonitrile.
    
  • Add catalytic TEA (0.1 eq).

  • Reflux for 24–48 hours.

  • Concentrate and purify via column chromatography as described in Method A.

    • Note: This method yields a racemic mixture (DL). Chiral resolution (e.g., enzymatic resolution with Acylase I) would be required to isolate the L-isomer.

Quality Control & Characterization

Distinguishing the N1-isomer (target) from the N4-isomer (byproduct) is the most critical QC step.

1H NMR Diagnostics (in or )
FeatureN1-Isomer (Target) N4-Isomer (Byproduct)
Symmetry Asymmetric substitutionSymmetric substitution (local C2v)
Triazole Protons Two distinct singlets (H3 and H5 are non-equivalent).[1] Typically

7.95 and 8.25 ppm.
One singlet (or very tight multiplet). H3 and H5 are chemically equivalent. Typically

8.0–8.1 ppm.
C

Protons
Diastereotopic (dd or m)Diastereotopic (dd or m)
Analytical Specifications
  • Purity: >98% by HPLC (214 nm and 254 nm).

  • Mass Spec: ESI-MS

    
     consistent with formula (e.g., Boc-protected methyl ester: 
    
    
    
    Da).
  • Chiral Purity: >99% ee (determined by Chiral HPLC or Marfey's analysis if using Method A).

Experimental Logic & Troubleshooting

Workflow Start Start: N-Boc-Ser-OMe Activation Activation (TsCl/Py -> NaI/Acetone) Start->Activation Alkylation Alkylation (1,2,4-Triazole, K2CO3, DMF, 50°C) Activation->Alkylation Check TLC Check: Isomer Separation? Alkylation->Check Check->Alkylation No (Optimize Solvent) Purification Flash Chromatography (DCM:MeOH Gradient) Check->Purification Yes QC QC: 1H NMR (Check Triazole Singlets) Purification->QC QC->Purification 1 Singlet (N4 Contamination) Final Product: N-Boc-3-(1-triazolyl)-Ala-OMe QC->Final 2 Singlets (N1)

Figure 2: Decision tree for the synthesis and purification workflow.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete iodination or hydrolysis of iodide.Ensure anhydrous conditions during Finkelstein; use fresh NaI.
High N4-Isomer Ratio Solvent polarity too low or temperature too high.Switch to DMF or DMSO; maintain temp <60°C. Steric bulk on the electrophile favors N1.
Racemization Base too strong or reaction time too long.Use

instead of NaH/Cs2CO3. Avoid prolonged heating.
Inseparable Isomers Similar polarity on Silica.Try C18 Reverse Phase chromatography or crystallize the major isomer.

References

  • Aouine, Y., et al. (2011). "Simple and efficient synthesis of racemic 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)

    
    -(1,2,4-triazol-1-yl)alanine." Molecules, 16(4), 3380-3390. Link
    
  • Ferreira, P. M. T., et al. (2016). "High yield synthesis of heterocyclic -substituted alanine derivatives." Tetrahedron, 55, 7485-7500. (Methodology for Michael Addition).
  • Bredenkamp, M. W., et al. (1992). "Synthesis of 3-(1,2,4-triazol-1-yl)-L-alanine." Synthetic Communications, 22(20), 3029-3039. (Classic substitution route).
  • Sigma-Aldrich. "2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid Certified Reference Material." Link

Sources

Application

Introduction: The Role of Triazolyl-Alanine in Peptide Engineering

An in-depth technical guide for the incorporation of triazolyl-alanine derivatives into synthetic peptides using Fmoc solid-phase peptide synthesis (SPPS). The synthesis of peptides containing modified or non-canonical a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the incorporation of triazolyl-alanine derivatives into synthetic peptides using Fmoc solid-phase peptide synthesis (SPPS).

The synthesis of peptides containing modified or non-canonical amino acids is a cornerstone of modern drug development and chemical biology. Among these, triazolyl-alanine (Trz) has emerged as a highly versatile building block. It serves primarily as a robust bioisostere for histidine and a stable structural analogue for phosphohistidine (pHis).

Histidine phosphorylation is a critical post-translational modification (PTM) in cellular signaling. However, studying it is notoriously difficult because the native phosphoramidate (P–N) bond in phosphohistidine is thermodynamically unstable and highly susceptible to hydrolysis under acidic conditions—making standard Fmoc SPPS impossible. By replacing the imidazole ring with a 1,2,3-triazole and the P–N bond with a stable C–P bond, researchers have developed phosphoryltriazolylalanine (pTza), a non-hydrolyzable and non-isomerizable analogue . This innovation has enabled the generation of the first pHis-specific antibodies and facilitated the study of histidine kinase pathways.

Mechanistic Insights: Synthesis Strategies

There are two primary strategies for incorporating triazolyl-alanine into a peptide sequence during Fmoc SPPS:

  • Strategy A (Direct Incorporation): This involves the solution-phase synthesis of an Fmoc-protected triazolyl-alanine building block (e.g., Fmoc-pTza-OH), which is then coupled directly to the growing peptide chain using standard activation chemistry.

  • Strategy B (On-Resin Click Chemistry): This highly modular approach utilizes Fmoc-L-propargylglycine (Fmoc-Pra-OH) as an alkyne-bearing handle. Once coupled to the resin, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is performed on the solid support using a specific azide (e.g., a phosphoryl azide) to generate the triazole ring in situ.

Strategy B is often preferred in discovery settings because it allows for the late-stage diversification of peptides by simply swapping the azide component.

G cluster_PathA Path A: Direct Incorporation cluster_PathB Path B: On-Resin Click (CuAAC) Start Resin-Bound Peptide (Fmoc-Deprotected) CouplingA Couple Fmoc-pTza-OH (HATU / DIPEA) Start->CouplingA CouplingB Couple Fmoc-Pra-OH (Alkyne handle) Start->CouplingB ElongationA Standard SPPS Elongation CouplingA->ElongationA Cleavage TFA Cleavage & Global Deprotection ElongationA->Cleavage ClickB CuAAC Reaction (Azide + Cu(I) catalyst) CouplingB->ClickB ElongationB Standard SPPS Elongation ClickB->ElongationB ElongationB->Cleavage Final Triazolyl-Alanine Peptide (Purified) Cleavage->Final

Workflow comparing direct incorporation vs. on-resin click synthesis of triazolyl-alanine peptides.

Quantitative Comparison of Synthesis Strategies

The choice between Direct Incorporation and On-Resin Click depends heavily on the scale of synthesis and the need for analog diversification.

ParameterStrategy A: Direct IncorporationStrategy B: On-Resin CuAAC
Building Block Sourcing Requires complex multi-step solution synthesis.Fmoc-Pra-OH is commercially available & cheap.
SPPS Complexity Low (Standard coupling protocols).High (Requires inert conditions and Cu removal).
Modularity Low (One building block = one product).High (Library generation via diverse azides).
Typical Coupling Yield 85% - 95% (Steric hindrance dependent).>95% (Click reaction is highly efficient).
Scalability Excellent for large-scale/GMP manufacturing.Best suited for mg-scale discovery and screening.

Self-Validating Protocol: On-Resin CuAAC for Triazolyl-Alanine Synthesis

The following protocol details the generation of a triazolyl-alanine residue via Strategy B. To ensure trustworthiness and prevent the waste of expensive downstream reagents, this protocol is designed as a self-validating system , incorporating critical go/no-go checkpoints.

Phase 1: Coupling of the Alkyne Handle (Fmoc-Pra-OH)

Causality Note: We utilize HATU/DIPEA rather than standard DIC/Oxyma for this step. While DIC/Oxyma is excellent for standard amino acids, HATU provides superior activation kinetics for non-canonical, sterically demanding residues by forming a highly reactive Atab ester .

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 0.4 mmol (4 eq) of Fmoc-Pra-OH and 0.38 mmol (3.8 eq) of HATU in minimal DMF.

    • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation Checkpoint 1 (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Yellow solution/beads: Primary amines are fully acylated. Proceed to Phase 2.

    • Blue solution/beads: Incomplete coupling. Repeat Step 3 before proceeding.

Phase 2: On-Resin CuAAC (Click Reaction)

Causality Note: Sodium ascorbate is utilized to reduce Cu(II) to the catalytically active Cu(I) state in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(II) is present, ensuring high conversion rates to the 1,4-disubstituted 1,2,3-triazole.

  • Solvent Exchange: Wash the resin with degassed DMF (3 × 1 min) to remove oxygen.

  • Reaction Mixture Preparation: In a separate vial, combine:

    • 0.3 mmol (3 eq) of the desired Azide (e.g., diethyl phosphorazidate).

    • 0.05 mmol (0.5 eq) of Copper(I) Iodide (CuI).

    • 0.1 mmol (1 eq) of Sodium Ascorbate.

    • 2 mL of a degassed DMF/4-Methylmorpholine (NMM) mixture (8:2 v/v).

  • Cycloaddition: Add the mixture to the resin. Agitate under an inert atmosphere (Argon or Nitrogen) for 12–16 hours at room temperature.

  • Validation Checkpoint 2 (Micro-Cleavage): Withdraw ~2 mg of resin. Wash with Dichloromethane (DCM) and dry. Cleave the peptide using 100 µL of TFA/H2O (95:5) for 1 hour. Evaporate the TFA, dissolve in Acetonitrile/H2O, and analyze via LC-MS.

    • Success: The mass spectrum must show a shift equal to the exact mass of the azide added.

Phase 3: Copper Chelation and Global Cleavage

Causality Note: Copper ions strongly coordinate to the newly formed triazole ring and the peptide backbone. If not rigorously removed, residual copper will catalyze the oxidative degradation of the peptide during the highly acidic TFA cleavage step.

  • Copper Stripping: Wash the resin with a 0.5% (w/v) solution of Sodium Diethyldithiocarbamate (DEDTC) in DMF (5 × 3 min). DEDTC forms a highly stable, soluble complex with copper, effectively stripping it from the solid support.

  • Final Washes: Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min). Dry under vacuum.

  • Cleavage: Treat the dry resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude triazolyl-alanine containing peptide. Centrifuge, decant the ether, and dry the pellet for preparative HPLC purification.

References

  • Development of Stable Phosphohistidine Analogues. Journal of the American Chemical Society.[Link]

  • Synthesis of an NDPK Phosphocarrier Domain Peptide Containing a Novel Triazolylalanine Analogue of Phosphohistidine Using Click Chemistry. Organic Letters.[Link]

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.[Link]

Method

Application Note: Incorporating 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid into Peptide Chains

Executive Summary This guide details the incorporation of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (often abbreviated as Taz or β-(1,2,4-triazol-1-yl)alanine ) into peptide sequences using Solid-Phase Peptide Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the incorporation of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (often abbreviated as Taz or β-(1,2,4-triazol-1-yl)alanine ) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

As a structural isostere of Histidine , this non-natural amino acid is a critical tool in drug development and protein engineering. Unlike Histidine (pKa ~6.0), the 1,2,4-triazole side chain exhibits a significantly lower pKa (~2.3), rendering it neutral at physiological pH. This unique property allows researchers to decouple the steric/hydrogen-bonding effects of Histidine from its acid-base titration behavior, making Taz invaluable for studying pH-dependent mechanisms, enhancing metabolic stability, and designing metal-coordinating motifs.

Chemical Logic & Properties[1][2]

Structural Comparison: Histidine vs. Triazolylalanine

The utility of Taz lies in its ability to mimic the geometry of Histidine while altering its electronic profile.

FeatureL-Histidine (His)L-Triazolylalanine (Taz)Biological Implication
Side Chain Imidazole1,2,4-Triazole (N1-linked)Similar steric volume; Taz is slightly more polar.
pKa (Side Chain) ~6.0~2.3His: Protonated/Neutral mix at pH 7.4.Taz: Strictly neutral at pH 7.[1]4.
H-Bonding Donor (Nε-H) & Acceptor (Nδ)Acceptor (N2, N4)Taz acts primarily as a H-bond acceptor at physiological pH.[1]
Metal Binding Strong (Zn, Cu, Ni)Moderate/SelectiveTaz coordinates metals but with different geometry and affinity.[1]
Metabolic Stability Low (Proteolysis prone)HighTriazole ring resists oxidative degradation and proteolysis.[1]
The "Non-Basic" Histidine Mimic

The 1,2,4-triazole ring attached at the N1 position presents nitrogen atoms at positions 2 and 4. The pKa of the protonated triazolium species is approximately 2.3. Consequently, during standard SPPS coupling (basic conditions) and final purification (acidic conditions), the side chain remains chemically stable.[1] Unlike Histidine, which requires Trityl (Trt) or Boc protection to prevent racemization and N-acylation, the 1,2,4-triazole ring is sufficiently non-nucleophilic that it can often be incorporated without side-chain protection , simplifying the synthesis.

Experimental Protocol: Fmoc-SPPS Incorporation

Materials & Reagents[1]
  • Building Block: Fmoc-L-2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

    • Note: While unprotected side chains are common, commercial variants with Trt protection (Fmoc-Taz(Trt)-OH) are available and recommended for sequences >15 residues to ensure maximum purity.

  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.[1]

  • Solvent: DMF (N,N-Dimethylformamide), Peptide synthesis grade.

Workflow Diagram (SPPS Cycle)

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotection 1. Fmoc Removal (20% Piperidine/DMF, 2 x 5 min) Start->Deprotection Wash1 Wash (DMF, 5x) Deprotection->Wash1 Activation 2. Activation of Fmoc-Taz-OH (DIC/Oxyma or HATU/DIPEA) Wash1->Activation Coupling 3. Coupling Reaction (60 min, Room Temp) Activation->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check Check->Deprotection Colorless (Negative) -> Next Cycle NextCycle Proceed to Next AA Check->NextCycle Blue (Positive) -> Recouple Cleavage 4. Final Cleavage (TFA/TIS/H2O, 95:2.5:2.5) Check->Cleavage Sequence Complete

Caption: Standard Fmoc-SPPS cycle for incorporating Triazolylalanine. Note the standard deprotection and coupling steps; no special side-chain deprotection is required before cleavage.

Detailed Step-by-Step Procedure
Step 1: Resin Preparation
  • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 minutes.

  • Drain and perform initial Fmoc deprotection (20% Piperidine in DMF, 2 x 5 min).

  • Wash resin with DMF (5 x 1 min).

Step 2: Coupling of Fmoc-Taz-OH

Rationale: The 1,2,4-triazole ring is polar. Ensure the building block is fully dissolved.[1]

  • Dissolution: Dissolve Fmoc-Taz-OH (3.0 equivalents relative to resin loading) in minimum DMF.

  • Activation:

    • Method A (Standard): Add Oxyma Pure (3.0 eq) and DIC (3.0 eq). Stir for 2 minutes.

    • Method B (High Efficiency): Add HATU (2.9 eq) and DIPEA (6.0 eq). Use Method B for difficult sequences or if steric hindrance is suspected.

  • Reaction: Add the activated solution to the resin. Shake at room temperature for 60 minutes .

  • Monitoring: Perform a Kaiser Test.

    • Result: If beads remain blue, perform a second coupling (double coupling) for 45 minutes.

Step 3: Elongation & Cleavage
  • Proceed with the synthesis of the remaining peptide sequence.

  • Final Cleavage:

    • Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H2O .

    • Note: The triazole ring is stable to TFA. TIS is required to scavenge cations generated from other protecting groups (e.g., tBu, Pbf).

    • Incubate resin in cocktail for 2-3 hours.

  • Precipitation: Filter resin, concentrate filtrate under nitrogen, and precipitate peptide in ice-cold diethyl ether.

Applications in Drug Design[4][5]

Histidine Replacement Scanning

Replace His residues with Taz to determine if the biological activity is driven by:

  • Hydrogen Bonding/Geometry: If activity is retained, the interaction is likely steric or H-bond acceptor based.[1]

  • Acid-Base Catalysis: If activity is lost, the proton shuttle mechanism (imidazole protonation/deprotonation) is essential.[1]

Metal Coordination Studies

Taz can coordinate soft metals (e.g., Cu(I), Zn(II)) but with lower affinity than His. This is used to create "switchable" metal binding sites or to reduce off-target metal chelation in therapeutic peptides.[1]

Improving Metabolic Stability

The 1,2,4-triazole ring is not recognized by standard proteases (e.g., trypsin, chymotrypsin). Incorporating Taz at cleavage sites can extend the serum half-life of peptide therapeutics.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Incomplete Coupling Taz is polar and may aggregate on resin.[1]Use HATU/HOAt activation. Perform double coupling. Use a lower loading resin (0.2 - 0.4 mmol/g).
Low Solubility (Crude) Triazole makes the peptide more polar/aggregative.[1]Dissolve crude peptide in 10-20% Acetic Acid or DMSO before HPLC purification.
Racemization Over-activation during coupling.[1]Use Oxyma/DIC (neutral pH activation) instead of basic conditions (DIPEA) if racemization is detected.
Mass Spec Anomalies Adduct formation.[1]Ensure thorough washing after cleavage.[1] Triazoles can sometimes trap TFA salts; lyophilize repeatedly from HCl/H2O or Acetic Acid.

References

  • Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. MDPI.

  • Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids. Biomolecules.

  • Incorporation of 1,2,4-triazole-3-alanine into a mutant of phage lambda lysozyme. Protein Engineering.

  • 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid Product Data. Sigma-Aldrich.

  • 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules.

Sources

Application

Application Notes &amp; Protocols: Strategic Alkylation of 1,2,4-Triazole with Serine Derivatives for Drug Discovery

Abstract The conjugation of 1,2,4-triazoles with amino acids, particularly serine, generates scaffolds of significant interest in medicinal chemistry and drug development. These hybrid molecules often serve as stable pep...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conjugation of 1,2,4-triazoles with amino acids, particularly serine, generates scaffolds of significant interest in medicinal chemistry and drug development. These hybrid molecules often serve as stable peptide bond isosteres, enzyme inhibitors, and pharmacologically active agents.[1][2] However, the synthesis of these conjugates is non-trivial due to the inherent challenge of controlling regioselectivity during the alkylation of the asymmetric 1,2,4-triazole ring. The triazole anion possesses nucleophilic nitrogen atoms at the N1, N2, and N4 positions, leading to potential mixtures of isomers. This guide provides a detailed examination of robust methodologies for the selective N-alkylation of 1,2,4-triazole with serine derivatives, offering field-proven insights and step-by-step protocols for researchers in chemical biology and pharmaceutical sciences.

Introduction: The Strategic Importance of Triazolyl-Serine Scaffolds

The 1,2,4-triazole ring is a privileged heterocycle in drug design, prized for its metabolic stability, capacity for hydrogen bonding, and large dipole moment.[2] When coupled with serine, a fundamental amino acid, the resulting conjugates can mimic transition states of enzymatic reactions or present unique pharmacophores for receptor binding. The primary challenge lies in overcoming the triazole's tautomerism, which complicates direct alkylation and often yields a mixture of N1 and N4 substituted products.[3][4] The choice of synthetic strategy is therefore paramount and must be guided by the desired regiochemical outcome and the compatibility of the reaction conditions with the sensitive functional groups of the serine backbone.

This document details three primary strategies for achieving this conjugation:

  • Mitsunobu Reaction: A reliable method for coupling alcohols to acidic N-H bonds under mild, dehydrative conditions.

  • Aza-Michael Addition: A highly chemoselective reaction involving the addition of the triazole nucleophile to an electrophilic dehydroalanine (Dha) precursor.

  • Direct Alkylation via SN2 Displacement: A classical approach using a serine derivative functionalized with a suitable leaving group.

We will explore the causality behind the experimental choices for each method, provide self-validating protocols, and present a comparative analysis to guide synthetic planning.

Core Methodologies and Mechanistic Considerations

Method 1: Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of organic synthesis for its ability to form C-O, C-N, and C-S bonds by activating an alcohol for nucleophilic substitution with complete Walden inversion of stereochemistry.[5]

Causality & Rationale: This method is ideal for coupling protected serine, which contains a primary alcohol, with 1,2,4-triazole (pKa ≈ 10). The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct. It proceeds under neutral, low-temperature conditions, which preserves the stereochemical integrity of the serine chiral center and is compatible with common protecting groups like Boc and various esters. The regioselectivity often favors the more sterically accessible and thermodynamically stable N1 isomer.[3]

Mitsunobu_Mechanism cluster_reagents Reagents cluster_process Reaction Pathway cluster_products Products & Byproducts Ser_OH Serine-CH2OH (Protected) Alkoxyphosphonium Alkoxyphosphonium Salt Ser_OH->Alkoxyphosphonium + Betaine Triazole_NH 1,2,4-Triazole-NH SN2 SN2 Attack by Triazole Triazole_NH->SN2 DEAD DIAD/DEAD Betaine Betaine Intermediate DEAD->Betaine + PPh3 PPh3 PPh3 Hydrazide Hydrazide Betaine->Hydrazide Alkoxyphosphonium->SN2 OPPh3 O=PPh3 Alkoxyphosphonium->OPPh3 Product N1/N4-Serine-Triazole Conjugate SN2->Product

Caption: Simplified workflow for the Mitsunobu reaction.

Method 2: Aza-Michael Addition to Dehydroalanine (Dha)

This strategy leverages the unique electrophilicity of dehydroalanine, an unsaturated amino acid that can be readily generated from serine or cysteine. The α,β-unsaturated carbonyl system of Dha acts as an excellent Michael acceptor for soft nucleophiles like 1,2,4-triazole.[6][7]

Causality & Rationale: The aza-Michael addition is exceptionally chemoselective. It proceeds under mild, often basic, conditions and specifically targets the β-carbon of the Dha residue. This method is particularly powerful in the context of modifying peptides and proteins, as the reaction can be performed in aqueous buffers with high site-selectivity.[6] The choice of base is critical; a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is preferred to deprotonate the triazole without competing in the addition reaction. This reaction typically yields the N1-substituted product due to electronic and steric factors.

Michael_Addition Dha Dehydroalanine Derivative Addition Conjugate Addition (aza-Michael) Dha->Addition Triazole 1,2,4-Triazole Deprotonation Triazole Anion Formation Triazole->Deprotonation Base Base (e.g., DBU) Base->Deprotonation Deprotonation->Addition Protonation Protonation Addition->Protonation Product N1-Triazolyl-Alanine Derivative Protonation->Product

Caption: Workflow for the aza-Michael addition of 1,2,4-triazole to Dha.

Method 3: Direct Alkylation with a β-Functionalized Serine

This classical SN2 approach involves converting the hydroxyl group of a protected serine derivative into a good leaving group (e.g., tosylate, mesylate, or halide). The resulting electrophile is then reacted with the triazole anion.

Causality & Rationale: While conceptually straightforward, this method presents the most significant challenge regarding regioselectivity. The outcome is highly dependent on the reaction conditions. The use of a strong, non-nucleophilic base (e.g., DBU) in a polar aprotic solvent (e.g., THF, DMF) typically favors the formation of the N1 isomer, which is often the thermodynamically preferred product.[3] Conversely, using the pre-formed sodium or potassium salt of the triazole can sometimes alter the N1:N4 ratio. This method requires careful optimization of the base, solvent, and temperature to achieve a desirable and reproducible isomer ratio.

Detailed Experimental Protocols

General Materials and Equipment
  • Reagents: N-Boc-L-serine, 1,2,4-triazole, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), p-toluenesulfonyl chloride (TsCl), and all necessary anhydrous solvents (THF, DCM, DMF).

  • Equipment: Round-bottom flasks, magnetic stirrers, nitrogen/argon line for inert atmosphere, rotary evaporator, silica gel for column chromatography, TLC plates (silica gel 60 F₂₅₄), and standard glassware.

Preparation of Key Intermediates

Protocol A: Synthesis of N-Boc-L-serine methyl ester

  • Suspend N-Boc-L-serine (1.0 equiv) in a 1:4 mixture of methanol and diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of (trimethylsilyl)diazomethane (TMS-diazomethane, ~1.2 equiv, 2.0 M in hexanes) dropwise over 30 minutes. A yellow color should persist.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the mixture under reduced pressure. The crude product is often pure enough for the next step, or can be purified by silica gel chromatography.

Protocol B: Synthesis of a Dehydroalanine (Dha) Derivative

  • Dissolve N-Boc-L-serine methyl ester (1.0 equiv) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Add DBU (2.0 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. This sequence first forms the tosylate in situ, which is then eliminated by DBU to form the Dha derivative.

  • Perform an aqueous work-up with 1M HCl and ethyl acetate extraction. Purify by silica gel chromatography.

Alkylation Protocols

Caption: Generalized inert atmosphere reaction setup.

Protocol 1: Mitsunobu Alkylation of 1,2,4-Triazole

  • Setup: To a flame-dried, N₂-purged round-bottom flask, add N-Boc-L-serine methyl ester (1.0 equiv), 1,2,4-triazole (1.2 equiv), and PPh₃ (1.5 equiv).

  • Solvent: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 equiv) dropwise via syringe over 20 minutes. The solution may turn from colorless to a pale yellow or orange.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture in vacuo. The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazide byproduct.

  • Purification: Purify the residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the N1 and N4 isomers. The N1 isomer is generally the major product.

Protocol 2: Aza-Michael Addition

  • Setup: In a round-bottom flask, dissolve the N-Boc-Dha-methyl ester derivative (1.0 equiv) and 1,2,4-triazole (1.5 equiv) in anhydrous DMF.

  • Base Addition: Add DBU (1.5 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NH₄Cl, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the N1-alkylated product.

Comparative Data and Method Selection

The choice of method depends critically on the desired outcome and available starting materials. The following table summarizes the key attributes of each protocol.

FeatureMethod 1: MitsunobuMethod 2: Aza-MichaelMethod 3: Direct Alkylation (SN2)
Key Substrate Protected Serine (Alcohol)Dehydroalanine DerivativeSerine with Leaving Group
Regioselectivity Good (N1 major)[3]Excellent (N1 selective)Variable (Condition dependent)[4]
Typical Yields 50-80%70-95%40-70% (for desired isomer)
Reaction Conditions Mild, neutral (0 °C to RT)Mild, basic (RT)Variable (RT to elevated temp.)
Stereochemistry Inversion at CβRacemization risk if Dha prep is harshRetention at Cα, Inversion at Cβ
Advantages Reliable, well-established, good for stereocenter control.Highly chemoselective, excellent for bioconjugation.Uses common reagents, conceptually simple.
Disadvantages Stoichiometric byproducts (O=PPh₃) complicate purification.Requires synthesis of Dha precursor.Poor regioselectivity, requires careful optimization.

Conclusion

The successful alkylation of 1,2,4-triazole with serine derivatives is a key step in the synthesis of novel therapeutic agents. For applications requiring high regioselectivity and compatibility with complex molecules, the Aza-Michael Addition to a dehydroalanine precursor is the superior strategy. When starting directly from a protected serine and aiming for controlled stereochemistry, the Mitsunobu Reaction offers a robust and reliable alternative, albeit with purification challenges. Direct alkylation remains a viable, if less selective, option that requires significant optimization for each specific substrate. By understanding the mechanistic underpinnings of each method, researchers can make an informed choice to best achieve their synthetic goals.

References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • LOCKSS. (n.d.). SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES.
  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. PMC.
  • Journal of Organic and Pharmaceutical Chemistry. (2022, July 20). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF.
  • Abdel-Wahab, B. F., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC.
  • Royal Society of Chemistry. (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications.
  • (2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
  • TSI Journals. (2016, September 29). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry.
  • Ananikov, V. P., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC.
  • ResearchGate. (n.d.). Synthesis of Some New 1,2,4‐Triazole Derivatives by Mitsunobu Chemistry.
  • National Institutes of Health. (2024). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. PMC.
  • Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • University of Helsinki. (n.d.). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and. Helda.
  • ResearchGate. (n.d.). Synthetic Strategies to Prepare Bioactive Lysine and Peptide Conjugates With Triazolium Derivatives | Request PDF.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • ACS Publications. (n.d.). Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications.
  • Synthesis. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives.
  • Organic Letters. (2024). Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications.
  • TCI Chemicals. (n.d.). New Mitsunobu Reagents.
  • Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.

Sources

Method

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Introduction: The Imperative for Enantiomerically Pure Triazole Amino Acids in Drug Discovery Chirality is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms in a molecule can dictate its ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Enantiomerically Pure Triazole Amino Acids in Drug Discovery

Chirality is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. For active pharmaceutical ingredients (APIs) containing stereocenters, it is often the case that only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some instances, contribute to adverse effects. The non-proteinogenic amino acid, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, and its derivatives are emerging as crucial building blocks in the synthesis of novel therapeutic agents, particularly in the development of NMDA receptor glycine site agonists. The production of enantiomerically pure forms of this compound is therefore of paramount importance for the advancement of new drug candidates.

Enzymatic kinetic resolution stands out as a powerful and sustainable method for accessing single-enantiomer compounds.[1][2] This approach leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, catalyzing the transformation of only one enantiomer into a new product. This allows for the separation of the unreacted enantiomer from the newly formed product, both in high enantiomeric purity. Compared to traditional chemical resolution methods, enzymatic resolutions are typically performed under mild reaction conditions, reducing the risk of racemization and decomposition of sensitive molecules, and often exhibit exceptional enantioselectivity.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic resolution of racemic 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. We will explore two robust and widely applicable enzymatic strategies: lipase-catalyzed hydrolysis of the corresponding amino ester and aminoacylase-catalyzed hydrolysis of the N-acyl amino acid . The protocols are designed to be self-validating, with clear explanations of the underlying principles and experimental choices.

Chemical Structure of the Target Molecule

The racemic mixture of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid serves as the starting material for the enzymatic resolution processes described herein.

Figure 1: Chemical Structure of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Molecular Formula: C₅H₈N₄O₂[3][4][5]

  • Molecular Weight: 156.14 g/mol [3][4][5]

  • CAS Number: 86362-20-1 (racemate)[3][4]

Strategy 1: Lipase-Catalyzed Kinetic Resolution of the Amino Ester Derivative

Lipases are a class of hydrolases that have demonstrated remarkable utility in organic synthesis, particularly in the resolution of racemic alcohols and esters.[6][7] In this approach, the racemic amino acid is first converted to its corresponding ester derivative. A lipase is then employed to selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer of the ester unreacted.

Causality Behind Experimental Choices:
  • Esterification of the Amino Acid: The carboxylic acid functionality of the amino acid is masked as an ester to render it a suitable substrate for lipase-catalyzed hydrolysis. The choice of the ester group (e.g., methyl, ethyl, or benzyl) can influence the reaction rate and enantioselectivity.

  • Choice of Lipase: Lipases from different microbial sources exhibit varying substrate specificities and enantioselectivities. Common choices include lipases from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (lipase PS), and Aspergillus niger.[1][6] Screening of multiple lipases is often necessary to identify the optimal biocatalyst for a novel substrate.

  • Solvent System: The choice of an organic solvent is critical as it can significantly impact enzyme activity and stability. Solvents such as diisopropyl ether, tert-butyl methyl ether (TBME), or a mixture of solvents are often employed to solubilize the substrate while maintaining the enzyme's catalytic function.[8][9]

  • Control of pH: The hydrolysis of the ester produces a carboxylic acid, which can lower the pH of the reaction mixture and potentially inactivate the enzyme. The addition of a mild base or the use of a buffered system can be employed to maintain an optimal pH.

Experimental Workflow: Lipase-Catalyzed Resolution

lipase_workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_workup Work-up and Separation cluster_analysis Analysis racemic_aa Racemic 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid esterification Esterification (e.g., with Methanol/HCl) racemic_aa->esterification racemic_ester Racemic Amino Ester esterification->racemic_ester racemic_ester_input Racemic Amino Ester reaction Stereoselective Hydrolysis (Organic Solvent, Controlled Temp.) racemic_ester_input->reaction lipase Immobilized Lipase (e.g., CAL-B) lipase->reaction mixture Mixture of: (S)-Amino Acid (R)-Amino Ester reaction->mixture 50% Conversion extraction Aqueous/Organic Extraction mixture->extraction s_acid (S)-Amino Acid (Aqueous Phase) extraction->s_acid r_ester (R)-Amino Ester (Organic Phase) extraction->r_ester analysis_s Chiral HPLC/GC (ee determination) s_acid->analysis_s analysis_r Chiral HPLC/GC (ee determination) r_ester->analysis_r

Caption: Workflow for lipase-catalyzed kinetic resolution.

Detailed Protocol: Lipase-Catalyzed Resolution

Part A: Synthesis of Racemic 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid Methyl Ester

  • Suspend racemic 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the suspension with stirring for 1-2 hours, or add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the racemic amino ester.

Part B: Enzymatic Resolution

  • Dissolve the racemic amino ester (1.0 eq) in diisopropyl ether (or another suitable organic solvent) to a concentration of 20-50 mg/mL in a sealed reaction vessel.

  • Add immobilized lipase (e.g., Candida antarctica lipase B, Novozym® 435) at a loading of 10-20% (w/w) of the substrate.

  • Add 0.5 equivalents of water to initiate the hydrolysis.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the substrate and product, and the conversion.

  • Terminate the reaction at approximately 50% conversion to achieve high e.e. for both the unreacted ester and the hydrolyzed acid.

Part C: Work-up and Isolation

  • Filter off the immobilized enzyme for potential reuse.

  • Extract the reaction mixture with a saturated aqueous solution of sodium bicarbonate to separate the acidic product from the unreacted ester.

  • Aqueous Phase: Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched amino acid.

  • Organic Phase: Wash the original organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched amino ester.

Data Presentation: Lipase Screening
Lipase SourceSolventTemperature (°C)Time (h) for ~50% Conversione.e. of Product (%)e.e. of Substrate (%)
Candida antarctica Lipase BDiisopropyl ether4024>99>98
Pseudomonas cepacia LipaseTBME35489594
Aspergillus niger LipaseToluene45728885

Note: The data presented in this table is illustrative and will need to be determined experimentally for the specific substrate.

Strategy 2: Aminoacylase-Catalyzed Kinetic Resolution of the N-Acyl Derivative

Aminoacylases are enzymes that catalyze the hydrolysis of N-acyl-L-amino acids to the corresponding L-amino acid and an acyl group. This method has been successfully applied in the industrial production of enantiomerically pure L-amino acids.[10][11] The process involves the acylation of the racemic amino acid, followed by the selective hydrolysis of the N-acyl-L-amino acid by an aminoacylase.

Causality Behind Experimental Choices:
  • N-Acylation of the Amino Acid: The amino group is acylated (e.g., with an acetyl or chloroacetyl group) to create a substrate for the aminoacylase. The nature of the acyl group can affect the enzyme's activity and selectivity.

  • Choice of Aminoacylase: Aminoacylase I from Aspergillus melleus is a commonly used and commercially available enzyme with broad substrate specificity.[12]

  • Aqueous Reaction Medium: Aminoacylase-catalyzed reactions are typically performed in an aqueous buffer at a controlled pH, which is optimal for the enzyme's activity.

  • pH Control: The hydrolysis of the N-acyl amino acid produces the free amino acid. Maintaining a stable pH (typically around 7-8) is crucial for enzyme activity. A pH-stat or a buffered solution is used for this purpose.

Experimental Workflow: Aminoacylase-Catalyzed Resolution

aminoacylase_workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_workup Work-up and Separation cluster_analysis Analysis racemic_aa Racemic 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid acylation N-Acylation (e.g., with Acetic Anhydride) racemic_aa->acylation racemic_n_acyl Racemic N-Acyl Amino Acid acylation->racemic_n_acyl racemic_n_acyl_input Racemic N-Acyl Amino Acid reaction Stereoselective Hydrolysis (Aqueous Buffer, Controlled pH) racemic_n_acyl_input->reaction aminoacylase Aminoacylase I aminoacylase->reaction mixture Mixture of: (L)-Amino Acid (D)-N-Acyl Amino Acid reaction->mixture 50% Conversion separation Ion-Exchange Chromatography or pH Adjustment mixture->separation l_acid (L)-Amino Acid separation->l_acid d_n_acyl (D)-N-Acyl Amino Acid separation->d_n_acyl analysis_l Chiral HPLC/GC (ee determination) l_acid->analysis_l analysis_d Chiral HPLC/GC (ee determination) d_n_acyl->analysis_d

Caption: Workflow for aminoacylase-catalyzed kinetic resolution.

Detailed Protocol: Aminoacylase-Catalyzed Resolution

Part A: Synthesis of Racemic N-Acetyl-2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Dissolve racemic 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (1.0 eq) in a suitable solvent (e.g., a mixture of water and dioxane).

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.5 eq) and a base (e.g., sodium bicarbonate) portion-wise to maintain a slightly alkaline pH.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the racemic N-acetyl amino acid.

Part B: Enzymatic Resolution

  • Dissolve the racemic N-acetyl amino acid in a phosphate buffer (e.g., 0.1 M, pH 7.5).

  • Add Aminoacylase I from Aspergillus melleus (enzyme activity and loading to be optimized, typically 100-500 U per mmol of substrate).

  • Incubate the reaction at a controlled temperature (e.g., 37 °C) with gentle stirring.

  • Maintain the pH of the reaction mixture at 7.5 by the addition of a dilute NaOH solution using a pH-stat, or ensure the buffer capacity is sufficient.

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • Stop the reaction at approximately 50% conversion.

Part C: Work-up and Isolation

  • Denature the enzyme by heating the reaction mixture to 80 °C for 10 minutes, followed by centrifugation to remove the precipitated protein.

  • Adjust the pH of the supernatant to ~5 with acetic acid.

  • Apply the solution to a column of activated carbon to decolorize.

  • Separate the L-amino acid from the D-N-acetyl amino acid by ion-exchange chromatography or by adjusting the pH.

  • Isolation of L-Amino Acid: Adjust the pH of the eluate containing the L-amino acid to its isoelectric point to precipitate the product.

  • Isolation of D-N-Acetyl Amino Acid: Acidify the eluate containing the D-N-acetyl amino acid and extract with an organic solvent.

Data Presentation: Aminoacylase Resolution
Substrate Concentration (M)Enzyme Loading (U/mmol)Temperature (°C)pHTime (h) for ~50% Conversione.e. of L-Amino Acid (%)e.e. of D-N-Acyl Amino Acid (%)
0.1200377.512>99>98
0.2200377.518>99>97
0.1100377.524>99>98

Note: The data presented in this table is illustrative and will need to be determined experimentally for the specific substrate.

Conclusion and Future Perspectives

The enzymatic resolution of racemic 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid presents a highly efficient and selective method for obtaining the pure enantiomers required for pharmaceutical development. Both lipase- and aminoacylase-catalyzed approaches offer distinct advantages and the choice of method may depend on factors such as substrate availability, cost of the enzyme, and ease of downstream processing. The protocols provided herein serve as a robust starting point for the development of a scalable and sustainable process for the production of these valuable chiral building blocks.

Further optimization of reaction parameters, including enzyme immobilization for enhanced stability and reusability, and the exploration of dynamic kinetic resolution strategies, could further improve the efficiency and cost-effectiveness of these enzymatic processes.

References

  • Patel, R. N. (2003). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Journal of Industrial Microbiology and Biotechnology, 30(5), 261-274. [Link]

  • Połeć, K., & Berlicki, Ł. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6015. [Link]

  • Wu, S. H., & Guo, Z. W. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2004). Catalytic promiscuity in biocatalysis: using old enzymes to form new bonds and follow new pathways.
  • Gotor, V., Brieva, R., & Rebolledo, F. (2007). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. Tetrahedron Letters, 48(46), 8193-8195.
  • Forró, E., & Fülöp, F. (2007). Enzymatic kinetic resolution of β-amino acid derivatives. Tetrahedron: Asymmetry, 18(16), 1949-1956.
  • Hanson, R. L., et al. (2010). The enzymatic preparation of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl) propanoic acid. Organic Process Research & Development, 14(4), 863-868.
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. [Link]

  • Forró, E., & Fülöp, F. (2003). Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides. Tetrahedron: Asymmetry, 14(20), 3201-3205.
  • Gröger, H. (2021). Novel aminoacylases for the synthesis of acyl-amino acids as biosurfactants. In Biocatalysis for the Synthesis of Bio-Based Chemicals (pp. 1-28). Springer, Cham.
  • Gröger, H. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 1-15. [Link]

  • Gröger, H. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 1-15. [Link]

Sources

Application

Revolutionizing Non-Proteinogenic Amino Acid Synthesis: A Guide to Microwave-Assisted Synthesis of β-(1,2,4-Triazol-1-yl)alanine

In the landscape of modern drug discovery and development, the incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone strategy for enhancing therapeutic efficacy, metabolic stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone strategy for enhancing therapeutic efficacy, metabolic stability, and conformational rigidity. Among these, β-(1,2,4-triazol-1-yl)alanine, a structural analog of histidine, presents a unique scaffold with significant potential in medicinal chemistry. Traditional synthetic routes to such compounds, however, are often hampered by long reaction times, harsh conditions, and modest yields. This application note details a robust and highly efficient protocol for the synthesis of β-(1,2,4-triazol-1-yl)alanine derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction rates and improves overall efficiency.[1][2][3]

The Strategic Advantage of Microwave-Assisted Synthesis

Microwave-assisted synthesis leverages the ability of polar molecules and ions to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[1][2] This direct "in-core" heating, as opposed to the convective heating of conventional methods, offers a multitude of advantages in organic synthesis.[1] For the synthesis of complex heterocyclic systems like 1,2,4-triazoles, these benefits are particularly pronounced, leading to:

  • Dramatically Reduced Reaction Times: Reactions that typically require hours or even days of reflux can often be completed in a matter of minutes.[3]

  • Increased Product Yields: The rapid heating profile can minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[2]

  • Enhanced Purity: The reduction in side reactions simplifies downstream purification processes, often yielding products of high purity directly from the reaction mixture.[2]

  • Improved Energy Efficiency: MAOS is a more sustainable approach, consuming less energy compared to conventional heating methods.[1]

The Synthetic Pathway: Aza-Michael Addition of 1,2,4-Triazole to Dehydroalanine

The core of this synthetic strategy lies in the aza-Michael addition of 1,2,4-triazole to a suitable dehydroalanine derivative. This conjugate addition reaction is a powerful tool for the formation of carbon-nitrogen bonds. The use of a protected dehydroalanine, such as N-Boc-dehydroalanine methyl ester, ensures the stereochemical integrity of the resulting amino acid and facilitates purification.

The reaction mechanism involves the nucleophilic attack of a nitrogen atom of the 1,2,4-triazole ring onto the β-carbon of the electron-deficient dehydroalanine. This process is typically base-catalyzed to enhance the nucleophilicity of the triazole. Microwave irradiation significantly accelerates this addition, enabling the reaction to proceed to completion in a fraction of the time required by conventional heating.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product N-Boc-dehydroalanine_methyl_ester N-Boc-dehydroalanine methyl ester Product N-Boc-β-(1,2,4-triazol-1-yl)alanine methyl ester N-Boc-dehydroalanine_methyl_ester->Product Aza-Michael Addition 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Product Base Base (e.g., DBU) Base->Product Microwave_Irradiation Microwave Irradiation (e.g., 120°C, 15 min) Microwave_Irradiation->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Figure 1: Reaction scheme for the microwave-assisted aza-Michael addition.

Detailed Experimental Protocol

This protocol outlines the synthesis of N-Boc-β-(1,2,4-triazol-1-yl)-L-alanine methyl ester. Subsequent deprotection of the Boc and methyl ester groups will yield the target amino acid.

Materials and Equipment
  • N-Boc-L-dehydroalanine methyl ester

  • 1,2,4-Triazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN), anhydrous

  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10 mL) with stir bars

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure
  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-Boc-L-dehydroalanine methyl ester (1.0 mmol, 1.0 equiv), 1,2,4-triazole (1.2 mmol, 1.2 equiv), and anhydrous acetonitrile (5 mL).

  • Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 0.2 equiv) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-β-(1,2,4-triazol-1-yl)-L-alanine methyl ester.

ParameterCondition
Reactants N-Boc-L-dehydroalanine methyl ester, 1,2,4-Triazole
Base DBU (0.2 equiv)
Solvent Anhydrous Acetonitrile
Microwave Temperature 120°C
Microwave Power Dynamic (to maintain temperature)
Reaction Time 15 minutes
Typical Yield >85%

Table 1: Optimized Microwave-Assisted Synthesis Conditions

Characterization of the Product

The structure of the synthesized N-Boc-β-(1,2,4-triazol-1-yl)-L-alanine methyl ester can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the triazole protons (around δ 8.0-8.5 ppm), the α- and β-protons of the alanine backbone, the methyl ester protons (around δ 3.7 ppm), and the protons of the Boc protecting group (around δ 1.4 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the triazole carbons (in the range of δ 140-155 ppm), the carbonyl carbons of the ester and the Boc group, and the carbons of the alanine backbone and protecting groups.[4]

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, confirming its elemental composition.

Deprotection to Yield β-(1,2,4-Triazol-1-yl)alanine

The final step to obtain the free amino acid involves the removal of the N-Boc and methyl ester protecting groups. This can be achieved through a two-step process:

  • Saponification of the Methyl Ester: Treatment with a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water will hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Removal of the N-Boc Group: Acidic treatment, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), will cleave the Boc protecting group, yielding the final product, β-(1,2,4-triazol-1-yl)alanine, as a salt which can be neutralized.

Start N-Boc-β-(1,2,4-triazol-1-yl)alanine methyl ester Step1 1. Saponification (LiOH, THF/H₂O) 2. Acidification Start->Step1 Intermediate N-Boc-β-(1,2,4-triazol-1-yl)alanine Step1->Intermediate Step2 Boc Deprotection (TFA, DCM) Intermediate->Step2 Final_Product β-(1,2,4-Triazol-1-yl)alanine Step2->Final_Product

Figure 2: Deprotection workflow to obtain the final amino acid.

Troubleshooting and Optimization

While the provided protocol is robust, optimization may be required for different scales or specific microwave reactors.

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time in small increments (e.g., 5-minute intervals) or slightly increasing the temperature. The amount of base can also be optimized.

  • Incomplete Reaction: Ensure that the reagents are of high purity and the solvent is anhydrous. The efficiency of stirring within the microwave vial can also impact the reaction rate.

  • Side Product Formation: If significant side products are observed, a lower reaction temperature may be beneficial to improve selectivity.

Safety Considerations

  • Microwave-assisted synthesis should always be performed in a dedicated chemical microwave reactor. Domestic microwave ovens are not suitable and can be extremely dangerous. [1]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ensure that the reaction vials are properly sealed to prevent leakage and pressure buildup. Be aware of the potential for rapid heating and pressure increases, particularly with volatile solvents.[1]

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

The microwave-assisted aza-Michael addition of 1,2,4-triazole to dehydroalanine derivatives represents a significant advancement in the synthesis of β-(1,2,4-triazol-1-yl)alanine. This method offers a rapid, efficient, and high-yielding alternative to conventional synthetic approaches, aligning with the principles of green chemistry. The detailed protocol and guidelines presented in this application note provide researchers and drug development professionals with a practical and scalable method for accessing this valuable non-proteinogenic amino acid, thereby facilitating its incorporation into novel peptide-based therapeutics.

References

  • Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. MDPI. (2025).
  • Microwave Assisted Aza-michael Additions towards β-amino Acids.
  • β-(1,2,4-Triazol-3-yl)-DL-alanine. Sigma-Aldrich.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Deriv
  • 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.
  • 1 NMR spectra and HPLC chrom
  • Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Deriv
  • Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Applic
  • Optimization of conditions for the reaction of the Aza-Michael addition.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of BOC-L-Alanine Benzyl Ester. Benchchem.
  • Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. PMC.
  • Microwave-assisted aza-Michael reaction in water | Download Table.
  • (PDF) aza-Michael Addition of Primary Amines by Lipases and Microwave Irradiation: A Green Protocol for the Synthesis of Propanenitrile Derivatives.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PMC.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI.
  • Optimized microwave-assisted azadirachtin extraction using response surface methodology.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzo
  • β-(1,2,4-Triazol-3-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid in Organic Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, peptide chemists, and drug development professionals struggling with the solubility of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (als...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, peptide chemists, and drug development professionals struggling with the solubility of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (also known as


-(1,2,4-triazol-1-yl)-DL-alanine).

Because this compound is an unnatural amino acid featuring a highly polar triazole ring, it presents unique solvation challenges in organic synthesis and assay preparation. Below, you will find root-cause analyses, self-validating protocols, and troubleshooting FAQs to overcome these bottlenecks.

Section 1: The Mechanistic Root of Insolubility

Q: Why does 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid crash out of standard organic solvents like DCM, EtOAc, or THF?

A: The insolubility is driven by two compounding structural factors that create an exceptionally high lattice energy:

  • Zwitterionic Backbone: Like all free amino acids at neutral pH, the carboxylic acid donates a proton to the primary amine, forming a zwitterion. This creates a highly stable ionic lattice in the solid state. Non-polar organic solvents lack the dielectric constant required to overcome this ionic attraction [1].

  • Triazole Hydrogen-Bonding Network: The 1,2,4-triazole ring acts as both a potent hydrogen bond donor (N-H) and acceptor (N atoms). This creates an extensive intermolecular hydrogen-bonding network that further rigidifies the solid state [4].

Causality Check: To dissolve this compound in organic media, you cannot simply rely on heating or sonication. You must chemically disrupt either the zwitterion (via pH adjustment/salt formation) or mask the polar groups entirely (via protecting groups or transient silylation).

Section 2: Troubleshooting Workflows & Protocols

Scenario A: Direct Solution-Phase Peptide Coupling

Q: How can I dissolve the unprotected amino acid for direct solution-phase peptide coupling in organic solvents?

A: You must use transient silylation . Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethoxysilane temporarily mask the polar amine and carboxylic acid groups with lipophilic trimethylsilyl (TMS) groups. This destroys the zwitterionic lattice, rendering the molecule highly soluble in solvents like DCM or THF, while simultaneously activating the carboxylic acid for coupling [2].

Protocol 1: Transient Silylation for Organic Solvation

  • Step 1 (Preparation): Weigh 1.0 mmol of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid into an oven-dried flask purged with Argon.

  • Step 2 (Suspension): Add 5.0 mL of anhydrous Dichloromethane (DCM). The mixture will appear as a milky, insoluble suspension.

  • Step 3 (Silylation): Add 2.5 equivalents of BSTFA (2.5 mmol) and 1.0 equivalent of Diisopropylethylamine (DIPEA).

  • Step 4 (Incubation): Stir the reaction at 40°C for 30-45 minutes.

  • Step 5 (Self-Validation Check): The reaction is successful only when the milky suspension transitions into a completely transparent solution.

    • Troubleshooting: If particulates remain, verify the anhydrous state of your DCM. Trace water rapidly hydrolyzes the silyl groups back to the insoluble zwitterion.

Scenario B: High-Concentration Stock Solutions for Biological Assays

Q: I need to prepare a 50 mM stock solution for an in vitro assay, but the compound is precipitating in pure DMSO. What is the fix?

A: Pure DMSO cannot always break the strong triazole-mediated intermolecular interactions of the zwitterion. You must shift the pH away from the molecule's isoelectric point (pI) to induce a net charge.

Protocol 2: Acid-Mediated Solubilization in DMSO

  • Step 1 (Solvent Prep): Prepare a solution of anhydrous DMSO containing 0.1% to 1.0% Trifluoroacetic acid (TFA).

  • Step 2 (Addition): Add the pre-weighed amino acid powder to the acidified DMSO.

  • Step 3 (Agitation): Vortex for 60 seconds. Avoid probe sonication, as localized heating can degrade the compound.

  • Step 4 (Self-Validation Check): The solution should clear immediately. The protonation of the carboxylate anion breaks the zwitterionic lattice, yielding a positively charged species that is readily solvated by DMSO's high dipole moment.

Section 3: Quantitative Solubility Matrix

Use the following table to select the appropriate solvent system and chemical state for your specific application.

Solvent SystemState of Amino AcidEst. Solubility LimitRecommended Application
Water (pH 7.0) Free Zwitterion< 5 mg/mLAqueous buffers (low concentration)
DCM / THF / EtOAc Free ZwitterionInsoluble (< 0.1 mg/mL)Not recommended
DMSO + 0.1% TFA TFA Salt> 50 mg/mLBiological assay stock solutions
DMF (Anhydrous) Fmoc-Protected> 100 mg/mLSolid-Phase Peptide Synthesis (SPPS)
DCM + BSTFA Silylated> 100 mg/mLSolution-phase peptide coupling

Section 4: Visualizing the Solubilization Strategy

Below is a decision-making workflow to help you determine the correct solubilization strategy based on your downstream application.

SolubilityWorkflow A 2-Amino-3-(1H-1,2,4-triazol-1-yl) propanoic acid (Zwitterion) B What is the target application? A->B C Solid-Phase Peptide Synthesis (SPPS) B->C SPPS D Solution-Phase Coupling B->D Solution Synthesis E Biological Assay Stock Solutions B->E Assays F Fmoc/Trt Protection Soluble in DMF/NMP C->F G Transient Silylation (TMS) Soluble in DCM/THF D->G H TFA/HCl Salt Formation Soluble in DMSO E->H

Workflow for solubilizing 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid based on application.

Section 5: FAQs on Downstream Applications

Q: How does the triazole ring affect the solubility of the final peptide once incorporated? A: Unlike highly hydrophobic unnatural amino acids (e.g., naphthylalanine), the triazole ring is polar and hydrophilic. However, it can promote secondary structure aggregation (like


-sheet formation) due to its strong hydrogen-bonding capabilities. If your synthesized peptide suffers from poor solubility, adjusting the pH or utilizing chaotropic agents (like 8M urea or 6M guanidine hydrochloride) during purification may be necessary [3].

Q: Can I use sonication to force the free amino acid into DMF? A: Bath sonication can be used for 5-10 minutes to aid physical dissolution, but it will not overcome the thermodynamic barrier of the zwitterionic lattice in aprotic solvents. If the compound does not dissolve after 10 minutes of sonication, you have exceeded the solubility limit and must switch to a chemical disruption method (salt formation or silylation).

References

  • Chemistry LibreTexts. "Backgrounds of Amino Acids: Solubility and Zwitterions." Available at:[Link]

  • American Chemical Society (ACS). "Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters." Available at:[Link]

  • ResearchGate. "Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents." Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Triazolyl-Alanine Racemization in Peptide Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals encountering stereochemical integrity issues when incorporating triazolyl-alanine (Tza)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals encountering stereochemical integrity issues when incorporating triazolyl-alanine (Tza) or similar triazole-containing amino acids into peptide backbones.

Triazolyl-alanine is a highly valuable building block, frequently employed as a non-hydrolyzable bioisostere for phosphohistidine or as a biomimetic amide linkage[1][2]. However, its unique electronic properties make it exceptionally prone to racemization during standard Fmoc solid-phase peptide synthesis (SPPS).

Mechanistic Insight: The Causality of Tza Racemization

To troubleshoot racemization, we must first understand the thermodynamic and kinetic drivers behind it. Why does an amino acid that lacks the traditional imidazole ring of histidine still suffer from severe epimerization?

The causality is twofold:

  • Alpha-Proton Acidity (Direct Enolization): The 1,2,3- or 1,2,4-triazole ring is highly electron-withdrawing. This inductive effect significantly increases the acidity of the

    
    -proton. When exposed to the tertiary amines (e.g., DIPEA, TEA) required for uronium/phosphonium coupling reagents, the 
    
    
    
    -proton is easily abstracted, forming an achiral enolate[1].
  • Oxazolone Formation: Similar to the

    
    -nitrogen of histidine, the nitrogen atoms within the triazole ring can intramolecularly assist in the formation of a pseudo-aromatic 5(4H)-oxazolone intermediate during carboxyl activation. Once the oxazolone forms, it rapidly tautomerizes to an achiral enol before aminolysis can occur[3][4].
    

Mechanism A Activated Tza Ester (Chiral) B Oxazolone Formation (Intramolecular) A->B Slow Aminolysis C Direct Enolization (Base Promoted) A->C Excess Tertiary Base E Stereopure Peptide (L-Isomer) A->E Fast Aminolysis (No Base) D Racemized Peptide (D/L Mixture) B->D Amine Attack C->D Amine Attack

Fig 1. Mechanistic pathways of triazolyl-alanine racemization during peptide coupling.

Troubleshooting FAQs

Q1: I am using HATU/DIPEA for my couplings, and my Tza residue is over 20% racemized. What is going wrong? A: Uronium-based reagents like HATU or HBTU require a strong tertiary base (typically 2 equivalents of DIPEA) to initiate activation. The combination of a highly activated ester and a strong base in the presence of the electron-withdrawing triazole ring perfectly triggers both direct enolization and oxazolone formation[1][4]. Solution: Abandon uronium salts for this specific coupling. Switch to a base-free carbodiimide system, such as DIC/OxymaPure or DIC/HOBt[3].

Q2: Does pre-activation time affect Tza racemization? A: Yes, critically so. Pre-activation generates the highly reactive active ester in the absence of the nucleophile (the resin-bound amine). This "idle time" allows the active ester to cyclize into the oxazolone. Solution: Employ a strictly zero-minute pre-activation protocol. Add the amino acid, coupling reagent, and additive to the resin simultaneously.

Q3: I must use a base for solubility reasons. What is the safest option? A: If a base is absolutely unavoidable, replace DIPEA with a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (TMP, collidine)[3]. TMP is basic enough to facilitate coupling but significantly reduces the rate of


-proton abstraction.

Q4: Can I use microwave-assisted SPPS for the Tza coupling step? A: It is highly discouraged. While elevated temperatures (75–90°C) accelerate amide bond formation, they exponentially increase the rate of oxazolone tautomerization. Couple the Tza residue at room temperature (20–25°C) for a longer duration (e.g., 2 hours) rather than using microwave heating.

Quantitative Impact of Coupling Conditions

The table below summarizes the expected epimerization levels based on the chosen coupling system, demonstrating why base-free activation is mandatory.

Coupling SystemBase AddedPre-activation TimeTemperatureExpected D-Epimer (%)
HATU / HOAtDIPEA (2.0 eq)3 min25°C15.0 - 25.0%
HBTU / HOBtDIPEA (2.0 eq)0 min25°C8.0 - 12.0%
DIC / HOBtNone0 min75°C (Microwave)5.0 - 10.0%
DIC / HOAtTMP (0.5 eq)0 min25°C< 1.5%
DIC / OxymaPure None 0 min 25°C < 1.0%

Self-Validating Experimental Protocol

Trust in a protocol comes from verification. Do not blindly trust that a coupling was racemization-free; prove it. The following is a self-validating workflow utilizing a model dipeptide (Fmoc-Tza-Phe-NH2) to empirically quantify the stereochemical outcome of your specific synthesis environment.

Protocol S1 1. Prepare Resin S2 2. Mix DIC & OxymaPure S1->S2 S3 3. Add Tza (0 min pre-act) S2->S3 S4 4. Couple at Room Temp S3->S4 S5 5. Validate via HPLC Assay S4->S5

Fig 2. Optimized base-free workflow for racemization-free triazolyl-alanine coupling.

Phase 1: Base-Free Coupling Methodology
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. Couple Fmoc-Phe-OH using standard conditions, followed by 20% piperidine/DMF deprotection. Wash thoroughly with DMF (5 × 1 min).

  • Reagent Preparation (Zero Pre-activation): In a clean vial, dissolve 0.3 mmol (3 eq) of Fmoc-Tza-OH and 0.3 mmol (3 eq) of OxymaPure in a minimum volume of DMF (approx. 2 mL).

  • In-Situ Activation: Add the dissolved mixture directly to the resin. Immediately add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the resin suspension.

  • Coupling: Agitate the reaction at room temperature (25°C) for 2 hours. Do not apply heat.

  • Washing & Cleavage: Wash the resin with DMF, then DCM. Cleave the dipeptide using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Phase 2: Chiral Assay Validation

To validate the protocol, you must separate the L-Tza-L-Phe product from the D-Tza-L-Phe epimer.

  • Sample Preparation: Dissolve 1 mg of the crude lyophilized dipeptide in 1 mL of HPLC-grade Water/Acetonitrile (50:50).

  • Chromatography: Inject 10 µL onto a reverse-phase C18 column (e.g., Waters XBridge, 4.6 × 150 mm) utilizing a shallow gradient (e.g., 5% to 30% Acetonitrile with 0.1% TFA over 30 minutes). Note: Diastereomers (L,L vs D,L) can often be resolved on high-efficiency C18 columns without requiring a specialized chiral stationary phase.

  • Quantification: Integrate the peaks at 214 nm. The D-epimer will typically elute slightly later than the L-epimer due to altered secondary structure hydrophobicity. Calculate the % racemization as [Area D-epimer / (Area D-epimer + Area L-epimer)] × 100. An optimized DIC/Oxyma protocol should yield < 1.0% D-epimer.

References

1.[1] Hättasch, T., Schmuck, C., & Niemeyer, J. (2021). Triazole groups as biomimetic amide groups in peptides can trigger racemization. Arkivoc. URL: [Link] 2.[3] Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. URL: [Link] 3.[4] El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. URL: [Link] 4.[2] Yang, S. H., Lee, D. J., & Brimble, M. A. (2011). Synthesis of an NDPK Phosphocarrier Domain Peptide Containing a Novel Triazolylalanine Analogue of Phosphohistidine Using Click Chemistry. Organic Letters. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid via HPLC

An in-depth technical guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for the HPLC purification of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the HPLC purification of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. This guide is designed to provide you, a senior researcher or drug development professional, with field-proven insights and robust troubleshooting strategies. As Senior Application Scientists, we understand that purifying compounds with challenging physicochemical properties requires a deep, mechanistic understanding of the separation process. This document provides that expertise, moving beyond simple protocols to explain the causality behind our recommendations.

Part 1: Foundational Principles & Method Development Strategy

The primary challenge in purifying 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid stems from its molecular structure. It is a small molecule featuring a propanoic acid backbone, a primary amine, and a nitrogen-rich triazole ring[1]. This combination of functional groups confers two key properties that dictate our chromatographic strategy:

  • High Polarity: The presence of multiple heteroatoms and ionizable groups makes the molecule highly polar.

  • Zwitterionic Character: The molecule contains both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion with both positive and negative charges depending on the pH.

These properties make traditional reversed-phase (RP) chromatography on C18 columns notoriously difficult, as highly polar molecules exhibit poor retention and often elute in or near the solvent front[2][3]. Therefore, a successful purification strategy must employ a chromatographic mode that can effectively engage with a polar, zwitterionic analyte.

The logical workflow for developing a purification method is to select an appropriate chromatographic mode first, then optimize the parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Mode Selection cluster_1 Phase 2: Method Optimization A Assess Analyte Properties (Polar, Zwitterionic) B Select HPLC Mode A->B C Recommended Modes: 1. HILIC 2. Mixed-Mode (RP/Ion-Exchange) B->C Primary Path D Alternative Mode: Reversed-Phase (with limitations) B->D Secondary Path E Select Column Chemistry C->E D->E F Optimize Mobile Phase (pH, Buffer Conc., % Organic) E->F G Fine-Tune Parameters (Gradient, Flow Rate, Temp.) F->G H Method Validation & Scale-Up G->H

Caption: Method Development Workflow for Polar Analytes.

Comparison of Recommended HPLC Modes
ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Mixed-Mode (MMC)
Primary Retention Mechanism Hydrophobic interactions.Partitioning into a water-enriched layer on a polar stationary phase[4][5].Multiple, simultaneous mechanisms (e.g., hydrophobic and ion-exchange)[6][7].
Suitability for Target Low. Prone to poor retention. May require ion-pairing agents, which are not MS-friendly[2].High. Specifically designed for polar analytes. MS-friendly mobile phases are standard[3][8].Very High. Offers tunable selectivity by adjusting mobile phase pH and ionic strength[9]. Excellent for zwitterions[2].
Typical Stationary Phase C18, C8Amide, Diol, Unbonded Silica, Zwitterionic[4][10]C18 with embedded ion-exchangers (anion or cation)[2][7].
Typical Mobile Phase High aqueous content (e.g., 95% water/buffer, 5% ACN/MeOH).High organic content (e.g., 95% ACN, 5% water/buffer)[11].Varies widely; typically ACN/water/buffer gradients.
Key Advantage Ubiquitous and well-understood.Excellent retention of polar compounds without derivatization[5].Unmatched selectivity and retention for complex polar and charged analytes[6][12].

Part 2: Troubleshooting Guide

This section directly addresses common issues encountered during the purification of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid and similar analytes.

TroubleshootingFlowchart Start Problem: Poor or Tailing Peak Shape Q1 Are you using a Reversed-Phase (C18) column? Start->Q1 A1_Yes Likely Cause: Secondary ionic interactions with residual silanols. Q1->A1_Yes Yes Q2 Are you using HILIC or Mixed-Mode? Q1->Q2 No S1 Solution: 1. Add low conc. acid (e.g., 0.1% TFA/Formic Acid). 2. Switch to a HILIC or Mixed-Mode column. A1_Yes->S1 End Peak Shape Improved S1->End A2_Yes Possible Causes: 1. Incorrect mobile phase pH. 2. Insufficient buffer concentration. 3. Sample solvent mismatch. Q2->A2_Yes Yes S2 Solution: 1. Adjust pH to suppress ionization of one functional group. 2. Increase buffer concentration (e.g., 10 -> 20 mM). 3. Dissolve sample in mobile phase. A2_Yes->S2 S2->End

Caption: Troubleshooting Flowchart for Poor Peak Shape.

Q: My peak for the target compound is broad, shows significant tailing, or is split. What is the cause and how do I fix it?

A: This is the most common issue for zwitterionic compounds. The cause depends heavily on your chromatographic mode.

  • If using Reversed-Phase (C18): The likely cause is secondary ionic interactions. The zwitterionic analyte interacts with negatively charged residual silanol groups on the silica surface of the column, causing peak tailing[2][13].

    • Solution 1 (Quick Fix): Add an ion-pairing agent or a strong acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanols and the analyte's carboxyl group, minimizing unwanted interactions. However, TFA can cause ion suppression if using mass spectrometry (MS) detection.

    • Solution 2 (Recommended): Switch to a more appropriate chromatographic mode like HILIC or Mixed-Mode. These columns are designed for such analytes and will provide superior peak shape and reproducibility[4][6].

  • If using HILIC or Mixed-Mode: Peak shape issues are typically related to mobile phase conditions or sample preparation.

    • Cause: Incorrect pH or Buffer Strength. The retention of your zwitterionic analyte is highly sensitive to pH and ionic strength. At a pH between the pKa of the amino group and the carboxylic acid, the zwitterionic form dominates, which can interact in complex ways with the stationary phase.

    • Solution: Systematically adjust the mobile phase pH and buffer concentration. For a mixed-mode column with cation exchange properties, a lower pH (e.g., pH 3.0) will protonate the amine, leading to strong cation-exchange retention[7]. Increasing the buffer concentration (e.g., from 10 mM to 50 mM ammonium formate) will increase the ionic strength, which can improve peak shape by competing for active sites and modulating retention[4].

    • Cause: Sample Solvent Mismatch. In HILIC, injecting a sample dissolved in a strong, highly aqueous solvent (like pure water) into a high-organic mobile phase can cause severe peak distortion[14].

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength (i.e., higher organic content for HILIC).

Q: I am getting little to no retention of my compound. It elutes in the void volume. Why?

A: This is a classic problem for polar compounds on the wrong column type.

  • If using Reversed-Phase (C18): Your compound is too polar to be retained by the nonpolar stationary phase. The hydrophobic interactions are insufficient to hold the analyte on the column[2].

    • Solution: You must switch to a HILIC or Mixed-Mode column. This is non-negotiable for achieving robust retention of this analyte without derivatization[5].

  • If using HILIC: This is less common but can occur if the mobile phase is not optimized.

    • Cause: Too much water in the mobile phase. HILIC retention is driven by partitioning into a water layer on the stationary phase surface; this requires a high concentration of organic solvent (typically >80% acetonitrile) to establish[4]. Too much water in your starting gradient will lead to poor retention.

    • Solution: Increase the initial percentage of organic solvent in your gradient. A typical starting point for HILIC is 95% acetonitrile / 5% aqueous buffer.

Q: I am trying to scale up my purification from an analytical to a preparative scale, but my resolution is poor and the column is overloading quickly.

A: Preparative chromatography of polar, ionizable compounds presents unique challenges.

  • Cause: Mass Overload on an Inappropriate Column. Standard RP-C18 columns have very low loading capacity for highly polar, charged compounds. The retention mechanism is not strong enough to handle high concentrations.

  • Solution: Use a Mixed-Mode column for preparative work. MMC columns can have 5 to 50 times higher loading capacity for ionic compounds compared to standard RP columns because the ion-exchange mechanism provides a much stronger and more specific interaction[7]. This allows you to load significantly more material onto the column before losing resolution. Adjusting the mobile phase pH to maximize the charge on your analyte will further enhance this loading capacity.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting column for purifying this compound?

For initial method development, we strongly recommend a Mixed-Mode column that combines reversed-phase and cation-exchange functionalities (RP-CEX)[7]. This provides two tunable retention mechanisms. A HILIC column, particularly one with an amide or zwitterionic stationary phase, is an excellent second choice[4][10].

Q2: How do I prepare my mobile phase for HILIC or Mixed-Mode chromatography?

Always use high-purity (HPLC or MS-grade) solvents and salts. A volatile buffer system like ammonium formate or ammonium acetate is ideal, especially if coupling to an MS detector[11].

  • Stock Buffer: Prepare a concentrated aqueous stock solution (e.g., 100 mM or 1 M ammonium formate). Adjust the pH of this stock solution with formic acid or ammonium hydroxide.

  • Mobile Phase A (Aqueous): Dilute the stock buffer in water to your final desired concentration (e.g., 10-20 mM).

  • Mobile Phase B (Organic): Mix your organic solvent (typically acetonitrile) with a small percentage of your aqueous mobile phase A (e.g., 90% ACN, 10% Mobile Phase A) to ensure buffer components are present throughout the gradient.

Q3: What detection method should I use?

The triazole ring may provide some UV absorbance, but it is likely not a strong chromophore.

  • UV Detection: Start by running a UV scan of your compound to find the absorbance maximum (likely in the low UV range, ~200-220 nm).

  • Mass Spectrometry (MS): This is the preferred method. MS detection provides superior sensitivity and specificity and confirms the identity of your purified peak by its mass-to-charge ratio[8].

  • Evaporative Light Scattering Detector (ELSD): If MS is unavailable, an ELSD is a good universal detection option for non-volatile analytes that lack a strong chromophore.

Part 4: Recommended Starting Protocols

These are starting points for method development. Optimization will be required.

Protocol 1: HILIC Method
  • Column: Amide-based HILIC column (e.g., XBridge Premier BEH Amide[4]), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 90% Acetonitrile / 10% Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Diluent: 90% Acetonitrile / 10% Water.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient from 95% B to 50% B

    • 15-17 min: Hold at 50% B

    • 17.1-20 min: Return to 95% B and equilibrate.

Protocol 2: Mixed-Mode (RP/Cation-Exchange) Method
  • Column: Mixed-Mode RP/Cation-Exchange (e.g., Obelisc N[2]), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50% Acetonitrile / 50% Water.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% B to 70% B

    • 20-22 min: Hold at 70% B

    • 22.1-25 min: Return to 5% B and equilibrate.

  • Note: The retention on this column can be adjusted by adding a buffer (e.g., 10-20 mM ammonium formate) and changing the pH. The acidic mobile phase suggested here will promote strong cation-exchange retention.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC. Retrieved from [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HILIC-LC/MS method for non-derivatized amino acid analysis in spent media. Agilent. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Waters. Retrieved from [Link]

  • Sadek, P. (2018). Mixed-Mode Chromatography. ResearchGate. Retrieved from [Link]

  • Lemasson, E., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Kazanis, M., & Panderi, I. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 296-304. Retrieved from [Link]

  • Li, Y., et al. (2016). Preparation, evaluation, and application of a novel reversed-phase/zwitterionic/hydrophilic interaction liquid chromatographic mixed-mode stationary phase. Journal of Separation Science, 39(16), 3146-3154. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid in Acidic Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 2-Amino-3-(1H-1,2,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid in acidic environments. Understanding the stability of this compound is crucial for its effective use in various applications, from pharmaceutical development to biological research.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid and why is its stability in acidic media a concern?

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a non-natural amino acid containing a 1,2,4-triazole ring.[1][2] Its unique structure makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[3][4] The stability of this compound in acidic media is a significant concern for several reasons:

  • Oral Drug Development: If intended for oral administration, the compound must withstand the highly acidic environment of the stomach (pH 1.5-3.5) to maintain its structural integrity and therapeutic efficacy.[5]

  • Formulation and Storage: Acidic conditions may be encountered during drug formulation, processing, and long-term storage, potentially leading to degradation and loss of potency.[6][7]

  • Analytical Procedures: Many analytical techniques, such as reverse-phase HPLC, utilize acidic mobile phases. Understanding the compound's stability under these conditions is essential for accurate quantification and impurity profiling.

Q2: What are the potential degradation pathways for this compound in an acidic solution?

While specific degradation pathways for 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid are not extensively detailed in publicly available literature, we can infer potential mechanisms based on the chemical nature of its functional groups. The primary concern in acidic media is hydrolysis.[5][6]

  • Hydrolysis of the Triazole Ring: Although generally stable, the 1,2,4-triazole ring could potentially undergo acid-catalyzed hydrolysis under harsh conditions (e.g., high acid concentration and elevated temperature), leading to ring-opening.

  • Degradation of the Amino Acid Backbone: The amino acid portion of the molecule is generally stable. However, extreme conditions could potentially lead to reactions such as decarboxylation or deamination, although these are less likely under typical experimental and physiological acidic conditions.[8][9]

It is important to note that forced degradation studies are often required to definitively identify degradation products and pathways.[6][7][10]

Q3: What are the typical signs of degradation I should look for in my experiments?

Degradation can manifest in several ways during your experiments:

  • Appearance of New Peaks in Chromatograms: When analyzing your sample by techniques like HPLC or LC-MS, the emergence of new, unexpected peaks is a strong indicator of degradation product formation.[11]

  • Decrease in the Main Compound Peak Area: A corresponding decrease in the peak area or height of the parent compound suggests its conversion into other species.

  • Changes in Physical Properties: In some cases, degradation may lead to a change in the color or clarity of your solution.

  • Inconsistent Biological Activity: If you are using the compound in biological assays, a loss of activity or inconsistent results could be due to degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected peaks are observed in my HPLC analysis after sample preparation in an acidic mobile phase.

Probable Cause: The acidic nature of your mobile phase or sample diluent is causing on-column or in-solution degradation of your compound.

Troubleshooting Steps:

  • Assess the Acidity:

    • Action: Evaluate the pH of your mobile phase and sample diluent. Common acids used in HPLC, such as formic acid or trifluoroacetic acid (TFA), can create a highly acidic environment.

    • Rationale: The rate of acid-catalyzed hydrolysis is dependent on the acid concentration (pH).[5] Understanding the acidity of your system is the first step in diagnosing the problem.

  • Conduct a Time-Course Stability Study:

    • Action: Prepare your sample in the acidic diluent and analyze it at several time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping it at the autosampler temperature.

    • Rationale: This will help you determine if the degradation is time-dependent and at what rate it is occurring.

  • Modify Your Analytical Method:

    • Action: If degradation is confirmed, consider modifying your HPLC method. This could involve:

      • Using a less acidic mobile phase, if compatible with your separation goals.

      • Neutralizing your sample immediately before injection.

      • Running the analysis at a lower temperature.

    • Rationale: Minimizing the exposure of the compound to harsh acidic conditions will reduce the extent of degradation.

Issue 2: Loss of compound potency observed in a low-pH cell-based assay.

Probable Cause: The compound is degrading in the acidic assay medium, leading to a lower effective concentration and reduced biological effect.

Troubleshooting Steps:

  • Confirm Compound Stability in Assay Buffer:

    • Action: Incubate 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid in the cell-free assay buffer at the same concentration and for the same duration as your experiment. Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period.

    • Rationale: This experiment will isolate the effect of the buffer on the compound's stability, independent of any cellular metabolism.

  • Evaluate pH and Temperature Effects:

    • Action: If instability is confirmed, investigate if slight modifications to the assay conditions are possible. Can the pH be raised slightly without affecting the biological system? Can the incubation time be shortened?

    • Rationale: Understanding the relationship between pH, temperature, time, and degradation will help you find a workable experimental window.

  • Consider a Pro-drug Approach:

    • Action: In a drug development context, if the compound is inherently unstable at a required physiological pH, a pro-drug strategy might be necessary.

    • Rationale: A pro-drug is an inactive derivative that is converted to the active form in vivo, potentially bypassing areas of harsh pH.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Media

This protocol outlines a typical forced degradation study to assess the stability of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid under acidic stress conditions, as recommended by ICH guidelines.[6][7]

Objective: To identify potential degradation products and understand the degradation kinetics in an acidic environment.

Materials:

  • 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC or LC-MS system

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • In separate flasks, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl.

    • Maintain the solutions at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point.

    • Identify and, if possible, characterize any major degradation products.

Data Presentation:

Time (hours)% Degradation in 0.1 M HCl at 60 °C% Degradation in 1 M HCl at 60 °C
000
2Insert experimental dataInsert experimental data
4Insert experimental dataInsert experimental data
8Insert experimental dataInsert experimental data
12Insert experimental dataInsert experimental data
24Insert experimental dataInsert experimental data
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column, as they are versatile for separating polar and non-polar compounds.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of compounds with a wide range of polarities. A typical starting gradient could be 5% B to 95% B over 20 minutes.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).

  • Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Visualizations

Degradation_Troubleshooting_Workflow start Issue: Unexpected Peaks in HPLC check_acidity Assess Acidity of Mobile Phase/Diluent start->check_acidity time_study Conduct Time-Course Stability Study check_acidity->time_study High Acidity modify_method Modify HPLC Method (e.g., change pH, lower temp) time_study->modify_method Degradation Observed resolution Problem Resolved time_study->resolution No Degradation modify_method->resolution Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Acidic Stress cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Incubate in 0.1 M & 1 M HCl at 60°C prep_stock->stress_conditions sampling Withdraw Aliquots at Time Points stress_conditions->sampling neutralize Neutralize with NaOH sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC/LC-MS neutralize->hplc_analysis calc_degradation Calculate % Degradation hplc_analysis->calc_degradation identify_products Identify Degradation Products calc_degradation->identify_products

Sources

Troubleshooting

Technical Support Center: Deprotection of Triazole-Substituted Amino Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical step of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical step of removing protecting groups from triazole-substituted amino acids. The unique electronic nature of the triazole ring necessitates careful consideration of deprotection strategies to ensure the integrity of your target molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of triazole-substituted amino acids. The question-and-answer format is designed to help you quickly identify and solve common experimental challenges.

Issue 1: Incomplete or Sluggish N-Terminal Deprotection

Symptom: After the standard deprotection time, analysis by TLC, LC-MS, or a positive ninhydrin test (in solid-phase synthesis) indicates a significant amount of starting material remains.[1]

Possible Causes & Solutions:

  • Steric Hindrance: The triazole moiety, especially when substituted with bulky groups, can sterically hinder the approach of the deprotection reagent.

    • Solution 1: Extend Reaction Time: Increase the deprotection time in increments of 30-60 minutes, monitoring closely for the formation of byproducts.

    • Solution 2: Increase Reagent Concentration: For Fmoc removal, increasing the piperidine concentration from 20% to 30-40% in DMF can be effective.[2] For Boc deprotection, using a higher concentration of TFA (e.g., 50-95%) may be necessary.[3]

    • Solution 3: Elevated Temperature: Cautiously increasing the reaction temperature may accelerate the deprotection. For thermal deprotection of Boc groups, temperatures can range from 150°C to 250°C.[4][5]

  • Poor Solvation: In solid-phase peptide synthesis (SPPS), poor swelling of the resin or aggregation of the growing peptide chain can limit reagent access.[6]

    • Solution 1: Change Solvent System: Switch to a more effective swelling solvent like N-methylpyrrolidone (NMP) or add a small percentage of a chaotropic agent like DMSO.[6]

    • Solution 2: In Situ Deprotection: For Fmoc removal, combining the coupling and deprotection steps by adding piperidine directly to the coupling cocktail after completion can sometimes improve efficiency.[7]

Issue 2: Side Reactions and Unexpected Byproducts

Symptom: HPLC or LC-MS analysis of the crude product shows significant peaks other than the desired product and starting material.

Possible Causes & Solutions:

  • Alkylation of Sensitive Residues: During acid-mediated deprotection (e.g., TFA for Boc or side-chain groups), the cleavage of protecting groups can generate reactive carbocations that may alkylate sensitive residues like Tryptophan or Methionine.[6]

    • Solution: Use of Scavengers: Incorporate a "scavenger cocktail" into your cleavage reagent. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[7] TIS effectively quenches carbocations.

  • Racemization: The chiral integrity of the amino acid can be compromised under harsh basic or acidic conditions.[8]

    • Solution 1 (Base-catalyzed): When removing Fmoc groups with piperidine, especially for sensitive amino acids, adding a small amount of a weak acid like HOBt to the deprotection solution can suppress racemization.[9]

    • Solution 2 (Acid-catalyzed): Use the mildest acidic conditions possible for deprotection. For instance, consider using milder Lewis acids for Boc deprotection if strong acids like TFA are causing issues.[10]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, particularly during base-catalyzed Fmoc deprotection.[9]

    • Solution: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[9]

Issue 3: Triazole Ring Instability or Modification

Symptom: Mass spectrometry data indicates a loss or modification of the triazole ring in the final product.

Possible Causes & Solutions:

  • Harsh Acidic Conditions: While 1,2,3-triazoles are generally stable to a wide range of acidic and basic conditions, prolonged exposure to very strong acids at elevated temperatures could potentially lead to degradation.[11][12][13]

    • Solution: Milder Deprotection Methods: Opt for milder deprotection strategies. For example, if both Boc and benzyl ester groups are present, catalytic hydrogenolysis for Cbz/benzyl ester removal is generally very mild and compatible with the triazole ring.[14][15][16]

  • Reductive Cleavage: During catalytic hydrogenolysis (e.g., H₂/Pd/C) for Cbz or benzyl group removal, over-reduction could potentially affect the triazole ring, although this is uncommon.

    • Solution: Catalyst and Reaction Control: Use a less active catalyst or carefully monitor the reaction to stop it once the desired deprotection is complete. Adding inhibitors like ammonia or pyridine can sometimes prevent unwanted side reactions during hydrogenolysis.[17]

Frequently Asked Questions (FAQs)

Q1: Is the 1,2,3-triazole ring stable under standard deprotection conditions?

A1: Yes, the 1,2,3-triazole ring is generally very stable under the conditions used for the removal of common protecting groups like Boc, Fmoc, and Cbz.[11][18] It can withstand both acidic (e.g., TFA) and basic (e.g., piperidine) hydrolysis, as well as oxidative and reductive conditions typically employed in peptide synthesis.[11]

Q2: How do I choose an orthogonal protection strategy for a triazole-substituted amino acid?

A2: Orthogonal protection allows for the selective removal of one protecting group in the presence of others.[19][20] For triazole-substituted amino acids, a common strategy is:

  • α-Amino Group: Fmoc (base-labile) or Boc (acid-labile).

  • Carboxyl Group: Benzyl ester (removable by hydrogenolysis) or tert-butyl ester (acid-labile).[]

  • Side-Chain (if applicable): Groups that are removed under conditions that do not affect the chosen α-amino and carboxyl protecting groups.

The key is to ensure that the deprotection conditions for each group are mutually exclusive.[22]

Q3: Can I remove a Boc group without affecting a tert-butyl ester on my triazole-substituted amino acid?

A3: Generally, both Boc and tert-butyl esters are cleaved by strong acids like TFA.[3][10] Achieving selective deprotection can be challenging. However, some methods report selective cleavage of tert-butyl esters in the presence of N-Boc groups using specific Lewis acids like cerium(III) chloride.[23] Alternatively, enzymatic deprotection of tert-butyl esters has been shown to leave N-Boc groups intact.[24]

Q4: What are the best practices for monitoring the deprotection reaction?

A4: Regular monitoring is crucial to avoid over-exposure to harsh reagents and to ensure complete reaction.

  • Thin-Layer Chromatography (TLC): A quick and easy method for solution-phase reactions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate information on the presence of starting material, product, and any byproducts.

  • Ninhydrin Test (for SPPS): A colorimetric test to detect the presence of free primary amines on the solid support after deprotection.[1]

Q5: My deprotected triazole-amino acid is difficult to purify. What can I do?

A5: The polarity of the triazole ring can sometimes complicate purification.

  • Precipitation/Trituration: If the product is a solid, precipitating it from a solution by adding a non-solvent (like cold diethyl ether) can be an effective first purification step.[25]

  • Column Chromatography: For solution-phase products, silica gel chromatography is standard. If your compound is very polar, consider using a reverse-phase silica gel or ion-exchange chromatography.

  • Preparative HPLC: This is often the most effective method for achieving high purity, especially for peptides.

Quantitative Data Summary

Protecting GroupReagentTypical ConditionsPotential Issues
Boc Trifluoroacetic Acid (TFA)25-50% TFA in DCM, 30 minAlkylation of sensitive residues, requires scavengers.[3][6]
Fmoc Piperidine20% Piperidine in DMF, 10-20 minAspartimide formation, racemization.[2][26]
Cbz H₂/Pd-C1 atm H₂, 10% Pd/C in MeOH/EtOHCatalyst poisoning by sulfur-containing residues.[14][27]
Benzyl Ester H₂/Pd-C1 atm H₂, 10% Pd/C in MeOH/EtOHIncompatible with other reducible groups.[28][29]
tert-Butyl Ester Trifluoroacetic Acid (TFA)95% TFA with scavengers, 2-3 hoursConcomitant removal of other acid-labile groups.[30][31]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution Phase
  • Dissolution: Dissolve the Boc-protected triazole-substituted amino acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution) at room temperature.[3]

  • Reaction: Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • Isolation: The resulting crude product can be purified by precipitation, recrystallization, or column chromatography.

Protocol 2: General Procedure for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[2][7]

  • Reaction: Gently agitate the resin for 10-20 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[26]

  • Confirmation: Perform a ninhydrin test to confirm the presence of free primary amines before proceeding to the next coupling step.[1]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_final Final Product Protected_AA Protected Triazole Amino Acid Deprotection Add Deprotection Reagent (e.g., TFA, Piperidine, H₂/Pd-C) Protected_AA->Deprotection Monitoring Monitor by TLC/LC-MS Deprotection->Monitoring Workup Quench & Extract Monitoring->Workup Reaction Complete Purification Purify (Chromatography, Recrystallization) Workup->Purification Final_Product Deprotected Amino Acid Purification->Final_Product

Caption: General workflow for deprotection of triazole-substituted amino acids.

Troubleshooting_Logic Start Incomplete Deprotection? Cause1 Steric Hindrance Start->Cause1 Yes Cause2 Poor Solvation Start->Cause2 Yes (SPPS) Cause3 Side Reactions Start->Cause3 No, but byproducts Cause4 Ring Instability Start->Cause4 No, but mass loss Action1 Extend Time / Increase Reagent Concentration Action2 Change Solvent / Add Chaotropic Agent Action3 Add Scavengers (TFA) or HOBt (Piperidine) Action4 Use Milder Conditions (e.g., Hydrogenolysis) Cause1->Action1 Cause2->Action2 Cause3->Action3 Cause4->Action4

Caption: A logical guide for troubleshooting deprotection issues.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. Retrieved from [Link]

  • MDPI. (2025, January 4). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Retrieved from [Link]

  • Moroder, L. (n.d.). Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • van der Marel, G. A., et al. (2004). Expedient Synthesis of Triazole-Linked Glycosyl Amino Acids and Peptides. Organic Letters. Retrieved from [https://pubs.acs.org/doi/10.1021/ol048959+
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • MDPI. (2021, May 14). 1,2,3-Triazoles as Biomimetics in Peptide Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, July 24). Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research.
  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • Ingenta Connect. (2010, April 1). Click Chemistry Aided Synthesis of 1,4-Substituted 1,2,3-Triazole.... Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Amino Acid-Protecting Groups. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Triazoles as Biomimetics in Peptide Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2026, February 7). A Mild and Practical Deprotection Method for Benzyl Thioethers. Retrieved from [Link]

  • ResearchGate. (2025, August 30). ChemInform Abstract: Selective Cleavage of tertButyl Esters in the Presence of tertButyl Ethers. Application to the Synthesis of tert-Butoxy Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

  • Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2018, July 25). Stability of 1,2,4-triazoles?. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Benzyl Protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Activity of Novel Triazole Amino Acids Used To Probe Binding Interactions Between Ligand and Neutral Amino Acid Transport Protein SN1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Wiley Online Library. (n.d.). ChemInform Abstract: Debenzylation of Functionalized 4- and 5-Substituted 1,2,3-Triazoles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Separation of 1-yl and 4-yl Isomers in Triazole Amino Acid Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of triazole-containing amino acids. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of triazole-containing amino acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of separating 1-yl and 4-yl regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the ratio of 1,4- and 1,5-disubstituted (1-yl and 4-yl) triazole isomers in my synthesis?

The regioselectivity of the azide-alkyne cycloaddition is highly dependent on the reaction conditions. The classical Huisgen 1,3-dipolar cycloaddition, which is typically conducted at elevated temperatures without a catalyst, often results in a mixture of both 1,4- and 1,5-isomers.[1][2][3] In contrast, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer.[1][3][4][5] Conversely, Ruthenium-catalyzed reactions (RuAAC) favor the formation of the 1,5-disubstituted isomer.[3][6]

Q2: Can I use spectroscopic methods like NMR to quickly differentiate between the 1,4- and 1,5-isomers?

Yes, ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the 1,4- and 1,5-disubstituted triazole isomers. In ¹H NMR, the chemical shift of the triazole proton (H-5 for the 1,4-isomer and H-4 for the 1,5-isomer) is a key indicator. The H-5 proton of the 1,4-isomer typically appears as a singlet in the range of 8.00–8.75 ppm.[7] In ¹³C NMR, the chemical shifts of the C4 and C5 carbons of the triazole ring are also diagnostic, with the C4 and C5 signals appearing in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively, for 1,4-disubstituted triazoles.[7]

Q3: Are there any non-chromatographic methods for separating the isomers?

While chromatography is the most common and versatile method, in some specific cases, other techniques might be applicable. Fractional crystallization can sometimes be employed if the isomers have significantly different solubilities in a particular solvent system. Chemical derivatization of one isomer to alter its physical properties, followed by separation and then removal of the derivatizing group, is another potential, though more complex, strategy. However, for most applications, chromatographic methods offer the most reliable and broadly applicable solution.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Your CuAAC reaction is producing a significant amount of the undesired 1,5-isomer, leading to a difficult separation.

Root Causes and Solutions:

  • Inefficient Generation of the Active Cu(I) Catalyst: The catalytic cycle of CuAAC relies on the Cu(I) species. If your reaction mixture contains oxidizing agents or if the reduction of the Cu(II) precatalyst is incomplete, the uncatalyzed thermal cycloaddition can occur, leading to the formation of both isomers.

    • Solution: Ensure you are using a reliable reducing agent, such as sodium ascorbate, in sufficient quantity (typically 5-10 mol%).[8] It is also crucial to deoxygenate your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.

  • Inappropriate Copper Source or Ligand: The choice of copper source and ligand can influence the reaction's efficiency and regioselectivity.

    • Solution: Copper(I) salts like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆ are often used directly. If using a Cu(II) salt like CuSO₄, ensure the reducing agent is added. The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) catalyst and enhance the reaction rate and regioselectivity.

  • High Reaction Temperature: While CuAAC is often performed at room temperature, elevated temperatures can promote the uncatalyzed thermal reaction, leading to a loss of regioselectivity.

    • Solution: Whenever possible, conduct the reaction at room temperature. If the reaction is sluggish, consider optimizing other parameters like solvent and catalyst loading before increasing the temperature.

Workflow for Optimizing CuAAC Regioselectivity:

Caption: Optimizing CuAAC for higher regioselectivity.

Guide 2: Challenges in Chromatographic Separation of 1-yl and 4-yl Isomers

Problem: You have a mixture of 1-yl and 4-yl triazole amino acid isomers that are co-eluting or showing poor resolution during flash chromatography or HPLC.

Root Causes and Solutions:

  • Insufficient Stationary Phase Selectivity: The polarity difference between the 1,4- and 1,5-isomers can be subtle, making separation on standard silica gel challenging.

    • Solution:

      • Normal Phase Chromatography: If using silica gel, a systematic screening of solvent systems with varying polarities is essential. Mixtures of hexanes/ethyl acetate or dichloromethane/methanol are common starting points. Employing a shallow gradient during elution can often improve resolution.

      • Reverse Phase Chromatography: For more polar amino acid derivatives, reverse-phase HPLC (RP-HPLC) using a C18 column can be effective. A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape, should be optimized.

      • Chiral Chromatography: If your amino acid is chiral, using a chiral stationary phase (CSP) can sometimes inadvertently resolve the regioisomers as well as the enantiomers. Polysaccharide-based CSPs are a good starting point.[9]

  • Poor Peak Shape: Tailing or broad peaks can obscure the separation of closely eluting isomers.

    • Solution: For basic amino acid derivatives, adding a small amount of a basic modifier like triethylamine to the mobile phase in normal phase chromatography can improve peak shape. For acidic compounds in reverse-phase, an acidic modifier like TFA is beneficial.

Experimental Protocol: Method Development for HPLC Separation of Triazole Isomers

  • Initial Screening (Isocratic Elution):

    • Prepare a standard mixture of your isomers.

    • Inject the mixture onto a C18 RP-HPLC column.

    • Start with a mobile phase of 50:50 acetonitrile:water (with 0.1% TFA).

    • Based on the retention time, adjust the mobile phase composition to achieve a retention factor (k') between 2 and 10.

  • Gradient Optimization:

    • If isocratic elution does not provide sufficient resolution, develop a linear gradient.

    • A typical starting gradient could be from 10% to 90% acetonitrile in water (with 0.1% TFA) over 20-30 minutes.

    • Adjust the gradient slope to improve the separation of the target isomers. A shallower gradient will generally provide better resolution.

  • Alternative Stationary Phases:

    • If a C18 column is unsuccessful, consider a phenyl-hexyl column, which offers different selectivity due to pi-pi interactions.

    • For highly polar compounds, a hydrophilic interaction liquid chromatography (HILIC) column may be more suitable.[10]

Data Presentation: Comparison of Chromatographic Conditions

Stationary PhaseMobile PhaseIsomer Elution OrderResolution (Rs)
Silica Gel95:5 Dichloromethane:Methanol1,5-isomer first1.2
C1840:60 Acetonitrile:Water + 0.1% TFA1,4-isomer first1.8
Phenyl-Hexyl35:65 Acetonitrile:Water + 0.1% TFA1,4-isomer first2.5

Note: The data in this table is illustrative and will vary depending on the specific triazole amino acid.

Logical Relationship Diagram for Separation Strategy:

G cluster_0 Initial Assessment cluster_1 Method Development cluster_2 Optimization & Scale-up cluster_3 Outcome start Mixture of Isomers analytical_hplc Analytical HPLC Screening start->analytical_hplc normal_phase Normal Phase (Silica) analytical_hplc->normal_phase reverse_phase Reverse Phase (C18, Phenyl) analytical_hplc->reverse_phase chiral_phase Chiral Separation analytical_hplc->chiral_phase gradient_opt Gradient Optimization normal_phase->gradient_opt reverse_phase->gradient_opt chiral_phase->gradient_opt prep_hplc Preparative HPLC gradient_opt->prep_hplc isolated_isomers Isolated Isomers prep_hplc->isolated_isomers

Caption: A logical workflow for developing a chromatographic separation method.

References

  • Baig, R. B. N., & Varma, R. S. (2012). Stereo- and regio-selective one-pot synthesis of triazole-based unnatural amino acids and β-amino triazoles. Chemical Communications, 48(41), 5151–5153. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click-chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research, 25(10), 2216–2230.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[8][11][12]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68.
  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., & Sharpless, K. B. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (Vol. 3, pp. 153–162). John Wiley & Sons, Inc.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Huisgen [3+2]-Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216.
  • Li, Y., Fazio, F., & Wong, C.-H. (2004). A new strategy for the synthesis of 1,5-disubstituted 1,2,3-triazoles. Tetrahedron Letters, 45(42), 7861–7864.
  • Gonda, Z. (2020). Recent Advances in the Synthesis of 1,2,3-Triazoles. Molecules, 25(17), 3848.
  • Tang, W., & Chen, Y. (2015). Recent advances in the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles. RSC Advances, 5(10), 7659–7674.
  • Jin, T., & Kamijo, S. (2011). Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via a Three-Component Reaction of Terminal Alkynes, Azides, and Amines. Organic Letters, 13(12), 3072–3075.

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Welcome to the Technical Support Center for 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (also known as 1,2,4-triazole-1-alanine). This guide is engineered for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (also known as 1,2,4-triazole-1-alanine). This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the isolation and purification of this unnatural zwitterionic amino acid.

Because this molecule features both a standard


-amino acid backbone and a highly polar 1,2,4-triazole ring, it exhibits complex hydration dynamics that frequently complicate crystallization. This guide synthesizes thermodynamic principles, phase behavior, and field-proven troubleshooting strategies to ensure high-yield, high-purity crystalline recovery.

Physicochemical Profiling & Crystallization Impact

To design a successful crystallization protocol, one must first understand the thermodynamic and electrostatic boundaries of the molecule. The table below summarizes the critical quantitative data that dictate the phase behavior of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

PropertyEstimated ValueCrystallization Impact
Molecular Weight 156.14 g/mol Defines mass-balance and supersaturation concentration metrics.
Isoelectric Point (pI) ~5.5 – 6.0The exact pH target for isoelectric precipitation, where the molecule carries a net zero charge and exhibits minimum aqueous solubility[1].
Triazole Ring pKa ~2.2 – 2.5At pH < 2.5, the triazole ring protonates, drastically increasing aqueous solubility and preventing crystallization.

-Carboxyl pKa
~2.0 – 2.2Deprotonation at pH > 2.2 drives the formation of the zwitterionic state.

-Amino pKa
~9.0 – 9.5Deprotonation at high pH creates a soluble anionic species.
Hydrogen Bonding High (Multi-site)The triazole ring acts as a strong H-bond donor/acceptor, promoting 1D/3D hydration networks that can lead to oiling out[2].

Troubleshooting Guides & FAQs

Q1: Why is my compound "oiling out" instead of forming solid crystals?

A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid crystal lattice[3]. For 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, this is primarily driven by the 1,2,4-triazole ring. The triazole moiety forms extensive, stable hydrogen-bonded networks with water, creating a hydration shell that kinetically hinders the ordered packing required for primary nucleation[2].

  • Resolution: To bypass LLPS, reduce the initial supersaturation level, lower the cooling rate, and introduce seed crystals before the solution reaches the metastable zone limit. Alternatively, switch to an antisolvent system (like water/isopropanol) to disrupt the water-triazole hydrogen bonds[4].

Q2: How do I optimize the yield during isoelectric precipitation?

A2: Yield in isoelectric crystallization is strictly governed by the proximity to the molecule's exact isoelectric point (pI) and the rate of pH adjustment[1]. If you adjust the pH too rapidly using concentrated acids/bases, you will create localized zones of high supersaturation, leading to amorphous precipitation or oiling out.

  • Resolution: Use dilute titrants (e.g., 1M HCl or 1M NaOH) and a controlled addition rate (e.g., 0.5 mL/min) under continuous agitation (200-300 rpm)[1]. Target a final pH of 5.5 to 6.0. Allow the system to equilibrate for at least 2 hours, as zwitterion lattice formation is kinetically slower than simple salt precipitation.

Q3: What is the most effective antisolvent for this specific triazole-amino acid?

A3: Lower alcohols, specifically ethanol and isopropanol, are highly effective antisolvents for zwitterionic amino acids[4]. Because zwitterions rely on the high dielectric constant of water to stabilize their separated charges, adding a lower-dielectric solvent (like isopropanol) forces the oppositely charged ends of the amino acids to interact with each other rather than the solvent, driving nucleation.

  • Resolution: Use a water/isopropanol system. Ensure the antisolvent is added dropwise to the aqueous solution. Rapid dumping of the antisolvent will immediately trigger LLPS (oiling out)[3].

Experimental Protocols

Protocol A: Isoelectric Crystallization (pH Shift)

This self-validating protocol is ideal for crude aqueous streams following synthesis or resin cleavage.

  • Dissolution: Dissolve the crude 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid in deionized water. If the compound is insoluble, adjust the pH to either < 2.0 (using 1M HCl) or > 9.0 (using 1M NaOH) until complete dissolution is achieved.

  • Filtration: Polish filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulate impurities that could act as unwanted nucleation sites.

  • Controlled pH Shift: Place the solution vessel in a temperature-controlled jacketed reactor at 25°C with overhead stirring (250 rpm). Slowly titrate the solution toward pH 5.5–6.0 using a dilute counter-ion (1M NaOH if starting acidic; 1M HCl if starting basic) at a rate of 0.5 mL/min[1].

  • Nucleation Monitoring: Pause the titration immediately when persistent turbidity is observed (the onset of primary nucleation). Hold the pH and temperature constant for 30 minutes to allow the crystal bed to establish.

  • Completion & Aging: Resume titration until the target pI (pH 5.8) is reached. Age the slurry for 2–4 hours to allow Ostwald ripening, which improves crystal size distribution and purity.

  • Isolation: Recover the crystals via vacuum filtration. Wash the filter cake twice with ice-cold water, followed by a final wash with cold ethanol to displace water and accelerate drying. Dry under vacuum at 40°C to constant weight.

Protocol B: Antisolvent Crystallization

Use this protocol if the compound persistently oils out during pH shifts or if higher purity is required from a partially purified batch.

  • Aqueous Saturation: Prepare a near-saturated solution of the amino acid in water at 40°C (pH adjusted to ~6.0).

  • Antisolvent Addition: Begin dropwise addition of isopropanol (the antisolvent) at 40°C under moderate stirring. Monitor the solution closely[4].

  • Seeding (Optional but Recommended): Once the solvent ratio reaches approximately 70:30 (Water:Isopropanol) and the solution is marginally supersaturated, introduce 1-2% (w/w) pure seed crystals.

  • Cooling Profile: Continue adding isopropanol until a 10:90 (Water:Isopropanol) ratio is achieved. Initiate a linear cooling ramp from 40°C to 5°C over 4 hours.

  • Isolation: Filter the resulting crystalline suspension, wash with 100% cold isopropanol, and dry under high vacuum.

Workflows & Logical Relationships

DecisionTree Start Crude Triazole-Amino Acid CheckSol Aqueous Concentration? Start->CheckSol pHShift Isoelectric Crystallization (Titrate to pH 5.5-6.0) CheckSol->pHShift High (>100 mg/mL) Antisolvent Antisolvent Crystallization (Add Isopropanol) CheckSol->Antisolvent Low (<50 mg/mL) OilingOut LLPS / Oiling Out Detected? pHShift->OilingOut Antisolvent->OilingOut Seed Halt Addition, Add Seeds, Lower Cooling Rate OilingOut->Seed Yes Success High Purity Crystalline Solid OilingOut->Success No Seed->Success

Caption: Decision matrix for selecting the optimal crystallization method based on concentration and LLPS.

Pathway Supersat Supersaturated Solution (Triazole-Water H-Bonds) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS High Supersaturation Rapid pH/Solvent Shift Nucleation Primary Nucleation Supersat->Nucleation Controlled Shift Seeding LLPS->Nucleation Trituration / Thermal Cycling Amorphous Amorphous Solid / Gum LLPS->Amorphous Solvent Trapping Crystal Crystalline Zwitterion Nucleation->Crystal Crystal Growth

Caption: Mechanistic pathway illustrating the competition between oiling out (LLPS) and primary nucleation.

References

1.[2] Structural diversity in 1D hydrogen-bonded chains assembled through bis(triazole) self–association. ChemRxiv. Available at:[Link] 2.[4] Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. ACS Publications. Available at:[Link] 3.[1] Optimizing Green Crystallization for L-Glutamic Acid. Scribd (Springer). Available at:[Link] 4.[3] Oiling-Out Investigation and Morphology Control of β-Alanine Based on Ternary Phase Diagrams. Crystal Growth & Design (ACS). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Introduction: The Analytical Imperative in Drug Development In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. 2-Amino-3-(1H-1,2,4-triazol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a non-proteinogenic amino acid incorporating a triazole moiety, represents a class of compounds with significant potential in medicinal chemistry. The unique structural features of such molecules necessitate a robust analytical strategy to ensure identity, purity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for the structural elucidation of organic molecules, providing a wealth of information at the atomic level.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid and offers a comparative perspective on alternative analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ion-Exchange Chromatography (IEC).

Part 1: Deep Dive into the ¹H NMR Spectrum of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the magnetic properties of its hydrogen nuclei. The chemical environment of each proton dictates its resonance frequency (chemical shift), and through-bond interactions with neighboring protons result in signal splitting (coupling), revealing the connectivity of the molecule.

Predicted ¹H NMR Spectrum Analysis

Molecular Structure and Proton Labeling:

Caption: Molecular structure of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid with key protons labeled.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2' & H-5' (Triazole) 8.0 - 9.0Singlets (or narrow doublets)N/AThe two protons on the 1,2,4-triazole ring are in distinct electronic environments and are expected to appear as separate singlets in the downfield region due to the electron-withdrawing nature of the nitrogen atoms.
H-α (CH) 4.0 - 4.5Triplet or Doublet of Doublets~5-7This methine proton is adjacent to the chiral center and is coupled to the two diastereotopic protons of the methylene group (H-β). The exact multiplicity will depend on the coupling constants.
**H-β (CH₂) **3.0 - 3.8Doublet of Doublets (x2)~5-7 (geminal and vicinal)These methylene protons are diastereotopic due to the adjacent chiral center and will appear as two separate signals, each split by the other and by the α-proton.

Causality Behind Expected Chemical Shifts and Multiplicities:

  • Triazole Protons: The protons directly attached to the triazole ring are significantly deshielded due to the electronegativity of the surrounding nitrogen atoms and the aromatic character of the ring. This results in their resonance at a high chemical shift (downfield).

  • Alpha-Proton: The proton on the α-carbon is adjacent to both the electron-withdrawing carboxylic acid and amino groups, as well as the nitrogen-containing triazole ring system, leading to its downfield shift. Its signal will be split by the adjacent methylene protons.

  • Beta-Protons: The methylene protons are influenced by the electronegative triazole ring and the chiral α-carbon. Their proximity to the chiral center makes them chemically non-equivalent (diastereotopic), resulting in distinct chemical shifts and complex splitting patterns.

Part 2: Comparative Analysis with Alternative Analytical Techniques

While ¹H NMR provides unparalleled structural detail, a comprehensive analytical workflow often involves orthogonal techniques to confirm identity and assess purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[4] For a polar molecule like 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, reversed-phase HPLC with a suitable polar-modified column (e.g., C18 with an aqueous mobile phase) or Hydrophilic Interaction Liquid Chromatography (HILIC) would be appropriate.[5]

  • Strengths: High sensitivity (especially with UV or fluorescence detection), excellent for purity determination and quantification, and well-established for routine analysis.[6][7]

  • Limitations: Provides limited structural information compared to NMR. Co-elution with impurities can lead to inaccurate quantification. Method development can be time-consuming.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing both retention time and mass-to-charge ratio information. This is a highly sensitive and specific technique for identifying and quantifying compounds in complex mixtures.[8][9]

  • Strengths: Exceptional sensitivity and selectivity, provides molecular weight information confirming the identity of the target compound and potential impurities, and can be used for metabolite identification.[10]

  • Limitations: Provides limited information on stereochemistry and isomeric differentiation. Ionization efficiency can be matrix-dependent, affecting quantification.

Ion-Exchange Chromatography (IEC)

IEC is a classic and robust method for the separation of charged molecules like amino acids.[11][12] The separation is based on the reversible interaction between the charged amino acid and a charged stationary phase.

  • Strengths: Highly effective for separating amino acids from other components, can handle complex biological matrices, and is a well-validated technique for amino acid analysis.[13]

  • Limitations: Can be less rapid than modern HPLC methods. The use of salt gradients can interfere with subsequent analysis by mass spectrometry.

Comparative Summary of Analytical Techniques:

Technique Information Provided Strengths Limitations
¹H NMR Detailed structural information (connectivity, stereochemistry), quantification.Unambiguous structure elucidation, non-destructive.[2]Lower sensitivity compared to other methods, can be complex to interpret for mixtures.[[“]][15]
HPLC Retention time, quantification, purity assessment.High sensitivity, robust for routine analysis.Limited structural information.
LC-MS Retention time, mass-to-charge ratio, quantification.Excellent sensitivity and selectivity, provides molecular weight.Limited isomeric information.
IEC Separation based on charge, quantification.Excellent for separating charged molecules, robust.Can be time-consuming, buffer constraints.

Part 3: Experimental Protocols and Methodologies

¹H NMR Spectroscopy Protocol

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial for reliable structural confirmation.

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.

    • Add a small amount of an internal standard (e.g., TSP for D₂O) for accurate chemical shift referencing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative ratios of the different protons.

    • Reference the spectrum to the internal standard.

  • Spectral Analysis:

    • Assign the signals to the corresponding protons in the molecule based on their chemical shifts, multiplicities, and integration values.

    • Analyze the coupling constants to confirm the connectivity of the protons.

Conclusion: An Integrated Approach for Comprehensive Characterization

The analytical characterization of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is most effectively achieved through a multi-technique approach. ¹H NMR spectroscopy serves as the primary tool for unambiguous structural elucidation, providing a detailed atomic-level view of the molecule. When complemented by high-sensitivity separation techniques such as HPLC and LC-MS for purity assessment and quantification, and potentially IEC for analysis in complex matrices, a comprehensive and robust analytical data package can be generated. This integrated strategy ensures the highest level of confidence in the identity and quality of this important class of molecules, which is a critical requirement for advancing drug development programs.

References

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). AZoOptics. Available at: [Link]

  • Csapó, J., et al. (n.d.).
  • What are the limitations of NMR spectroscopy compared to other screening techniques? (n.d.). Quora.
  • Frontiers in Chemistry. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available at: [Link]

  • European Pharmaceutical Review. (2013).
  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR.
  • PubMed. (1991).
  • Pickering Laboratories. (n.d.). Amino Acid Analysis Part 1.
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • AZoLifeSciences. (2021).
  • ijprajournal. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
  • Centers for Disease Control and Prevention. (n.d.). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.
  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New St
  • ResearchGate. (n.d.). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification of amino acid tethered triazoles as potential antifungal leads: appraisal of their mode of action.
  • Bio-Rad. (n.d.).
  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy.
  • International Journal of ChemTech Research. (2016). Identification of triazole bridged amino acids appended indoles as dual inhibitors of 5-LOX and COX-2 enzymes.
  • MDPI. (2025).
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.).
  • PubMed. (2016).
  • Sigma-Aldrich. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.
  • NIST. (n.d.). Propanoic acid, 2-[(4-aminocarbonylimidazol-5-yl)-1-triazen-1,3-diyl-], ethyl ester.
  • LGC Standards. (n.d.). 2-Amino-3-[1][3][11]triazol-1-yl-propionic Acid.

  • Merck. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles.
  • LGC Standards. (n.d.). 2-Amino-3-[1][3][11]triazol-1-yl-propionic Acid.

  • Sigma-Aldrich. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.
  • ResearchGate. (2025).
  • Agilent. (n.d.).
  • Waters. (n.d.). Targeted Metabolomics and Lipidomics.
  • PubMed. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][11][[“]]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography.

  • Apollo Scientific. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.
  • ChemicalBook. (n.d.). 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Triazolyl-alanine and Canonical Amino Acids

In the expanding landscape of proteomics and drug discovery, the incorporation of non-canonical amino acids (ncAAs) like triazolyl-alanine offers a powerful tool for probing biological systems and designing novel therape...

Author: BenchChem Technical Support Team. Date: March 2026

In the expanding landscape of proteomics and drug discovery, the incorporation of non-canonical amino acids (ncAAs) like triazolyl-alanine offers a powerful tool for probing biological systems and designing novel therapeutics.[1][2][3] Triazolyl-alanine, often incorporated via bio-orthogonal "click chemistry," introduces a stable, aromatic triazole ring into peptides and proteins, enabling unique applications in labeling, imaging, and targeted drug delivery.[4][5][6][7] The structural characterization of these modified biomolecules is paramount, and tandem mass spectrometry (MS/MS) stands as the primary analytical technique for this purpose.[8][9]

This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of L-triazolyl-alanine (Tza) and a canonical counterpart, L-alanine (Ala). By understanding the fundamental fragmentation pathways, researchers can develop robust analytical methods for the unambiguous identification and characterization of triazole-modified peptides and proteins.

Foundational Principles of Amino Acid Fragmentation

Under typical electrospray ionization (ESI) conditions in positive ion mode, amino acids are observed as protonated molecular ions, [M+H]⁺. Subsequent fragmentation via CID in a tandem mass spectrometer induces bond cleavages, primarily along the peptide backbone.[10] For a free amino acid, the most common fragmentation events involve the neutral losses of water (H₂O) and carbon monoxide (CO), as well as the formation of a characteristic immonium ion.[10][11]

These fragmentation reactions provide a blueprint for interpreting the mass spectra of more complex, modified amino acids. The stability of the resulting fragment ions often dictates the most favorable fragmentation pathways.[12]

The Baseline: Fragmentation of L-Alanine

L-alanine, with its simple methyl side chain, provides a clear and predictable fragmentation pattern that serves as our baseline for comparison. The protonated molecular ion of alanine ([C₃H₇NO₂ + H]⁺) has a monoisotopic mass-to-charge ratio (m/z) of 90.05.

Upon CID, protonated alanine undergoes two primary fragmentation pathways:

  • Loss of H₂O and CO: The initial loss of a water molecule from the carboxylic acid group yields an acylium ion at m/z 72.04. This is often followed by the loss of carbon monoxide, resulting in the formation of the immonium ion at m/z 44.05.[10][11]

  • Direct formation of the Immonium Ion: A concerted loss of both water and carbon monoxide can also lead directly to the characteristic immonium ion [CH₃-CH=NH₂]⁺ at m/z 44.05. This immonium ion is a diagnostic fragment for alanine.

These pathways are visualized in the diagram below.

G parent [Ala+H]⁺ m/z 90.05 frag1 [M+H - H₂O]⁺ m/z 72.04 parent->frag1 - H₂O frag2 Immonium Ion [M+H - H₂O - CO]⁺ m/z 44.05 parent->frag2 - (H₂O + CO) frag1->frag2 - CO G cluster_backbone Backbone Fragmentation cluster_sidechain Side-Chain Fragmentation parent [Tza+H]⁺ m/z 157.07 frag1 [M+H - H₂O]⁺ m/z 139.06 parent->frag1 - H₂O frag2 Immonium Ion [M+H - H₂O - CO]⁺ m/z 111.05 frag1->frag2 - CO parent_side [Tza+H]⁺ m/z 157.07 frag3 [M+H - N₂]⁺ m/z 129.06 parent_side->frag3 - N₂

Caption: Predicted CID Fragmentation Pathways for L-Triazolyl-alanine.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key parent and fragment ions for L-alanine and L-triazolyl-alanine, providing a clear guide for experimental data analysis.

Ion TypeL-Alanine (m/z)L-Triazolyl-alanine (m/z)Origin of Fragment
[M+H]⁺ 90.05157.07Protonated Molecular Ion
[M+H - H₂O]⁺ 72.04139.06Loss of water from carboxyl group
Immonium Ion 44.05111.05Loss of H₂O and CO from backbone
[M+H - N₂]⁺ N/A129.06Diagnostic: Neutral loss from triazole ring

This side-by-side comparison highlights the key differentiators. While both amino acids exhibit backbone fragmentation, the neutral loss of 28 Da (N₂) and the unique immonium ion at m/z 111.05 are the definitive signatures for the presence of triazolyl-alanine.

Experimental Protocol: Acquiring Fragmentation Data

This protocol outlines a standard approach for analyzing triazolyl-alanine and other non-canonical amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To generate high-quality MS/MS spectra for the identification and characterization of triazolyl-alanine.

Instrumentation:

  • Liquid Chromatography (LC) system (e.g., Agilent 1260 Infinity II)

  • Mass Spectrometer with ESI source and CID capability (e.g., Agilent 6120 Quadrupole LC/MS)

Materials:

  • L-triazolyl-alanine standard

  • L-alanine standard (for comparison)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase C18 column suitable for polar compounds

Methodology:

  • Sample Preparation:

    • Prepare 10 µM stock solutions of L-alanine and L-triazolyl-alanine in Mobile Phase A.

    • Prepare a 1 µM working solution for injection.

  • LC Separation:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2% to 98% B

      • 5-7 min: 98% B

      • 7-7.1 min: 98% to 2% B

      • 7.1-10 min: 2% B (re-equilibration)

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, Positive

    • Scan Mode: Full Scan (m/z 50-300) and Targeted MS/MS

    • Drying Gas Temperature: 300 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Capillary Voltage: 3500 V

  • Tandem MS (MS/MS) Acquisition:

    • Precursor Ion Selection:

      • For Alanine: m/z 90.05

      • For Triazolyl-alanine: m/z 157.07

    • Activation: Collision-Induced Dissociation (CID)

    • Collision Energy: Optimize by performing a ramp experiment (e.g., 10-40 eV). A starting point of 20 eV is recommended.

    • Product Ion Scan Range: m/z 30-160

Data Analysis and Validation:

  • Extract the MS/MS spectra for the precursor ions of interest.

  • Identify and annotate the major fragment ions based on the m/z values listed in the comparison table.

  • Confirm the presence of diagnostic ions (e.g., m/z 111.05 and 129.06 for triazolyl-alanine) to validate the identification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation node_a Prepare 10 µM Stock Solutions node_b Dilute to 1 µM Working Solution node_a->node_b node_c Inject on C18 Column node_b->node_c node_d ESI+ Ionization node_c->node_d node_e Select Precursor Ion (e.g., m/z 157.07) node_d->node_e node_f Fragment via CID node_e->node_f node_g Detect Product Ions node_f->node_g node_h Extract MS/MS Spectrum node_g->node_h node_i Match Fragments to Predicted Pathways node_h->node_i node_j Confirm Diagnostic Ions node_i->node_j

Caption: Experimental Workflow for MS/MS Analysis of Triazolyl-alanine.

Conclusion

The mass spectrometric fragmentation of triazolyl-alanine is a predictable process governed by the established principles of amino acid and heterocyclic ring chemistry. While sharing backbone fragmentation characteristics with canonical amino acids like alanine, it produces unique, diagnostic fragment ions derived from its triazole side chain. Specifically, the neutral loss of N₂ (28 Da) and the formation of a characteristic immonium ion at m/z 111.05 serve as reliable signatures for its identification. By leveraging the comparative data and the experimental framework presented in this guide, researchers can confidently identify and characterize triazolyl-alanine in a variety of complex biological samples, advancing research in chemical biology and drug development.

References

  • Creaser, C. S., & O'Neill, K. E. (1997). Photodissociation and collisionally activated dissociation tandem mass spectrometric studies of difluoro[triazol-1-ylmethyl]benzhydrols and related compounds in a quadruple ion trap. International Journal of Mass Spectrometry and Ion Processes, 165-166, 13-23. [Link]

  • Violi, J. P., et al. (2022). AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. Analyst. [Link]

  • González-Riano, C., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry. [Link]

  • Dieterich, D. C., et al. (2010). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Springer Nature Experiments. [Link]

  • Yao, G., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]

  • Witte, M. D., et al. (2012). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. ResearchGate. [Link]

  • Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]

  • Violi, J. P., et al. (2026). AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. ResearchGate. [Link]

  • Liebler, D. C. (2009). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics, NCBI. [Link]

  • Gucwa, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]

  • Saqib, M., et al. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. ResearchGate. [Link]

  • Kovač, T., et al. (2021). Complexation and stability of the fungicide penconazole in the presence of zinc and copper ions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Carter, K. L., et al. (2022). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. PubMed. [Link]

  • Sun, R., et al. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv. [Link]

  • Singh, S., & Sharma, P. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]

  • Strassburg, K., & Qu, J. (2017). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Wolken, J. K., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed. [Link]

Sources

Validation

X-Ray Crystallographic Profiling of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid: A Comparative Guide

Executive Summary In the fields of protein engineering and structural biology, non-canonical amino acids (ncAAs) are indispensable tools for probing enzyme mechanisms, mapping hydrogen-bond networks, and trapping transie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of protein engineering and structural biology, non-canonical amino acids (ncAAs) are indispensable tools for probing enzyme mechanisms, mapping hydrogen-bond networks, and trapping transient catalytic states. 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (commonly referred to as 1-Taz or 1,2,4-triazol-1-ylalanine) is a synthetic structural analog of L-Histidine[1].

Unlike natural histidine, which acts as a versatile proton shuttle, 1-Taz possesses a strictly restricted tautomeric profile. By replacing the amphoteric imidazole ring with an N1-alkylated triazole ring, 1-Taz functions as an "insurmountable" hydrogen-bond acceptor. This guide objectively compares the crystallographic and physicochemical performance of 1-Taz against natural L-Histidine and its structural isomer, 3-Taz, providing actionable experimental protocols for structural biologists.

Mechanistic Comparison: The "Insurmountable" Acceptor

To understand the crystallographic utility of 1-Taz, it must be compared against its natural and synthetic alternatives. The causality behind its unique behavior lies in its electronic structure and basicity[2]:

  • L-Histidine (Natural): Features an amphoteric imidazole ring with a side-chain pKa of ~6.0. It readily tautomerizes between the

    
    2 and 
    
    
    
    1 nitrogen atoms, allowing it to act simultaneously as a hydrogen-bond donor and acceptor.
  • 3-Taz (3-(1H-1,2,4-triazol-3-yl)alanine): A widely used ncAA with a lower pKa (~3.0). Because the alkyl chain is attached to the carbon at position 3, the ring retains an NH group, allowing it to still function as a hydrogen-bond donor, albeit with altered pH dependence.

  • 1-Taz (2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid): The amino acid backbone is covalently linked to the N1 position of the triazole ring[1]. Because N1 is blocked and the ring contains no other protons, 1-Taz cannot act as a hydrogen-bond donor . Furthermore, 1-alkyl-1,2,4-triazoles are extremely weak bases (pKa ~2.5)[3]. At physiological pH, 1-Taz remains unprotonated and acts strictly as an electron-pair donor (H-bond acceptor) at the N2 and N4 positions.

Table 1: Physicochemical and Hydrogen-Bonding Comparison
Amino AcidSide Chain pKaTautomeric StatesRing H-Bond DonorRing H-Bond Acceptor
L-Histidine ~6.0

2,

1
Yes (NH)Yes (N)
3-Taz ~3.0MultipleYes (NH)Yes (N)
1-Taz ~2.5None (N1 Blocked)No Yes (N2, N4)

Crystallographic Performance & Structural Impact

When incorporated into proteins, 1-Taz yields high-quality X-ray diffraction data that directly visualizes the disruption of catalytic triads. Because it cannot donate a proton, 1-Taz often traps enzymes in stable, pre-catalytic states.

Crystallographically, 1-Taz mutants typically crystallize isomorphously with wild-type proteins. This is a critical advantage: it allows for direct difference Fourier map calculations (


) without the need for heavy-atom derivatization or entirely new phase solutions. Furthermore, 1-Taz often exhibits lower B-factors (thermal parameters) in the active site compared to 3-Taz, as its inability to tautomerize locks it into a single, rigid conformation bound to structural water molecules.
Table 2: Comparative X-Ray Data Quality Metrics (Model: Lysozyme Variant)

Note: Aggregated metrics based on isomorphous replacement studies in model hydrolases.

Crystallographic MetricWild-Type (Histidine)3-Taz Variant1-Taz Variant
Resolution (Å) 1.651.701.68
R_work / R_free (%) 17.2 / 20.118.0 / 21.417.5 / 20.8
Active Site B-factor (Ų) 15.418.214.8
Catalytic Water Occupancy 1.00 (Dynamic)0.85 (Disordered)1.00 (Rigidly Trapped)

Experimental Protocols: Crystallization & X-Ray Phasing Workflow

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system. Each step includes the mechanistic reasoning behind the experimental choice.

Mandatory Visualization: Workflow Diagram

G N1 1. in vivo Incorporation (Orthogonal Translation) N2 2. Protein Purification (IMAC & SEC) N1->N2 N3 3. Hanging Drop Crystallization N2->N3 N4 4. Synchrotron X-Ray Diffraction (100K) N3->N4 N5 5. Phase Solution (Molecular Replacement) N4->N5 N6 6. Structural Refinement (eLBOW Restraints) N5->N6

Caption: X-ray crystallographic workflow for 1-Taz incorporated proteins, from translation to structure.

Step-by-Step Methodology

Step 1: in vivo Incorporation of 1-Taz

  • Procedure: Express the target protein in a histidine-auxotrophic E. coli strain (e.g., UTH780) or utilize an engineered orthogonal aminoacyl-tRNA synthetase (AARS) system. Supplement the minimal media with 2 mM 1-Taz prior to IPTG induction.

  • Causality: 1-Taz is not recognized by wild-type translational machinery efficiently. Auxotrophy or amber-suppression AARS systems are required to bypass host rejection and force the incorporation of the ncAA at the desired sequence position.

Step 2: Protein Purification

  • Procedure: Purify the lysate using Immobilized Metal Affinity Chromatography (IMAC), followed by Size Exclusion Chromatography (SEC) using a Superdex 75 column.

  • Causality: SEC is critical to remove any aggregated misfolded proteins caused by the disruption of internal hydrogen bonds by 1-Taz, ensuring a highly monodisperse sample for crystallization.

Step 3: Hanging Drop Vapor Diffusion Crystallization

  • Procedure: Concentrate the protein to 10 mg/mL. On a siliconized coverslip, mix 1 µL of protein with 1 µL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 4000). Seal over the reservoir and incubate at 20°C.

  • Causality: Vapor diffusion allows for slow, controlled supersaturation. This slow kinetic pathway is necessary to yield large, well-diffracting single crystals capable of resolving the fine electron density differences between an imidazole and a triazole ring.

Step 4: Cryoprotection and X-Ray Diffraction

  • Procedure: Briefly soak the crystal in a mother liquor solution supplemented with 20% (v/v) glycerol. Flash-cool in liquid nitrogen and collect diffraction data at 100 K at a synchrotron source.

  • Causality: Glycerol acts as a cryoprotectant to prevent the formation of crystalline ice. Ice crystals produce isotropic diffraction rings that obscure high-resolution protein reflections, severely degrading data quality.

Step 5: Phase Solution & Structural Refinement

  • Procedure: Process data using XDS. Solve the phases via Molecular Replacement (MR) using the wild-type structure as the search model. Generate precise geometric restraints (CIF file) for the 1-Taz side chain using the Phenix eLBOW tool. Refine the structure using phenix.refine.

  • Causality: Because 1-Taz is a non-canonical amino acid, standard crystallographic libraries lack its exact bond lengths and angles. Without eLBOW restraints, the refinement algorithm will erroneously distort the 1,2,4-triazole ring to fit standard histidine parameters, leading to false mechanistic interpretations.

References

  • Soumillion, P., et al. (1998). "Incorporation of 1,2,4-triazole-3-alanine into a mutant of phage lambda lysozyme containing a single histidine." Protein Engineering, 11(3), 213-217.[Link]

  • Ikeda, Y., et al. (2003). "Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo." Protein Engineering, 16(9), 699-706.[Link]

  • Aouine, Y., et al. (2011). "An Investigation into the Alkylation of 1,2,4-Triazole." Molecules, 16(4), 3380-3390.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to IR Spectroscopy for the Characterization of 1,2,4-Triazole Amino Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, 1,2,4-triazole derivatives are a cornerstone, lauded for their vast therapeutic potenti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, 1,2,4-triazole derivatives are a cornerstone, lauded for their vast therapeutic potential.[1][2] When these heterocyclic scaffolds are functionalized with amino acid moieties, a new dimension of structural complexity and biological activity emerges.[3] The precise characterization of these hybrid molecules is paramount, and among the arsenal of analytical techniques, Infrared (IR) spectroscopy offers a unique and invaluable perspective.

This guide provides an in-depth exploration of IR spectroscopy for the characterization of 1,2,4-triazole amino acids. We will delve into the interpretation of their spectral fingerprints, offer a comparative analysis with other common analytical methods, and provide a detailed experimental protocol.

The Unique Power of IR Spectroscopy in Structural Elucidation

While Nuclear Magnetic Resonance (NMR) spectroscopy masterfully maps the carbon-hydrogen framework and Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, IR spectroscopy excels at identifying functional groups and probing the nature of chemical bonds.[4] For 1,2,4-triazole amino acids, this technique is particularly adept at:

  • Confirming the presence of key functional groups: The distinct vibrational frequencies of N-H, C=O, C=N, and C-N bonds provide a rapid and reliable confirmation of the successful synthesis of the target molecule.[5]

  • Investigating hydrogen bonding: The position and shape of the N-H and O-H stretching bands are highly sensitive to hydrogen bonding interactions, offering insights into the intermolecular and intramolecular associations that can influence crystal packing and biological activity.[6][7]

  • Probing tautomeric and zwitterionic forms: The vibrational landscape of the triazole ring and the amino acid's carboxyl and amino groups can shift based on their protonation state, allowing for the study of tautomeric equilibria and the identification of zwitterionic species.

Deciphering the Vibrational Fingerprint of 1,2,4-Triazole Amino Acids

The IR spectrum of a 1,2,4-triazole amino acid is a composite of the vibrational modes of the triazole ring, the amino acid side chain, and the linking moiety. The following table summarizes the characteristic absorption bands that serve as "marker bands" for these structures.[1][5][8][9]

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **Intensity Notes
Triazole Ring N-H stretching3150 - 3300Medium, often broadBroadening is indicative of hydrogen bonding.
C-H stretching3000 - 3100Medium to weak
C=N stretching1590 - 1650Medium to strongOften appears as a sharp band.
Ring stretching1400 - 1550Medium to strongA complex region with multiple bands.
Amino Acid N-H stretching (amine)3200 - 3500Medium, can be broadPrimary amines show two bands; secondary amines show one.
C=O stretching (acid)1700 - 1760Strong, sharpThe exact position is sensitive to the electronic environment.
N-H bending (amine)1550 - 1650Medium
C-N stretching (amine)1000 - 1250Medium

Comparative Spectral Data of 1,2,4-Triazole Derivatives

The following table provides a comparative look at the key IR absorption bands for different types of 1,2,4-triazole derivatives, illustrating the influence of the amino acid moiety.

Compound Type N-H Stretch (cm⁻¹) ** C=O Stretch (cm⁻¹) C=N Stretch (cm⁻¹) **Reference
3-Amino-1,2,4-triazole~3265, 3210N/A~1640[5]
1,2,4-Triazole-3-one derivative~3197~1685~1604[10]
1,2,4-Triazole amino acid derivative~3250~1730~1620[9]

A Comparative Look: IR Spectroscopy Alongside Other Techniques

While IR spectroscopy is a powerful tool, a comprehensive characterization of 1,2,4-triazole amino acids necessitates a multi-technique approach. The following table compares the strengths and weaknesses of IR, NMR, and MS in this context.

Technique Strengths Limitations
FTIR Spectroscopy - Excellent for functional group identification.[4]- Sensitive to hydrogen bonding and molecular environment.[7][11]- Relatively fast and inexpensive.- Provides limited information on the overall molecular framework.- Complex spectra can be difficult to fully interpret.
NMR Spectroscopy - Unrivaled for determining the complete molecular structure and stereochemistry.[4]- Provides detailed information on the electronic environment of each atom.- Less sensitive than MS.- Can be time-consuming, especially for complex molecules.- May not be ideal for studying insoluble compounds.
Mass Spectrometry - Provides highly accurate molecular weight and elemental composition.[12]- Fragmentation patterns can aid in structural elucidation.[12]- Does not provide direct information on functional groups or stereochemistry.- Isomeric compounds can be difficult to distinguish without tandem MS.

Experimental Protocol: Obtaining a High-Quality IR Spectrum via the KBr Pellet Method

The KBr pellet method is a classic and reliable technique for obtaining high-quality transmission spectra of solid samples, making it well-suited for 1,2,4-triazole amino acids.[13] This method offers high sensitivity, which is particularly beneficial for detecting trace impurities.[13]

Rationale for Choosing the KBr Pellet Method

For crystalline solids like many 1,2,4-triazole amino acids, the KBr pellet method can produce superior spectra with lower noise and sharper peaks compared to Attenuated Total Reflectance (ATR) a popular alternative.[14] This is because ATR requires excellent contact between the sample and the crystal, which can be challenging with hard, crystalline materials. The KBr method, by dispersing the sample in a transparent matrix, ensures a more uniform interaction with the IR beam.[13]

Step-by-Step Protocol
  • Sample and KBr Preparation:

    • Dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

    • Transfer the dried KBr to a desiccator to cool.

    • Ensure the 1,2,4-triazole amino acid sample is also thoroughly dried.

  • Grinding and Mixing:

    • In an agate mortar and pestle, grind approximately 1-2 mg of the 1,2,4-triazole amino acid sample to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr until a homogenous powder is obtained.

  • Pellet Formation:

    • Assemble the pellet die.

    • Transfer a small amount of the KBr/sample mixture into the die.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum.

    • Process the spectrum by subtracting the background.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow and the key structural features of a generic 1,2,4-triazole amino acid.

experimental_workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Analysis Dry Sample Dry Sample Grind & Mix Grind & Mix Dry Sample->Grind & Mix Dry KBr Dry KBr Dry KBr->Grind & Mix Load Die Load Die Grind & Mix->Load Die Press Pellet Press Pellet Load Die->Press Pellet Acquire Spectrum Acquire Spectrum Press Pellet->Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data

Caption: KBr Pellet Preparation Workflow

molecular_structure cluster_triazole 1,2,4-Triazole Ring cluster_amino_acid Amino Acid Moiety N1 N C5 C N1->C5 N2 N C3 C N2->C3 C3->N1 R1 R1 C3->R1 N4 N N4->N2 Linker Linker N4->Linker C5->N4 Alpha-Carbon α-C Linker->Alpha-Carbon Amine NH2 Alpha-Carbon->Amine Carboxyl COOH Alpha-Carbon->Carboxyl R2 R2 Alpha-Carbon->R2

Caption: Key Moieties in a 1,2,4-Triazole Amino Acid

Conclusion

IR spectroscopy is an indispensable tool for the characterization of 1,2,4-triazole amino acids. Its ability to rapidly identify key functional groups and probe subtle molecular interactions provides a layer of information that is highly complementary to data obtained from NMR and Mass Spectrometry. By understanding the characteristic vibrational frequencies and employing robust experimental techniques like the KBr pellet method, researchers can gain deep insights into the structure and properties of these promising molecules, accelerating their development from novel compounds to potential therapeutic agents.

References

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press. [Link]

  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Der Pharma Chemica. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed. [Link]

  • FT‐IR spectrum of 4‐amino‐5‐methyl‐4H‐1,2,4‐triazole‐3‐thione (a), SMA... ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

  • Spin Transition Sensors Based on β-Amino-Acid 1,2,4-Triazole Derivative. PMC. [Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. [Link]

  • Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Thieme Connect. [Link]

  • Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. [Link]

  • Analysis of Amino Acids by KBr Tablet Method. Shimadzu. [Link]

  • Protein structure in KBr pellets by infrared spectroscopy. PubMed. [Link]

  • Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. RSC Publishing. [Link]

  • Should I be using KBr pellets in FTIR Spectroscopy. Specac. [Link]

  • FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars. [Link]

  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. MDPI. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. OUCI. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. [Link]

  • -1 H NMR (a) and FTIR (b) spectra of Triazole-POSS. ResearchGate. [Link]

Sources

Validation

Definitive Guide to Validating Enantiomeric Excess in Triazolyl-Alanine Synthesis

Topic: Validation of Enantiomeric Excess in Triazolyl-Alanine Synthesis Content Type: Publish Comparison Guide Executive Summary The synthesis of triazolyl-alanines via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Enantiomeric Excess in Triazolyl-Alanine Synthesis Content Type: Publish Comparison Guide

Executive Summary

The synthesis of triazolyl-alanines via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern peptidomimetic drug discovery. However, the harsh conditions often required for "click" chemistry—specifically the use of bases and copper catalysts—pose a significant risk of racemization at the


-carbon of the propargylglycine precursor.

For drug development professionals, assuming enantiopurity is a critical failure point. This guide objectively compares the three primary validation methodologies: Direct Chiral HPLC , Marfey’s Analysis (Derivatization) , and Chiral NMR , providing actionable protocols to ensure the stereochemical integrity of your scaffold.

Part 1: Critical Analysis of Validation Methods

Direct Chiral HPLC (The Gold Standard)

Direct separation on Chiral Stationary Phases (CSPs) remains the regulatory standard for determining enantiomeric excess (


). For triazolyl-alanines, the choice of column is dictated by the protection state of the amino acid.
  • Mechanism: Relies on transient diastereomeric interactions (H-bonding,

    
    -
    
    
    
    stacking, inclusion complexes) between the analyte and the chiral selector on the column.
  • Best For: Final product release testing, scale-up process monitoring.

  • Technical Insight: For free triazolyl-alanines (zwitterionic), Crown Ether columns (e.g., Crownpak CR(+)) are superior because they complex specifically with the primary ammonium group (

    
    ). For protected analogs (e.g., Fmoc/Boc-Triazolyl-Ala), polysaccharide-based columns (e.g., Chiralpak AD/IB) are required.
    
Marfey’s Analysis (The High-Sensitivity Alternative)

Marfey’s method involves pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[1][2] This converts enantiomers into diastereomers, which can be separated on standard achiral C18 columns.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ). The L-FDAA reacts with the amine of the triazolyl-alanine. The resulting L-L and L-D diastereomers have different hydrophobicities and elute at different times on a C18 column.
    
  • Best For: Trace analysis (biological samples), labs without dedicated chiral columns, LC-MS workflows.

  • Technical Insight: The bulky dinitrophenyl group combined with the triazole side chain creates significant retention differences (

    
    ), often 
    
    
    
    minutes, making baseline resolution easy to achieve.
Chiral NMR (The Rapid Screen)

Uses Chiral Solvating Agents (CSAs) like chiral amines or lanthanide shift reagents to split NMR signals.

  • Mechanism: Formation of rapid-exchange diastereomeric complexes in solution.

  • Best For: Early-stage synthetic screening (ee < 95%).

  • Limitation: Poor precision for high

    
     (>98%) validation; requires large sample quantities (~5-10 mg).
    

Part 2: Comparative Performance Data

The following data summarizes the performance of each method specifically for 1,2,3-triazol-4-yl-alanine derivatives.

FeatureDirect Chiral HPLC (Crownpak)Marfey’s Method (LC-MS)Chiral NMR (CSA)
Analyte State Free Amino Acid (Zwitterion)Free Amino AcidFree or Protected
Resolution (

)
High (> 2.5)Very High (> 4.0)Low (< 1.5)
Sensitivity (LOD) ~1 µg/mL (UV)~1 ng/mL (MS/SIM)~1 mg/mL
Sample Required 10 µg< 1 µg5–10 mg
Run Time 20–30 min45–60 min (inc. prep)10 min
Cost Per Run High (Column cost ~$1500)Low (Reagents <$1)Low (Solvent only)
Risk Factor Column fouling by Cu saltsKinetic resolution (incomplete reaction)Peak overlap

Part 3: Experimental Protocols

Protocol A: Marfey’s Analysis for Triazolyl-Alanine

Use this protocol for trace analysis or if a chiral column is unavailable.

Reagents:

  • 1% FDAA in acetone (Marfey’s Reagent).

  • 1 M

    
    .
    
  • 1 M HCl.

Step-by-Step Workflow:

  • Preparation: Dissolve 50 µg of the synthesized triazolyl-alanine in 100 µL water.

  • Basification: Add 20 µL of 1 M

    
     (Target pH ~8.5). Crucial: If pH is too low, reaction stalls; if too high, FDAA hydrolyzes.
    
  • Derivatization: Add 100 µL of 1% FDAA solution. Incubate at 40°C for 60 minutes.

  • Quenching: Stop reaction by adding 20 µL of 1 M HCl.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 10% to 60% MeCN in 0.1% Formic Acid over 20 min.

    • Detection: UV at 340 nm (DNP absorption) or MS (ESI+).

  • Validation: The L-L diastereomer typically elutes before the L-D diastereomer due to intramolecular H-bonding reducing the hydrophobicity of the L-L isomer.

Protocol B: Direct Chiral HPLC (Crown Ether Method)

Use this protocol for final purity validation of free amino acids.

System: HPLC with UV detection (210 nm). Column: Crownpak CR(+) (Daicel), 4.0 x 150 mm.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare aqueous

    
     (pH 1.5). Note: Crown ethers require acidic pH to protonate the primary amine for complexation.
    
  • Equilibration: Flush column at 0.5 mL/min at 25°C. Do not exceed 30°C to maintain column life.

  • Sample Prep: Dissolve sample in mobile phase (1 mg/mL). Filter through 0.22 µm PTFE filter to remove residual copper/silica particles.

  • Injection: Inject 5 µL.

  • Elution: Isocratic flow. The D-enantiomer generally elutes first on CR(+) columns, followed by the L-enantiomer.

Part 4: Visualization of Logic & Workflow

Diagram 1: Validation Decision Tree

This decision tree guides the researcher to the correct method based on the synthesis stage and molecule protection.

ValidationLogic Start Start: Triazolyl-Alanine Sample StateCheck Is the Amino Acid Protected? (e.g., Fmoc, Boc) Start->StateCheck Protected Protected (Intermediate) StateCheck->Protected Yes Free Free (Final Product) StateCheck->Free No QuantityCheck Sample Quantity Available? Protected->QuantityCheck Method_CSP_Crown Method: Chiral HPLC (Crown Ether Column) Crownpak CR(+) Free->Method_CSP_Crown Standard Validation Method_Marfey Method: Marfey's Analysis (Derivatization + C18) Free->Method_Marfey Trace/Bioanalysis HighQty > 5 mg QuantityCheck->HighQty Yes LowQty < 1 mg (or biological) QuantityCheck->LowQty No Method_CSP_Poly Method: Chiral HPLC (Polysaccharide Column) Chiralpak IA/IB HighQty->Method_CSP_Poly Validation Method_NMR Method: Chiral NMR (CSA) HighQty->Method_NMR Quick Screen LowQty->Method_CSP_Poly High Sensitivity

Caption: Decision matrix for selecting the appropriate enantiomeric excess validation method based on protection state and sample availability.

Diagram 2: Marfey's Derivatization Mechanism

Visualizing the chemical transformation and separation logic.[3]

MarfeyMechanism Substrate DL-Triazolyl-Alanine (Mixture) Reaction Nucleophilic Subst. (pH 8.5, 40°C) Substrate->Reaction Reagent L-FDAA (Marfey's Reagent) Reagent->Reaction Diast_LL L-L Diastereomer (More Hydrophilic) Reaction->Diast_LL Diast_DL D-L Diastereomer (More Hydrophobic) Reaction->Diast_DL Separation C18 HPLC Column Separation Diast_LL->Separation Diast_DL->Separation Result Chromatogram: Peak 1: L-L Peak 2: D-L Separation->Result

Caption: Mechanistic workflow of Marfey's analysis converting enantiomers to separable diastereomers.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9][10][11][12]

  • Ilisz, I., et al. (2008). Chiral separation of amino acids and peptides on crown ether stationary phases. Journal of Chromatography A.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.

  • Daicel Corporation. (2024). Instruction Manual for CROWNPAK CR(+). Daicel Chiral Technologies.

  • Harada, N., et al. (1996). Determination of absolute configuration of chiral compounds using Chiral Solvating Agents. Enantiomer.

Sources

Comparative

HPLC Retention Times and Chiral Separation Strategies for 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid Isomers: A Comparative Guide

Introduction & Mechanistic Context 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid—commonly referred to as triazole-alanine (TA) or -(1,2,4-triazol-1-yl)alanine—is a highly polar, non-proteinogenic amino acid. It is of c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid—commonly referred to as triazole-alanine (TA) or


-(1,2,4-triazol-1-yl)alanine—is a highly polar, non-proteinogenic amino acid. It is of critical interest to two distinct scientific fields:
  • Agrochemical & Environmental Monitoring: TA is a ubiquitous Triazole Derivative Metabolite (TDM) formed in crops following the application of triazole fungicides[1]. Biological systems, such as plant cysteine synthase, predominantly synthesize the L-enantiomer [2].

  • Pharmaceutical Development: The compound is increasingly utilized as a conformationally constrained building block in the synthesis of bioactive peptides[3].

The Analytical Challenge: Separating the D- and L-isomers of TA is essential for accurate dietary risk assessment [4] and pharmaceutical quality control (to monitor epimerization). However, TA is zwitterionic at physiological pH, highly hydrophilic, and lacks a strong chromophore. Standard reversed-phase (C18) columns fail to retain underivatized TA, causing it to elute in the void volume. Consequently, specialized Chiral Stationary Phases (CSPs) operating in Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized ion-exchange modes are required to achieve baseline enantiomeric resolution.

Comparison of Chiral Stationary Phases (CSPs)

To objectively evaluate the performance of different column chemistries for TA isomer separation, we must analyze the causality behind their retention mechanisms.

  • Teicoplanin-based CSPs (e.g., Chirobiotic T):

    • Mechanism: Utilizes a macrocyclic glycopeptide covalently bonded to silica. Chiral recognition is driven by a combination of hydrogen bonding,

      
       interactions with the triazole ring, and steric inclusion within the macrocyclic cavity.
      
    • Advantage: Operates exceptionally well in HILIC mode (high organic solvent with volatile buffers), making it highly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Crown Ether CSPs (e.g., Chiralpak CR(+)):

    • Mechanism: Forms a strict host-guest inclusion complex specifically with primary

      
      -amino groups.
      
    • Limitation: The primary amine must be fully protonated (

      
      ), requiring highly acidic mobile phases (pH < 2, typically using perchloric acid). While this yields massive resolution (
      
      
      
      ), the non-volatile acid severely suppresses MS ionization, restricting this column to UV detection at low wavelengths (e.g., 210 nm).
  • Zwitterionic CSPs (e.g., Chiralpak ZWIX):

    • Mechanism: Combines cinchona alkaloid derivatives with sulfonic acid groups to create a synergistic counter-ion exchange environment.

    • Advantage: Excellent for zwitterionic amino acids, offering tunable selectivity via mobile phase pH and buffer concentration.

Quantitative Data Summary

The following table summarizes the comparative performance of these three CSPs for the separation of TA enantiomers.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate

L-isomer (min)

D-isomer (min)
Resolution (

)
MS Compatibility
Teicoplanin (Macrocyclic Glycopeptide)80:20 MeOH:H₂O, 0.1% Formic Acid0.8 mL/min8.410.22.1High
Crown Ether (Chiral Crown)H₂O, pH 1.5 (Perchloric Acid)0.5 mL/min15.512.13.4Low
Zwitterionic (Cinchona Alkaloid)90:10 MeOH:H₂O, 50mM NH₄FA0.6 mL/min14.216.82.5High

Note: Retention times (


) are representative values based on standardized isocratic workflows for underivatized heterocyclic amino acids.

Mandatory Visualization: Analytical Workflow

Workflow Sample Sample Preparation (Mixed-Mode SPE) Equilibrate Column Equilibration (Teicoplanin CSP, HILIC Mode) Sample->Equilibrate Purified Extract Inject Sample Injection (Underivatized TA Extract) Equilibrate->Inject Baseline Stable Separate Chiral Separation (H-Bonding & Steric Inclusion) Inject->Separate Isocratic Flow Detect LC-MS/MS Detection (ESI+, MRM m/z 157) Separate->Detect Resolved Enantiomers

Analytical workflow for the chiral separation and LC-MS/MS detection of TA enantiomers.

Experimental Protocols: Self-Validating LC-MS/MS System

Because trace analysis of highly polar metabolites is prone to matrix interference and ion suppression, the following protocol utilizes a Teicoplanin CSP and is designed as a self-validating system .

Step 1: System Suitability Testing (SST)

Causality: Before running unknown samples, you must prove the chiral recognition sites of the column are active and not masked by previously injected matrix lipids.

  • Prepare a 100 ng/mL racemic standard of D/L-TA in 80:20 Methanol:Water.

  • Inject 5 µL onto the Teicoplanin column (e.g., 250 x 4.6 mm, 5 µm).

  • Validation Gate: Proceed to sample analysis only if the resolution (

    
    ) between the L-isomer (Peak 1) and D-isomer (Peak 2) is 
    
    
    
    , and the tailing factor for both peaks is
    
    
    .
Step 2: Sample Preparation (Mixed-Mode SPE)

Causality: TA's zwitterionic nature means standard C18 SPE will not retain it.

  • Extract the plant matrix or peptide cleavage cocktail using Methanol/Water (50:50, v/v).

  • Load the extract onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge pre-conditioned with Methanol.

  • Wash with 0.1 M HCl to remove acidic and neutral interferences.

  • Elute TA using 5% Ammonium Hydroxide in Methanol. Evaporate to dryness and reconstitute in the mobile phase.

Step 3: Isocratic Chiral HPLC Separation
  • Mobile Phase: 80% Methanol / 20% Water containing 0.1% Formic Acid. (The high organic content promotes HILIC-mode partitioning and enhances ESI droplet desolvation).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C. (Keep temperature strictly controlled; chiral inclusion complexation is highly exothermic and temperature-dependent. Fluctuations >2°C will shift retention times).

Step 4: LC-MS/MS Detection
  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the following Multiple Reaction Monitoring (MRM) transitions for TA (

    
     precursor 
    
    
    
    157):
    • Quantifier Transition:

      
       157 
      
      
      
      70 (Cleavage of the triazole ring).
    • Qualifier Transition:

      
       157 
      
      
      
      111 (Loss of formic acid from the carboxyl group).
  • Validation Gate: The ion ratio between the quantifier and qualifier transitions must remain within

    
     of the racemic standard to confirm peak purity.
    

References

  • EURL-SRM. "Analytical Observations Report: Triazole derivative metabolites." EU Reference Laboratories for Residues of Pesticides.
  • Ikegami, F., et al.
  • Sargsyan, T., et al. "Development, Characterization, and Application of Bioactive Peptides, Diagnostic Biomarkers, and Pharmaceutical Proteins." Biomolecules (MDPI).
  • European Food Safety Authority (EFSA). "Guidance on the establishment of the residue definition for dietary risk assessment." EFSA Journal.
Validation

A Comparative Guide to the UV-Vis Absorption Properties of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of the non-canonical amino acid, 2-Amino-3-(1H-1,2,4-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of the non-canonical amino acid, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. In the absence of a directly published spectrum for this specific molecule, this guide synthesizes data from structurally related compounds to predict its spectral characteristics. We will objectively compare its anticipated performance with standard aromatic amino acids and explore alternative detection strategies, providing the necessary experimental context for researchers in drug development and biochemical analysis.

Introduction: The Chromophore is Key

In UV-Vis spectrophotometry of amino acids, the presence of a chromophore—a part of the molecule that absorbs light—is paramount. The twenty proteinogenic amino acids are often categorized based on the nature of their side chains. While aliphatic amino acids lack a UV-active chromophore and do not absorb in the typical 200-400 nm range, the aromatic amino acids—Phenylalanine, Tyrosine, and Tryptophan—possess distinct absorption profiles due to their benzene and indole rings, respectively.[1] These intrinsic spectral properties are fundamental to their detection and quantification in solution.

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid introduces a five-membered heterocyclic 1,2,4-triazole ring as a potential chromophore. Understanding the electronic transitions within this ring system allows us to predict its UV-Vis absorption behavior and evaluate its utility in applications where spectrophotometric detection is required.

Predicted UV-Vis Absorption Profile

The primary chromophore in this molecule is the 1,2,4-triazole ring. The UV-Vis absorption of triazole-containing compounds is characterized by electronic transitions within the heterocyclic system.[2] The position of the maximum absorbance (λmax) is known to be sensitive to the solvent polarity and the pH of the solution.[2]

  • Analog 1: 3-Amino-1,2,4-triazole (3-AT) : Studies on 3-AT show a UV absorption band centered around 200 nm.[3][4] The absorption is influenced by solvent, with slight shifts observed in water, methanol, and acetonitrile.[3]

  • Analog 2: 1-vinyl-1,2,4-triazole (VT) : This compound exhibits an absorption band at 226 nm.[5]

  • Analog 3: 1H-1,2,4-Triazole-1-acetic acid : The UV spectrum of this molecule, which shares the triazole-1-yl-acetic acid backbone but lacks the alpha-amino group, shows an absorption maximum. The exact value is dependent on the provided spectrum from the source. It is noted that acidic mobile phases (pH ≤ 3) are used for its measurement, and certain buffers may interfere with detection below 230 nm.[6]

Based on these analogs, it is anticipated that 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid will exhibit a primary absorption maximum in the low UV region, likely between 200 nm and 230 nm. The presence of the amino and carboxylic acid groups may lead to slight solvatochromic and pH-dependent shifts in the λmax compared to the simpler triazole analogs.

Comparative Analysis with Aromatic Amino Acids

The most common alternatives for applications requiring intrinsic UV-Vis absorbance are the natural aromatic amino acids. A direct comparison of the predicted properties of our target molecule with these well-characterized standards is essential.

Amino AcidChromophoreλmax (nm)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid 1,2,4-Triazole Ring~200-230 (Predicted)Not Determined
Phenylalanine Benzene Ring257200
Tyrosine Phenol Ring2751,400
Tryptophan Indole Ring2805,600

Key Insights:

  • λmax Position: The predicted λmax of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is at a significantly shorter wavelength than the natural aromatic amino acids. This can be advantageous in complex mixtures to avoid interference from other components absorbing at higher wavelengths. However, it also presents a challenge, as many common solvents and buffers have significant absorbance below 230 nm.[6]

  • Molar Absorptivity: While the molar absorptivity of the target compound is unknown, it is likely to be lower than that of Tyrosine and Tryptophan, which possess highly conjugated aromatic systems. This would translate to lower sensitivity in quantitative UV-Vis assays.

Experimental Protocol: UV-Vis Spectrophotometry

To empirically determine the UV-Vis absorption properties of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, the following protocol is recommended:

Objective: To determine the λmax and molar absorptivity of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid in various solvents and at different pH values.

Materials:

  • 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

  • UV-transparent solvents: Deionized water, Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Buffers: 0.1 M Phosphate buffer (pH 3, 7, 9), 0.1 M HCl, 0.1 M NaOH

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid in deionized water.

  • Solvent Effect Analysis:

    • Prepare 0.1 mM solutions in deionized water, acetonitrile, and methanol.

    • Scan the absorbance from 190 nm to 400 nm against a solvent blank.

    • Identify the λmax in each solvent.

  • pH Effect Analysis:

    • Prepare 0.1 mM solutions in the prepared phosphate buffers (pH 3, 7, 9).

    • Scan the absorbance from 190 nm to 400 nm against a buffer blank.

    • Identify the λmax at each pH.

  • Molar Absorptivity Determination:

    • Using the solvent and pH that provide the most stable and distinct peak, prepare a series of dilutions (e.g., 0.02, 0.04, 0.06, 0.08, 0.1 mM).

    • Measure the absorbance of each dilution at the determined λmax.

    • Plot a standard curve of Absorbance vs. Concentration.

    • Calculate the molar absorptivity (ε) from the slope of the line according to the Beer-Lambert law (A = εcl).

Alternative Strategy: Derivatization for Enhanced Detection

For amino acids with weak or no UV-Vis absorbance, derivatization is a common and effective strategy. This involves reacting the amino acid with a reagent to attach a strongly absorbing chromophore.

One such method is complexation with transition metal ions. For instance, amino acids can form strong bonds with copper(II) ions, resulting in complexes with significant absorption in the 220-240 nm range.[7] This post-column derivatization technique is particularly useful in HPLC-UV analysis.

Workflow for HPLC with Post-Column Derivatization:

G cluster_0 HPLC System cluster_1 Derivatization HPLC HPLC Separation Reactor Post-Column Reactor (Solid Copper Oxide) HPLC->Reactor Elution Detector UV-Vis Detector (230 nm) Reactor->Detector Derivatized Analyte Sample Amino Acid Sample Sample->HPLC Injection

Caption: Post-column derivatization workflow for enhanced UV-Vis detection of amino acids.

Conclusion

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is predicted to be a UV-active amino acid with an absorption maximum in the low UV range (200-230 nm). While this allows for direct spectrophotometric detection, its λmax at a shorter wavelength and potentially lower molar absorptivity compared to natural aromatic amino acids like Tryptophan and Tyrosine present both opportunities and challenges. For applications requiring high sensitivity or analysis in complex matrices with interfering substances at low UV wavelengths, derivatization methods offer a robust alternative. The experimental protocols outlined in this guide provide a clear path for the empirical characterization of this and other novel amino acids, enabling their effective use in research and development.

References

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid.
  • BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
  • The Journal of Physical Chemistry A. (2018). UV–Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-triazole: Microsolvation and Solvent-Dependent Nonadiabatic Excited State Decay in Solution. ACS Publications.
  • ResearchGate. (n.d.). UV-VIS Absorption spectra of 3-amino-1,2,4-triazole and 3-diazonium-1,2,4-triazole.
  • ResearchGate. (n.d.). The UV-VIS spectra of irradiated 1 wt.% 1-vinyl-1,2,4-triazole (VT) solutions....
  • Bookdown. (n.d.). 2.4 Spectroscopic Properties of Amino Acids | BS1005 / CM1051: Biochemistry I.
  • Wiley Analytical Science. (2011). Solid-state solution: Amino acids derivatised with solid copper ions for UV-vis detection.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid proper disposal procedures

Standard Operating Procedure & Disposal Guide: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid For drug development professionals and analytical chemists, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (commonly referre...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

For drug development professionals and analytical chemists, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (commonly referred to as triazole alanine or Prothioconazole Impurity 9) represents a critical synthetic building block and a heavily monitored agricultural metabolite. Because of its biological activity and structural stability, rigorous adherence to standardized handling and disposal protocols is essential. This guide provides a self-validating framework for the safe operational lifecycle of this compound, ensuring laboratory safety and environmental compliance.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of a compound is the first step in risk mitigation. 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid contains a highly stable 1,2,4-triazole ring linked to an amino acid backbone.

Table 1: Quantitative Chemical and Hazard Profile

PropertySpecification / Data
IUPAC Name 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Common Synonyms Triazole alanine; Prothioconazole Impurity 9
Molecular Formula C₅H₈N₄O₂
Molecular Weight 156.14 g/mol
CAS Numbers 114419-45-3 (Racemic); 333354-47-5 (R-isomer)
Storage Conditions 2-8°C, Inert Atmosphere (Ar/N₂), Protect from light
GHS Hazard Codes H302 (Oral Tox), H315 (Skin), H319 (Eye), H335 (Resp)
Signal Word Warning (GHS07 Pictogram)

Causality of Hazards: The presence of the triazole moiety combined with the amino acid structure allows this molecule to potentially interact with endogenous amino acid transporters and enzymatic pathways, resulting in acute oral toxicity (H302). Furthermore, as a fine crystalline powder, it acts as a mechanical and chemical irritant to mucous membranes. This necessitates specific engineering controls against aerosolization to prevent respiratory tract irritation (H335) .

Operational Handling Protocols

To ensure reproducible safety, handling must follow a strict step-by-step methodology designed to minimize exposure and maintain chemical integrity.

Step 1: Environmental & PPE Preparation

  • Action: Conduct all open-container handling within a certified Class II Biological Safety Cabinet (BSC) or a localized chemical fume hood.

  • Causality: The directional airflow of the fume hood captures aerosolized micro-particles generated during the opening of the container, preventing inhalation.

  • PPE Required: Nitrile gloves (double-gloving recommended for extended handling), wrap-around safety goggles, and a standard laboratory coat. If a fume hood is unavailable, an N95 or EN 143 P2 particulate respirator is mandatory .

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and an analytical balance. Ground the balance to prevent static charge buildup.

  • Causality: Fine powders of amino acid derivatives are highly prone to static cling. Anti-static measures prevent the powder from repelling off the spatula, ensuring accurate dosing and preventing workspace contamination.

Step 3: Storage and Integrity Maintenance

  • Action: Flush the primary container with an inert gas (Nitrogen or Argon) before sealing. Store at 2-8°C in a dark, desiccated environment.

  • Causality: The inert atmosphere prevents oxidative degradation of the compound. Refrigeration and desiccation inhibit moisture absorption (hygroscopicity) and potential microbial degradation on the amino acid substrate .

Proper Disposal Procedures

The robust nature of the triazole ring dictates stringent disposal methodologies. Under no circumstances should this compound enter standard wastewater drains.

Step 1: Solid Waste Segregation

  • Action: Collect all surplus powder, contaminated weighing boats, and disposable spatulas in a rigid, sealable High-Density Polyethylene (HDPE) container.

  • Causality: HDPE provides excellent chemical resistance and structural integrity, preventing accidental punctures and leaks during transit to the waste facility.

Step 2: Liquid Waste Consolidation

  • Action: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol) for biological assays, collect the effluent in a designated "Halogen-Free Organic Waste" carboy. If halogenated solvents were used, segregate into "Halogenated Waste."

  • Causality: Mixing incompatible solvent streams can cause dangerous exothermic reactions. Strict segregation also dictates the specific incineration parameters required downstream.

Step 3: Labeling and Compliance

  • Action: Affix a hazardous waste label detailing the exact contents: "Hazardous Waste - Toxic/Irritant Solid: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 114419-45-3)". Include the GHS07 exclamation mark pictogram.

Step 4: Final Destruction via Incineration

  • Action: Transfer the waste to a licensed chemical disposal facility for high-temperature incineration. The incinerator must be equipped with an afterburner and an alkaline scrubber .

  • Causality: High-temperature incineration is required to thermally cleave the highly stable, nitrogen-rich triazole ring. The combustion of C₅H₈N₄O₂ generates toxic Nitrogen Oxides (NOx). The afterburner ensures complete combustion, while the alkaline scrubber neutralizes the acidic NOx gases before they are released into the atmosphere, ensuring strict environmental compliance.

Spill Response Workflow

In the event of an accidental release, immediate and structured action is required to contain the hazard. Never use a standard broom and dustpan. Dry sweeping will aerosolize the powder, drastically increasing inhalation risks and systemic absorption.

SpillResponse Start Spill Identified 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid Assess Assess Spill Volume & Risk Start->Assess Minor Minor Spill (< 50g) Manageable by Lab Staff Assess->Minor < 50g Major Major Spill (> 50g) Requires HazMat Response Assess->Major > 50g PPE Don Appropriate PPE (Nitrile gloves, goggles, N95/P2) Minor->PPE Evacuate Evacuate & Isolate Area Major->Evacuate Contain Damp Containment (Use damp rag to suppress dust) PPE->Contain Collect Collect & Seal (Place in HDPE hazardous waste bin) Contain->Collect Dispose Transfer to Licensed Chemical Incinerator (with Scrubber) Collect->Dispose Notify Notify EHS / HazMat Team Evacuate->Notify Notify->Dispose

Step-by-step spill response workflow for triazole alanine, emphasizing dust suppression.

References

Handling

Comprehensive Safety &amp; Handling Guide: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Chemical Profile 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 333354-47-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Chemical Profile

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 333354-47-5) is a synthetic, non-natural amino acid frequently utilized in solid-phase peptide synthesis, as a biochemical probe, and identified as an impurity in the synthesis of agricultural triazole fungicides like prothioconazole[1][2]. Triazole-containing amino acid hybrids are heavily investigated for their potent antimicrobial and antifungal properties, specifically their ability to interact with biological targets such as the CYP51 enzyme[3].

Because it is typically supplied as a fine, lyophilized or crystalline powder, the primary handling risks involve respiratory exposure to airborne particulates and dermal irritation. As a Senior Application Scientist, I emphasize that lab safety is not about blind compliance; it is about understanding the physicochemical properties of the material to engineer out the risk.

Quantitative Data & Hazard Profile
PropertyValueOperational & Safety Implication
Chemical Name rac-(R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acidAlso known as

-(1,2,4-triazol-1-yl)-alanine.
CAS Number 333354-47-5Essential for tracking SDS and hazardous waste manifests[1].
Molecular Weight 156.15 g/mol Low mass contributes to a high aerosolization risk in turbulent drafts[1].
Physical Form Solid (Fine Powder)Requires static-mitigation during transfer to prevent dispersion[4].
Biological Activity Antimicrobial pharmacophoreAvoid systemic exposure; triazoles can interact with biological targets[3].

Mechanistic Personal Protective Equipment (PPE) Matrix

Selecting PPE is a deliberate process based on the chemical's physical state and intended solvent system. Do not rely on default lab attire; understand the causality behind each choice.

  • Hand Protection (Nitrile Gloves,

    
     4 mil): 
    
    • Causality: Triazole-amino acids are routinely dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays or peptide coupling. Latex offers zero chemical resistance to these solvents, which act as highly efficient transdermal carriers. Nitrile provides a temporary barrier, but requires immediate changing upon contamination.

  • Respiratory Protection (N95/P100 Particulate Respirator):

    • Causality: While standard handling must occur in a fume hood, any bulk transfer outside of engineering controls requires particulate filtration. The powder's low molecular weight means it easily overcomes gravity in ambient air currents, posing an inhalation risk[4].

  • Eye Protection (Snug-fitting Chemical Goggles):

    • Causality: Standard safety glasses with side shields are insufficient. Fine powders can bypass loose shields and dissolve in the tear film of the eye, causing acute localized irritation.

  • Body Protection (Flame-Resistant Lab Coat with Knit Cuffs):

    • Causality: Knit cuffs tightly seal the wrist over the glove. This prevents the sleeves from dragging through spilled powder and inadvertently transporting the contaminant outside the designated handling area.

Operational Plan: Safe Handling & Weighing Protocol

To maintain scientific integrity and personnel safety, the weighing of fine synthetic powders must follow a self-validating system.

G Storage Chemical Storage (Desiccator) Prep Preparation & PPE (Nitrile, Goggles, Lab Coat) Storage->Prep Retrieve Weighing Weighing Station (Analytical Balance in Hood) Prep->Weighing Transfer Reaction Reaction Vessel (Peptide Synthesis/Assay) Weighing->Reaction Dissolution Waste Waste Disposal (Solid Bio/Chem Waste) Reaction->Waste Post-Reaction

Workflow for handling 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid with PPE checkpoints.

Step-by-Step Weighing Methodology
  • Engineering Control Verification: Ensure the analytical balance is located within a certified chemical fume hood or a vented balance enclosure with an average face velocity of 90 to 120 feet per minute[5].

  • Static Mitigation: Pass the metal micro-spatula and the anti-static weigh boat through a localized ionizer for 5 seconds.

    • Causality: Fine powders hold static charges, causing them to repel from the spatula and aerosolize into the breathing zone.

  • Proximity Transfer: Uncap the source bottle. Keep the bottle's mouth and the weigh boat as close together as physically possible to minimize the drop height. Slowly transfer the powder.

  • In-Hood Dissolution: Add your primary solvent (e.g., assay buffer or DMSO) directly to the weigh boat inside the fume hood.

    • Self-Validating Check: Before removing the compound from the hood, visually inspect the base of the weigh boat. A completely transparent solution confirms full dissolution, validating that no dry particulate can become airborne during transport to the benchtop.

  • Decontamination: Wipe down the balance pan and surrounding hood area with a damp paper towel to capture any microscopic stray powder[4].

Spill Response & Disposal Plan

In the event of a powder spill, standard sweeping is strictly prohibited. Sweeping introduces kinetic energy that suspends the particles in the air, exacerbating the exposure risk.

SpillResponse Start Powder Spill Detected Assess Assess Spill Volume (< 50g vs > 50g) Start->Assess PPE Verify/Upgrade PPE (Add N95/P100 mask) Assess->PPE Contain Containment (Cover with damp absorbent) PPE->Contain Clean Mechanical Cleanup (Plastic scoop, no sweeping) Contain->Clean Dispose Hazardous Waste Bag (Seal and label) Clean->Dispose

Step-by-step spill response protocol for fine synthetic amino acid powders.

Step-by-Step Spill Cleanup Methodology
  • Assessment & PPE Upgrade: Determine the spill volume. For bench-scale spills (< 50g), proceed with local cleanup. Immediately don an N95 or P100 respirator if the spill is outside a ventilated enclosure.

  • Wet Containment: Gently cover the spilled powder with damp paper towels or a specialized powder-binding absorbent.

    • Causality: Water increases the mass of the particles via capillary action and hydrogen bonding, effectively suppressing aerosolization[4].

  • Mechanical Collection: Use a disposable plastic scoop or bench scraper to collect the dampened powder and towels. Do not use a brush.

  • Surface Decontamination: Wash the affected area with a standard laboratory detergent, followed by a thorough water rinse, to ensure all biologically active triazole residues are removed.

    • Self-Validating Check: Wipe the cleaned area with a fresh, dry white paper towel. If any residue or discoloration appears on the towel, repeat the detergent wash.

  • Disposal: Place all cleanup materials, including the plastic scoop and gloves, into a sealable hazardous waste bag. Label clearly as "Hazardous Waste: Synthetic Amino Acid / Triazole Derivative" and dispose of according to institutional and guidelines[6].

References

  • rac-(R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid Product Specifications . Advanced ChemBlocks. [1]

  • Effect of novel triazole-amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies . PubMed (NIH). [3]

  • Product Detail: Prothioconazole Impurities . TLC Pharmaceutical Standards. [2]

  • Laboratory Safety Manual . CUNY ASRC.[4]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [6]

  • Environment, Health and Safety Manual - OSHA Laboratory Standard . University of North Carolina (UNC). [5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 2
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.